Technical Documentation Center

3,4-Dihydroquinoxalin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dihydroquinoxalin-2-amine

Core Science & Biosynthesis

Foundational

Structural Dynamics of the Dihydroquinoxaline Scaffold: Tautomerism, Stability, and Analytical Differentiation

The following technical guide details the structural dynamics, tautomerism, and analytical differentiation of the 3,4-dihydroquinoxalin-2-amine and 3,4-dihydroquinoxalin-2(1H)-one scaffolds. [1] Executive Summary In medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, tautomerism, and analytical differentiation of the 3,4-dihydroquinoxalin-2-amine and 3,4-dihydroquinoxalin-2(1H)-one scaffolds.

[1]

Executive Summary

In medicinal chemistry, the dihydroquinoxaline core serves as a privileged scaffold for kinase inhibitors, receptor antagonists, and DNA-intercalating agents.[1] However, the structural integrity of this scaffold is governed by a critical equilibrium between its amino (amidine-like) and oxo (lactam/amide-like) forms.

This guide addresses the specific tautomeric behaviors of 3,4-dihydroquinoxalin-2-amine (Molecule A) and 3,4-dihydroquinoxalin-2(1H)-one (Molecule B).[2] While often treated as static structures in databases, these molecules exhibit dynamic tautomerism that dictates their solubility, metabolic stability, and target binding affinity.[1]

Key Distinction:

  • The "One" (Lactam): A thermodynamic sink. Highly stable, neutral/weakly acidic, exists predominantly in the keto (lactam) form.[1]

  • The "Amine" (Amidine): A reactive pharmacophore. Highly basic, prone to hydrolysis, exists in a delicate equilibrium between amino and imino forms.[1]

Mechanistic Foundations: The Tautomeric Landscape

The core difference between these two species lies in the heteroatom at the C2 position (Oxygen vs. Nitrogen), which dictates the electronic delocalization across the heterocyclic ring.

System A: 3,4-Dihydroquinoxalin-2(1H)-one (The Lactam)

This molecule is a cyclic urea derivative (specifically, a phenylogous urea). The tautomerism involves the migration of a proton between the N1 nitrogen and the C2 oxygen.

  • Tautomer 1 (Lactam): 2-oxo-1,2,3,4-tetrahydroquinoxaline.

    • Characteristics: The C=O double bond is short and strong. The N1-H proton is relatively acidic (pKa ~13-14).

  • Tautomer 2 (Lactim): 2-hydroxy-3,4-dihydroquinoxaline.

    • Characteristics: Requires aromatization or specific solvent stabilization to exist.

Thermodynamic Preference: In solution (DMSO,


) and solid state, the Lactam (2-oxo)  form is overwhelmingly preferred due to the high bond energy of the carbonyl group (

) compared to the C=N bond (

) required in the lactim form.
System B: 3,4-Dihydroquinoxalin-2-amine (The Amidine)

This molecule functions as a cyclic amidine (or guanidine analog depending on N4 participation). The tautomerism is more competitive here.

  • Tautomer 1 (Amino): 2-amino-3,4-dihydroquinoxaline (Endocyclic C=N bond).

    • Structure: The double bond resides within the ring (N1=C2), leaving the exocyclic nitrogen as

      
      .
      
  • Tautomer 2 (Imino): 2-imino-1,2,3,4-tetrahydroquinoxaline (Exocyclic C=N bond).

    • Structure: The double bond is exocyclic (C2=NH), and the ring nitrogens are protonated (N1-H, N4-H).

Thermodynamic Preference: Unlike the lactam, the "amine" system is highly sensitive to solvent polarity and pH.[1]

  • In Neutral/Basic Conditions: The Amino form is generally preferred to maximize conjugation with the fused benzene ring.

  • In Acidic Conditions: The molecule protonates to form a resonance-stabilized guanidinium-like cation, delocalizing the positive charge across N1, C2, and the exocyclic N.[1]

Visualization of Tautomeric Pathways

The following diagram maps the equilibrium states and the irreversible hydrolysis pathway that links the Amine to the One.

Tautomerism cluster_amine System A: The Amine (Cyclic Amidine) cluster_one System B: The One (Cyclic Urea) Amino Amino Form (2-amino-3,4-dihydro) Endocyclic C=N Imino Imino Form (2-imino-tetrahydro) Exocyclic C=N Amino->Imino Tautomerism (Fast) Cation Amidinium Cation (Protonated species) Amino->Cation + H+ Imino->Cation + H+ Lactam Lactam Form (2-oxo-tetrahydro) Thermodynamic Sink Imino->Lactam Hydrolysis (H2O) Irreversible Lactim Lactim Form (2-hydroxy-3,4-dihydro) Unstable Lactam->Lactim Tautomerism (Lactam favored)

Figure 1: Tautomeric equilibria of the dihydroquinoxaline scaffold. The red arrow indicates the metabolic/hydrolytic liability where the Amine converts to the Lactam.

Analytical Differentiation

Distinguishing these species requires specific attention to the C2 carbon environment. Standard LC-MS can be misleading due to potential in-source hydrolysis of the amine.

Comparative Spectral Data
Feature3,4-dihydroquinoxalin-2(1H)-one (Lactam)3,4-dihydroquinoxalin-2-amine (Amidine)
IR (Carbonyl/Imine) Strong band at 1660–1690 cm⁻¹ (C=O stretch).Medium/Strong band at 1630–1650 cm⁻¹ (C=N). Distinct N-H stretches (3300-3400 cm⁻¹).
¹H NMR (DMSO-d₆) N1-H appears downfield (10.0–10.5 ppm ). C3-H₂ appears as a singlet/multiplet ~3.8 ppm.Exocyclic NH₂ often broad/exchangeable (6.0–8.0 ppm ). N1-H is less deshielded than amide.
¹³C NMR (C2) Distinct Carbonyl signal at ~165–170 ppm .Amidine Carbon signal at ~150–160 ppm .
pKa (Basic) Neutral / Very weak base. Protonation occurs only in strong acid.Strong Base (pKa ~10–12). Protonates readily at physiological pH.
UV-Vis

~290–300 nm (Amide absorption).
Bathochromic shift often observed due to amidine conjugation (

>300 nm).
Analytical Decision Tree

Use this workflow to validate the scaffold identity during synthesis or metabolite identification.

Analysis Start Unknown Sample: Dihydroquinoxaline Derivative Solubility Test Solubility in 1M HCl Start->Solubility Soluble Soluble (Salt formation) Indicates Basic Nitrogen Solubility->Soluble High Solubility Insoluble Insoluble/Precipitates Indicates Neutral Species Solubility->Insoluble Low Solubility IR_Check IR Spectroscopy (Solid State) Soluble->IR_Check Insoluble->IR_Check Amine_ID Target: 3,4-dihydroquinoxalin-2-amine Confirm with 13C NMR (~155 ppm) IR_Check->Amine_ID No C=O band C=N @ 1640 One_ID Target: 3,4-dihydroquinoxalin-2(1H)-one Confirm with 13C NMR (~168 ppm) IR_Check->One_ID Strong C=O band @ 1680

Figure 2: Analytical workflow for distinguishing the amino and oxo forms.

Experimental Protocols

Synthesis and Stability of the "One" (Lactam)

The lactam is the thermodynamic product of the reaction between 1,2-phenylenediamine and ethyl bromoacetate or glyoxylic acid derivatives.

Protocol (Standardized):

  • Reactants: 1,2-phenylenediamine (1.0 eq) + Ethyl bromoacetate (1.1 eq) +

    
     (2.0 eq).
    
  • Solvent: DMF or Ethanol.[3]

  • Conditions: Stir at RT for 2–4 hours.

  • Workup: Pour into ice water. The 3,4-dihydroquinoxalin-2(1H)-one precipitates as a white/off-white solid.

  • Validation: Check melting point (~140°C) and IR (1670 cm⁻¹).

Handling the "Amine" (Amidine)

The amine is often synthesized via the reaction of 1,2-phenylenediamine with chloroacetonitrile or via the Vilsmeier-Haack reaction on the lactam.

Critical Stability Warning: The 2-amine is prone to hydrolytic deamination .

  • Mechanism:[4][5][6][7][8] Water attacks the C2=N bond (imine tautomer), forming a tetrahedral intermediate.[1] Ammonia is eliminated, driving the equilibrium irreversibly to the Lactam (One) .

  • Storage: Must be stored as a salt (e.g., Hydrochloride or Trifluoroacetate) under anhydrous conditions.[1] Free-basing in aqueous media triggers degradation.

Protocol (Salt Formation for Stability):

  • Dissolve crude 3,4-dihydroquinoxalin-2-amine in anhydrous Ethanol.

  • Add 1.2 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Filter the precipitate immediately under Argon.

  • Store at -20°C.

References

  • Tautomerism of Quinoxalinones

    • Title: NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
    • Source:Instituto Tecnológico de Buenos Aires (ITBA).
    • URL:[Link]

  • Synthesis & Reactivity

    • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.[5]

    • Source:N
    • URL:[Link]

  • Physical Properties (pKa & Solubility)

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1]

    • Source:Alfa Chemistry.[1]

  • Product Characterization (The "One")

    • Title: 3,4-Dihydroquinoxalin-2(1H)-one | CAS 59564-59-9.[3][9][10][11]

    • Source:J&K Scientific.[9]

Sources

Exploratory

Biological Activity and Therapeutic Potential of 3,4-Dihydroquinoxalin-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged, nitrogen-based heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural topology allows it to act as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged, nitrogen-based heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural topology allows it to act as a highly versatile pharmacophore, interacting with diverse biological targets. As a Senior Application Scientist, I have structured this guide to bridge the gap between synthetic methodology and biological validation, providing researchers with an in-depth analysis of the core biological activities, structure-activity relationships (SAR), and self-validating experimental workflows associated with these derivatives.

Core Biological Activities and Mechanistic Insights

1.1 Anti-Neuroinflammatory Activity Neuroinflammation, driven by the overactivation of microglial cells, is a primary contributor to neurodegenerative diseases. Substituted 3,4-dihydroquinoxalin-2-amine derivatives have demonstrated potent anti-neuroinflammatory properties by suppressing the lipopolysaccharide (LPS)-induced production of nitric oxide (NO)[1]. Mechanistically, these compounds inhibit the upregulation of inducible nitric oxide synthase (iNOS), likely by interfering with the upstream TLR4/NF-κB signaling cascade. Specific derivatives, such as those synthesized via isocyanide-based multicomponent reactions, have exhibited half-maximal inhibitory concentrations (IC50) as low as 25.85 μM in BV-2 microglial cells[1].

1.2 Anti-Hyperglycemic Activity Recent advancements have hybridized the quinoxaline core with other active moieties, such as isoxazoles, to target metabolic disorders. These novel quinoxaline-isoxazole hybrids act as dual inhibitors of α-amylase and α-glucosidase—key enzymes responsible for carbohydrate digestion and postprandial glucose spikes[2]. Molecular docking and dynamics (MM-GBSA) studies reveal that these derivatives bind stably within the active sites of these enzymes, with binding free energies ranging from -8.3 to -9.9 kcal/mol [3],[4].

1.3 Anticancer and Antimicrobial Potential Beyond inflammation and diabetes management, the quinoxaline nucleus is well-documented for its anti-proliferative and antimicrobial effects[5],[6]. Derivatives have been identified as PI3Kα inhibitors in cancer models and have shown efficacy against various bacterial strains by disrupting DNA synthesis and cellular respiration[5],[6].

Quantitative Data Summary

To facilitate SAR comparisons and guide future drug design, the following table summarizes the biological efficacy of key 3,4-dihydroquinoxalin-2-amine and related hybrid derivatives.

Compound ID / DescriptionPrimary Target / AssayIC50 Value (μM)Biological ApplicationReference
Compound 4l (Cyclohexyl/Benzyl substituted)LPS-induced NO Production25.85Anti-neuroinflammatory[1]
Compound 4n LPS-induced NO Production56.53Anti-neuroinflammatory[1]
Compound 5b (N-Ethyl-7-chloro-...)α-Amylase Inhibition24.0Anti-hyperglycemic[2],[3]
Compound 5b (N-Ethyl-7-chloro-...)α-Glucosidase Inhibition41.7Anti-hyperglycemic[2],[3]
Compound 5c α-Glucosidase Inhibition15.2Anti-hyperglycemic[4]
Compound 5h α-Amylase Inhibition16.4Anti-hyperglycemic[4]
Validated Experimental Protocols
Protocol 3.1: Multicomponent Synthesis of 3,4-Dihydroquinoxalin-2-amines

Causality & Logic: The Ugi-type three-component condensation is selected over stepwise synthesis due to its high atom economy and rapid generation of structural diversity, which is critical for SAR studies. Ethanol is utilized as a green solvent that solubilizes the precursors but promotes the precipitation of the final product, driving the reaction equilibrium forward. The use of an acid catalyst (e.g., p-toluenesulfonic acid or Co3O4@SiO2 nanoparticles) activates the carbonyl carbon, lowering the activation energy for the initial imine formation[1],[7].

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of the selected ketone/aldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 5 mol% of p-toluenesulfonic acid (PTSA) or 10 mol% of silica-supported sulfuric acid to the mixture. Stir at room temperature for 15 minutes to ensure complete imine intermediate formation.

  • Nucleophilic Addition: Dropwise, add 1.0 mmol of the desired isocyanide.

  • Cyclization: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

  • Isolation: Upon completion, filter the precipitated solid. Wash the crude product with cold ethanol and recrystallize it to achieve >85% yield.

Protocol 3.2: In Vitro Anti-Neuroinflammatory Assay (Griess Method)

Causality & Logic: Microglial activation is a hallmark of neuroinflammation. LPS stimulates TLR4, activating NF-κB and upregulating iNOS. Measuring nitrite (a stable NO metabolite) via the Griess reagent provides a reliable, self-validating, high-throughput readout for iNOS inhibition. A positive control (LPS only) and a negative control (media only) ensure system validation.

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Pre-treatment: Aspirate the media and add fresh media containing the synthesized quinoxaline derivatives at varying concentrations (e.g., 10, 25, 50, 100 μM). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 μg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Quantification: Transfer 100 μL of the culture supernatant to a new 96-well plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Analysis: Incubate in the dark for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Signaling Pathways & Logical Relationships

G A o-Phenylenediamine E Imine Intermediate A->E B Ketone / Aldehyde B->E C Isocyanide F 3,4-Dihydroquinoxalin-2-amine C->F D Acid Catalyst D->E Activation E->F + Isocyanide (Cyclization)

Multicomponent synthesis workflow for 3,4-dihydroquinoxalin-2-amine derivatives.

Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Drug Quinoxaline Derivative Drug->iNOS Inhibits

Anti-neuroinflammatory mechanism via suppression of the TLR4/NF-κB/iNOS signaling pathway.

References
  • Shobha, D., Chari, M. A., Mukkanti, K., & Kim, S. Y. (2012). "Synthesis and anti-neuroinflammatory activity studies of substituted 3,4-dihydroquinoxalin-2-amine derivatives." Tetrahedron Letters, 53(22), 2675-2679. URL:[Link]

  • Phongphane, L., Mohd Radzuan, S. N., Abu Bakar, M. H., et al. (2023). "Synthesis, biological evaluation, and molecular modelling of novel quinoxaline-isoxazole hybrid as anti-hyperglycemic." Computational Biology and Chemistry, 106, 107938. URL:[Link]

  • Safaei-Ghomi, J., et al. (2015). "Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co3O4@SiO2 Core-Shell Nanoparticles Under Ultrasound Irradiation." Combinatorial Chemistry & High Throughput Screening. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 3,4-dihydroquinoxalin-2-amine and its Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3,4-dihydroquinoxalin-2-amine, a heterocyclic compound of growing interest in medicinal chemistry. We will d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-dihydroquinoxalin-2-amine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, and potential applications, with a particular focus on the underlying scientific principles that guide its use in research and drug development.

Chemical Identity: CAS Number and Synonyms

It is important to distinguish 3,4-dihydroquinoxalin-2-amine from structurally related and more extensively documented compounds, such as:

  • 3,4-Dihydro-1H-quinoxalin-2-one: CAS Number 59564-59-9[2][3][4].

  • 4-Amino-3,4-dihydroquinoxalin-2(1H)-one: CAS Number 87973-61-3[5].

The synonyms for 3,4-dihydroquinoxalin-2-amine are primarily variations of its systematic name, including:

  • 3,4-dihydro-2-quinoxalinamine[1]

  • 3,4-dihydro-quinoxalin-2-yl-amine[1]

  • 3,4-dihydroquinoxalin-2-ylamine[1]

  • 3,4-dihydrochinoxalin-2-amin[1]

Given the ambiguity surrounding the specific CAS number for the parent compound, this guide will focus on the synthesis and properties of its derivatives, which are more extensively reported in the scientific literature.

Synthesis of 3,4-dihydroquinoxalin-2-amine Derivatives: A Mechanistic Approach

The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives can be efficiently achieved through a one-pot, three-component reaction. This approach is highly valued in medicinal chemistry for its ability to rapidly generate a library of diverse compounds from simple starting materials.

One-Pot Three-Component Synthesis

A notable method involves the reaction of o-phenylenediamines (OPDA), various ketones, and a range of isocyanides. This reaction can be effectively catalyzed by Co3O4@SiO2 core-shell nanoparticles under ultrasound irradiation, offering a green and efficient synthetic route[6].

Reaction Scheme:

One-Pot Synthesis cluster_reactants Reactants OPDA o-Phenylenediamine Catalyst Co3O4@SiO2 Nanoparticles OPDA->Catalyst Ketone Ketone Ketone->Catalyst Isocyanide Isocyanide Isocyanide->Catalyst Ultrasound Ultrasound Irradiation Catalyst->Ultrasound Product 3,4-Dihydroquinoxalin-2-amine Derivative Ultrasound->Product

Figure 1: General workflow for the one-pot synthesis of 3,4-dihydroquinoxalin-2-amine derivatives.

Experimental Protocol:

  • Catalyst Preparation: Co3O4@SiO2 nanoparticles are synthesized via a sonochemical method. This involves the controlled hydrolysis and condensation of silica precursors onto cobalt oxide nanoparticles. The core-shell structure enhances catalyst stability and reusability.

  • Reaction Setup: In a typical experiment, o-phenylenediamine, a ketone, and an isocyanide are combined in a reaction vessel containing ethanol as a solvent and the Co3O4@SiO2 nanocatalyst.

  • Ultrasonic Irradiation: The reaction mixture is subjected to ultrasound irradiation. The use of ultrasound provides acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate.

  • Work-up and Purification: Upon completion of the reaction, the magnetic nanocatalyst is easily separated using an external magnet. The product is then isolated from the reaction mixture and purified, typically by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Ethanol as a "Green" Solvent: Ethanol is chosen for its low toxicity, biodegradability, and derivation from renewable resources, aligning with the principles of green chemistry[6].

  • Ultrasound Irradiation: This technique offers several advantages over conventional heating, including shorter reaction times, higher yields, and milder reaction conditions[6].

  • Nanocatalyst: The Co3O4@SiO2 core-shell nanoparticles provide a large surface area for the reaction to occur and can be easily recovered and reused, making the process more economical and environmentally friendly[6].

Potential Applications in Drug Development

While the biological activity of 3,4-dihydroquinoxalin-2-amine itself is not extensively documented, the broader class of quinoxaline derivatives has shown significant promise in various therapeutic areas. The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Known Biological Activities of Quinoxaline Derivatives:

  • Anticancer: Certain quinoxalinone derivatives have demonstrated antitumor properties[7].

  • Antibacterial: The quinoxaline core is found in several compounds with antibacterial activity[8].

  • Antiprotozoal: Some derivatives have shown efficacy against protozoal infections[7].

  • Antithrombotic: Quinoxalinone derivatives have been patented for their antithrombotic activity[9].

The synthesis of a diverse library of 3,4-dihydroquinoxalin-2-amine derivatives through the one-pot reaction described above provides a valuable platform for screening for novel biological activities. The ability to easily modify the substituents at various positions on the quinoxaline ring allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Future Directions

The field of 3,4-dihydroquinoxalin-2-amine chemistry is still in its early stages. Future research should focus on:

  • Definitive CAS Number Assignment: A concerted effort to synthesize and characterize the parent 3,4-dihydroquinoxalin-2-amine is needed to facilitate its registration and obtain a unique CAS number.

  • Exploration of Biological Activity: Comprehensive screening of 3,4-dihydroquinoxalin-2-amine derivatives against a wide range of biological targets is warranted to uncover their therapeutic potential.

  • Development of Novel Synthetic Methodologies: While the one-pot synthesis is efficient, the development of alternative synthetic routes could provide access to a wider range of derivatives with different substitution patterns.

Conclusion

3,4-dihydroquinoxalin-2-amine and its derivatives represent a promising class of heterocyclic compounds with the potential for significant contributions to drug discovery and development. The efficient one-pot synthesis of these compounds, coupled with the known biological activities of the broader quinoxaline family, provides a strong foundation for future research in this area. As our understanding of the chemistry and biology of these compounds grows, so too will their potential to address unmet medical needs.

References

  • Munin. (2017, April 26). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. UiT. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • PMC. (2017, July 10). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. Retrieved from [Link]

  • ACS Publications. (2025, December 9). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, July 14). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • PMC. (n.d.). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optically pure 3,4-dihydroquinoxalin-2-ones and synthetic strategies. Retrieved from [Link]

  • PubMed. (2025, December 19). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, July 27). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of a-amino amides, 3,4 dihydroquinoxalin-2-amine,.... Retrieved from [Link]

  • Bentham Science Publishers. (2016, August 1). Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co3O4@SiO2 Core-Shell Nanoparticles Under Ultrasound Irradiation. Retrieved from [Link]

Sources

Exploratory

Quinoxalin-2-amine Scaffolds in Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary The quinoxalin-2-amine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine core of adenosine triphosphate (ATP). This structural mimicry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2-amine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine core of adenosine triphosphate (ATP). This structural mimicry makes it an indispensable template for designing kinase inhibitors, particularly in oncology (VEGFR-2, PI3K) and infectious disease (DNA gyrase). This guide provides a technical deep-dive into the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary to exploit this scaffold for drug discovery.[1]

Part 1: Structural Significance & Pharmacophore Analysis[2]

The "Adenine Mimic" Hypothesis

The quinoxaline ring system is a benzopyrazine.[2] When substituted at the C2 position with an amine, it presents a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding motif, depending on the tautomeric state and substitution.

  • Kinase Hinge Binding: The N1 nitrogen (acceptor) and the C2-amine (donor) often form a bidentate hydrogen bond network with the hinge region of kinase enzymes (e.g., Cys919 in VEGFR-2), effectively competing with ATP.

  • 
    -Stacking:  The planar bicyclic aromatic system facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the hydrophobic pocket.
Electronic Tunability

The benzene ring (positions 5, 6, 7, 8) allows for electronic tuning without disrupting the hinge-binding motif at positions 1 and 2.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    at C6/C7 decrease the basicity of N1, potentially altering H-bond strength and metabolic stability.
  • Electron-Donating Groups (EDGs): Groups like

    
     can enhance solubility and alter the dipole moment, affecting cell membrane permeability.
    

Part 2: Synthetic Architectures

The synthesis of quinoxalin-2-amines generally follows two primary retrosynthetic disconnections: Nucleophilic Aromatic Substitution (


)  and Cyclocondensation .
Method A: Nucleophilic Aromatic Substitution ( )

This is the most versatile method for late-stage diversification. The precursor, 2-chloroquinoxaline, is highly reactive toward amines due to the electron-deficient nature of the pyrazine ring.

  • Mechanism: Addition-Elimination.

  • Catalysis: Traditionally requires high heat or strong bases. Modern "green" protocols utilize PEG-400 as a recyclable solvent/catalyst or microwave irradiation to accelerate the reaction.

  • Selectivity: If starting from 2,3-dichloroquinoxaline, mono-substitution can be controlled by stoichiometry and temperature (

    
    C for mono, reflux for bis).
    
Method B: Condensation Strategies

Reaction of o-phenylenediamines with 1,2-dicarbonyls. While classic, this often yields quinoxalinones which must be chlorinated (POCl


) and then aminated, making it a longer route for 2-amines specifically.
Visualization of Synthetic Pathways

SynthesisPathways OPD o-Phenylenediamine Quinoxalinone Quinoxalin-2-one OPD->Quinoxalinone Condensation (Reflux/AcOH) Direct Direct One-Pot (Modern Catalysis) OPD->Direct Glyoxal 1,2-Dicarbonyl (e.g., Glyoxal/Oxalic Acid) Glyoxal->Quinoxalinone ChloroQ 2-Chloroquinoxaline Quinoxalinone->ChloroQ Chlorination (POCl3, DMF cat.) Target Quinoxalin-2-amine (Target Scaffold) ChloroQ->Target SNAr Substitution (PEG-400 or K2CO3/DMF) Amine Primary/Secondary Amine Amine->Target Direct->Target Cu or Co cat.

Figure 1: Primary synthetic routes to quinoxalin-2-amine scaffolds. The


 route (orange) allows for rapid library generation.

Part 3: Therapeutic Applications & SAR[1][5][6]

Oncology: Kinase Inhibition (VEGFR-2 / PI3K)

The most successful application of this scaffold is in the inhibition of receptor tyrosine kinases (RTKs).

  • Target: VEGFR-2 (Angiogenesis inhibition).

  • Mechanism: Type I or Type II inhibition. The quinoxaline nitrogen binds to the hinge region, while the 2-amino substituent extends into the solvent-exposed region or the hydrophobic back pocket.

  • Key SAR Findings:

    • Position 2 (Amine Linker): A urea or amide linker attached to the 2-amine often improves potency by adding additional H-bond acceptors/donors (e.g., mimicking Sorafenib).

    • Position 3: Substitution here (e.g., methyl, phenyl) can induce steric clashes or fill hydrophobic pockets. Unsubstituted C3 is often preferred for PI3K selectivity, while C3-phenyl enhances VEGFR-2 affinity.

    • Position 6/7: Electron-withdrawing groups (Cl, F) often improve metabolic stability against P450 oxidation.

Infectious Disease: Antimicrobial Agents[7]
  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: Intercalation into bacterial DNA or stabilization of the cleaved DNA-enzyme complex.

  • SAR: 3-hydrazino derivatives or sulfonamide-linked quinoxalines show potent activity against MRSA and M. tuberculosis. The N-oxide derivatives (Quinoxaline-1,4-di-N-oxide) are potent but often cytotoxic; the 2-amine variants offer a safer toxicity profile.

Visualization of Kinase Inhibition Mechanism

KinaseMechanism cluster_pocket ATP Binding Pocket (VEGFR-2) cluster_drug Quinoxalin-2-amine Ligand Hinge Hinge Region (Cys919, Glu885) Hydrophobic Hydrophobic Back Pocket (Phe1047) Gatekeeper Gatekeeper Residue (Val916) N1_Ring N1 Nitrogen (H-Bond Acceptor) N1_Ring->Hinge H-Bond C2_Amine C2-Amine Group (H-Bond Donor) C2_Amine->Hinge H-Bond Aromatic Quinoxaline Core (Pi-Stacking) Aromatic->Gatekeeper Pi-Alkyl Interaction Tail Distal Substituent (Solubilizing Group) Tail->Hydrophobic Van der Waals

Figure 2: Mechanistic binding mode of quinoxalin-2-amine inhibitors within the VEGFR-2 ATP binding pocket.

Part 4: Comparative Data & Optimization

The following table summarizes the optimization of a hit compound (Quinoxaline-A) into a potent VEGFR-2 inhibitor (Lead-B), derived from recent literature trends (e.g., Ismail et al., 2023).

FeatureHit Compound (A)Optimized Lead (B)Rationale for Change
Core Quinoxalin-2-amine6-Chloro-quinoxalin-2-amineC6-Cl blocks metabolic oxidation and fills hydrophobic pocket.
C2-Substituent


Introduction of urea linker mimics Sorafenib binding;

improves lipophilicity.
C3-Substituent


Maintained to avoid steric clash with gatekeeper residue.
IC50 (VEGFR-2)


(3 nM)
Dramatic potency increase due to additional H-bonds from urea.
Selectivity (SI) 2.1 (vs Fibroblasts)>20 (vs Fibroblasts)Specificity for tumor angiogenesis receptor.

Part 5: Detailed Experimental Protocols

Protocol 1: Green Synthesis of 2-(Aryl/Alkylamino)quinoxalines

Objective: Efficient


 coupling without toxic solvents.

Reagents:

  • 2-Chloroquinoxaline (1.0 equiv, 164 mg for 1 mmol scale)

  • Amine derivative (e.g., aniline, benzylamine) (1.1 equiv)

  • Polyethylene Glycol 400 (PEG-400) (3 mL)

  • Potassium Carbonate (

    
    ) (Catalytic, optional for non-nucleophilic amines)
    

Procedure:

  • Setup: In a 10 mL round-bottom flask or heavy-walled vial, dissolve 2-chloroquinoxaline (1 mmol) in PEG-400 (3 mL).

  • Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., hydrochloride), add

    
     (2 mmol) to liberate the free base.
    
  • Reaction: Stir the mixture at room temperature (for aliphatic amines) or

    
    C (for anilines) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Pour the reaction mixture into crushed ice-water (20 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with copious cold water to remove PEG-400.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

  • Validation: Confirm structure via

    
    H-NMR (look for disappearance of C2-Cl signal and appearance of NH signal at 
    
    
    
    5.0–8.0 ppm).
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized scaffold.

Materials:

  • Recombinant Human VEGFR-2 enzyme.

  • HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay Kit.

  • ATP (at

    
     concentration).
    
  • Substrate: Biotinylated poly(Glu, Tyr).

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the quinoxaline test compounds in DMSO (Final DMSO conc. < 1%).

  • Incubation: Mix enzyme, peptide substrate, and compound in kinase buffer. Incubate for 10 mins at RT.

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure fluorescence ratio (665 nm/620 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Part 6: References

  • Ismail, M. M., et al. (2023). "Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis: Design, synthesis, and biological evaluation." Bioorganic Chemistry.

  • Alsaif, N. A., et al. (2021). "Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies." Archiv der Pharmazie.

  • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives." BenchChem.[3][4]

  • Ajani, O. O., et al. (2024). "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides." Molecules.

  • Galal, S. A., et al. (2019). "An insight into medicinal chemistry of anticancer quinoxalines." Bioorganic & Medicinal Chemistry.

  • Kiran, G., et al. "A green synthesis of quinoxaline derivatives & their biological actives." Research India Publications.

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of 3,4-dihydroquinoxalin-2-amine in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications in drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications in drug discovery and development. This guide provides a comprehensive framework for determining the solubility of 3,4-dihydroquinoxalin-2-amine in two common solvents: dimethyl sulfoxide (DMSO) and water. Due to a lack of readily available public data on the solubility of this specific compound, this document focuses on providing a robust, experimentally-validated protocol. This approach ensures that researchers can generate reliable and reproducible solubility data in-house. The methodologies outlined herein are grounded in established principles of solubility determination and are designed to be both scientifically rigorous and practically achievable in a standard laboratory setting.

Introduction: The Critical Role of Solubility in Preclinical Research

3,4-dihydroquinoxalin-2-amine is a heterocyclic amine that, like many quinoxaline derivatives, holds potential for biological activity. Quinoxaline structures are known to exhibit a range of pharmacological properties, including antitumor and antibiotic activities[1]. Before any meaningful biological evaluation can occur, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Among these, solubility is a cornerstone.

Aqueous solubility directly impacts a compound's bioavailability and its behavior in physiological environments. Poor aqueous solubility can lead to erratic absorption and distribution in vivo, ultimately hindering the development of a promising therapeutic candidate. DMSO, on the other hand, is a powerful and widely used aprotic solvent in preclinical research, particularly for the initial solubilization and storage of compound libraries. Therefore, understanding the solubility of 3,4-dihydroquinoxalin-2-amine in both DMSO and water is essential for:

  • Accurate in vitro assay preparation: Ensuring complete dissolution in stock solutions (typically in DMSO) is crucial for reliable and reproducible biological data.

  • Formulation development: Knowledge of aqueous solubility is a prerequisite for developing suitable formulations for in vivo studies.

  • Interpretation of structure-activity relationships (SAR): Differentiating between poor biological activity due to low potency versus low solubility is a key aspect of lead optimization.

This guide will provide a detailed, step-by-step protocol for the experimental determination of the solubility of 3,4-dihydroquinoxalin-2-amine in both DMSO and water.

Physicochemical Properties of 3,4-dihydroquinoxalin-2-amine

A summary of the known physicochemical properties of 3,4-dihydroquinoxalin-2-amine is presented in Table 1. It is important to note that some physical properties like melting and boiling points are not consistently reported in public databases[2].

PropertyValueSource
Molecular FormulaC₈H₉N₃[2]
Molecular Weight147.18 g/mol [2]
AppearanceOff-white to white powder/solid[3][4]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the solubility of 3,4-dihydroquinoxalin-2-amine in DMSO and water. The "shake-flask" method, a gold standard for solubility determination, is adapted for both solvents.

Determining Solubility in DMSO

This protocol aims to determine the maximum solubility of the compound in anhydrous DMSO at room temperature.

Materials:

  • 3,4-dihydroquinoxalin-2-amine (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 2 mL)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 3,4-dihydroquinoxalin-2-amine into a 2 mL microcentrifuge tube[5].

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube[5].

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution[5].

    • If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed and persists[5].

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached[5].

    • Gently agitate the solution periodically during this time to ensure thorough mixing.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid[5].

  • Quantification:

    • Carefully collect a precise aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC)[5].

    • Determine the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method with a standard calibration curve.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh ~10 mg of Compound prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex Vigorously prep2->prep3 prep4 Add Compound until Precipitate Forms prep3->prep4 equil1 Incubate at 25°C for 24h prep4->equil1 Supersaturated Solution sep1 Centrifuge at 14,000 rpm equil1->sep1 quant1 Collect Supernatant sep1->quant1 quant2 Dilute Sample quant1->quant2 quant3 Analyze by HPLC/UV-Vis quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for Determining DMSO Solubility.

Determining Aqueous Solubility

This protocol determines the solubility of 3,4-dihydroquinoxalin-2-amine in an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and considers the potential influence of a small percentage of DMSO as a co-solvent.

Materials:

  • 3,4-dihydroquinoxalin-2-amine (solid or as a concentrated DMSO stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if starting from solid)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or a 96-well filter plate

  • Vortex mixer or plate shaker

  • Centrifuge or vacuum filtration manifold

  • Micropipettes

  • HPLC system or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of the Test Solution:

    • Method A (from solid): Add an excess amount of solid 3,4-dihydroquinoxalin-2-amine to a known volume of the aqueous buffer in a microcentrifuge tube.

    • Method B (from DMSO stock): Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM). Add a small aliquot of this stock solution to the aqueous buffer to achieve a final concentration that is expected to be above the aqueous solubility limit. Note that the final DMSO concentration should be kept low (e.g., ≤5% v/v) to minimize its co-solvent effect[6].

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium[6]. A plate shaker or orbital shaker is recommended for consistent mixing.

  • Separation of Undissolved Solid:

    • For Method A: Centrifuge the tubes at high speed to pellet the undissolved solid.

    • For Method B (and high-throughput applications): Utilize a 96-well filter plate to separate the dissolved compound from any precipitate by vacuum filtration[6].

  • Quantification:

    • Carefully collect a precise aliquot of the clear filtrate or supernatant.

    • If necessary, dilute the sample with the aqueous buffer or a suitable mobile phase for analysis.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method with a standard calibration curve prepared in the same aqueous buffer.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add Excess Solid to Buffer (Method A) equil1 Agitate at 25°C for 24-48h prep1->equil1 prep2 Add DMSO Stock to Buffer (Method B) prep2->equil1 sep1 Centrifuge or Filter equil1->sep1 quant1 Collect Filtrate/Supernatant sep1->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2 quant3 Calculate Solubility quant2->quant3

Caption: Workflow for Determining Aqueous Solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented clearly and concisely, as shown in Table 2.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mM)Method
Anhydrous DMSO25N/AExperimental ValueCalculated ValueShake-Flask
PBS257.4Experimental ValueCalculated ValueShake-Flask

Interpretation of Results:

  • High DMSO Solubility: A high solubility in DMSO is expected and confirms its suitability as a solvent for creating high-concentration stock solutions.

  • Aqueous Solubility: The aqueous solubility value will be a key determinant for subsequent experimental design. Compounds with low aqueous solubility may require formulation strategies to improve their bioavailability for in vivo studies. The presence of amine functional groups in 3,4-dihydroquinoxalin-2-amine suggests that its aqueous solubility may be pH-dependent. Amines can be protonated at acidic pH, forming more soluble alkylammonium ions[7]. Therefore, it may be beneficial to determine the solubility at different pH values relevant to physiological conditions.

Conclusion

While published data on the solubility of 3,4-dihydroquinoxalin-2-amine in DMSO and water is scarce, this guide provides a robust and reliable framework for its experimental determination. By following the detailed protocols outlined, researchers and drug development professionals can generate the high-quality, reproducible data necessary to advance their research and make informed decisions about the development of this and other novel chemical entities. Adherence to these standardized methods ensures the scientific integrity of the data and facilitates meaningful comparisons across different compounds and projects.

References

  • Chemical Synthesis Database. (2025, May 20). 3,4-dihydro-2-quinoxalinamine. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • Abasolo, I., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1334–1342.
  • Patel, M., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Sciences and Research, 6(1), 1-4.
  • Shakeel, F., et al. (2020).
  • Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3175.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,3-Dihydroxyquinoxaline. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]

Sources

Exploratory

The 3,4-Dihydroquinoxalin-2-amine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 3,4-dihydroquinoxalin-2-amine core represents a "privileged" scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3,4-dihydroquinoxalin-2-amine core represents a "privileged" scaffold in medicinal chemistry, a structural motif that is capable of providing ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive technical overview of this versatile pharmacophore, from its synthesis to its diverse biological activities and applications in drug discovery. We will delve into the key synthetic methodologies, explore its role as a modulator of critical signaling pathways, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, has long been a subject of intense interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] Within this class, the 3,4-dihydroquinoxalin-2-amine moiety has emerged as a particularly promising pharmacophore. Its unique structural features, including a hydrogen bond donor and acceptor, and a modifiable aromatic ring, allow for facile derivatization and optimization of its interaction with a wide range of biological targets. This has led to the discovery of compounds with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This guide will provide an in-depth exploration of this remarkable scaffold, offering both foundational knowledge and practical insights for its application in drug discovery programs.

Synthetic Strategies: Accessing the 3,4-Dihydroquinoxalin-2-amine Core

A robust and efficient synthetic route to the core scaffold is paramount for any successful drug discovery campaign. The 3,4-dihydroquinoxalin-2-amine framework can be accessed through various synthetic strategies, with the three-component reaction being a particularly powerful and atom-economical approach.

Three-Component Synthesis under Ultrasound Irradiation

A highly efficient and environmentally benign method for the synthesis of 3,4-dihydroquinoxalin-2-amine derivatives involves a one-pot, three-component reaction of an o-phenylenediamine, a ketone, and an isocyanide, catalyzed by Co3O4@SiO2 core-shell nanoparticles under ultrasound irradiation.[2] This method offers several advantages, including high yields, short reaction times, and the use of a reusable catalyst.[2]

Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis[2]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Ketone (1 mmol)

  • Isocyanide (1 mmol)

  • Co3O4@SiO2 nanoparticles (specify catalyst loading, e.g., 10 mol%)

  • Ethanol (5 mL)

  • Ultrasound bath

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol), ketone (1 mmol), and isocyanide (1 mmol) in ethanol (5 mL), add the Co3O4@SiO2 nanoparticle catalyst.

  • Place the reaction mixture in an ultrasound bath and irradiate at a specified frequency and power (e.g., 40 kHz, 300 W) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mechanism of Action: Modulating Key Signaling Pathways

The therapeutic potential of 3,4-dihydroquinoxalin-2-amine derivatives stems from their ability to interact with and modulate the activity of critical biological targets. Two of the most well-documented targets for this pharmacophore are c-Jun N-terminal kinase 3 (JNK3) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

JNK3 Inhibition: A Neuroprotective Strategy

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[4] It plays a crucial role in neuronal apoptosis (programmed cell death) and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5] Inhibition of JNK3 is therefore a promising therapeutic strategy for these conditions. Derivatives of the 3,4-dihydroquinoxalin-2-one, a closely related scaffold, have been shown to be potent and selective inhibitors of JNK3.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with residues such as Gln155, which is crucial for selectivity.[6][7]

JNK3_Signaling_Pathway cluster_caption JNK3 Signaling Pathway and Point of Inhibition Stress Stress Stimuli (Oxidative Stress, Aβ) MAPKKK MAPKKK (e.g., ASK1, MLK) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK3 JNK3 MAPKK->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor 3,4-Dihydroquinoxalin-2-amine Derivative Inhibitor->JNK3 caption Simplified JNK3 signaling cascade leading to neuronal apoptosis. The 3,4-dihydroquinoxalin-2-amine derivative acts as an inhibitor of JNK3.

Caption: JNK3 signaling cascade and point of inhibition.

AMPA Receptor Antagonism: A Target for Neurological Disorders

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[8] Their overactivation is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.[9] Quinoxaline derivatives, particularly quinoxaline-2,3-diones, are well-established competitive antagonists of the AMPA receptor.[10][11] They are thought to bind to the glutamate binding site on the receptor, preventing its activation.[8][10] The 3,4-dihydroquinoxalin-2-amine scaffold can be considered a bioisostere of the quinoxaline-2,3-dione, suggesting its potential as an AMPA receptor antagonist.

AMPA_Receptor_Signaling cluster_caption AMPA Receptor Signaling and Antagonism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Excitotoxicity Neuronal Excitotoxicity Depolarization->Excitotoxicity Antagonist 3,4-Dihydroquinoxalin-2-amine Derivative (Antagonist) Antagonist->AMPAR caption Simplified AMPA receptor signaling leading to neuronal excitotoxicity. The antagonist prevents glutamate binding.

Caption: AMPA receptor signaling and antagonism.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is a cornerstone of drug design. For the 3,4-dihydroquinoxalin-2-amine scaffold, SAR studies have provided valuable insights into the structural features required for potent and selective activity against various targets.

SAR for JNK3 Inhibition

For JNK3 inhibition by related quinoxaline scaffolds, the following general SAR trends have been observed:

CompoundR1R2JNK3 IC50 (nM)[12]p38 IC50 (nM)[12]Selectivity (p38/JNK3)
SR-3576AminopyrazoleH7>20,000>2857
SR-3737IndazoleH1230.25

Data for illustrative purposes, based on aminopyrazole and indazole inhibitors of JNK3.

These data highlight the critical role of the substituent at the 2-position of the pyrazole/indazole ring in determining both potency and selectivity. The aminopyrazole moiety in SR-3576 confers remarkable selectivity for JNK3 over the closely related p38 kinase.

SAR for AMPA Receptor Antagonism

For quinoxaline-based AMPA receptor antagonists, SAR studies have revealed the importance of substituents on the aromatic ring and at the N1 and N4 positions.[11] For instance, the presence of nitro and imidazolyl groups can significantly enhance binding affinity.[11]

CompoundR1R2Ki (µM) for [3H]AMPA binding[11]
YM90KHImidazolyl0.084
11aOHImidazolyl0.021

Data for illustrative purposes, based on quinoxalinedione antagonists of the AMPA receptor.

The introduction of a hydroxyl group at the N1 position in compound 11a leads to a several-fold increase in affinity for the AMPA receptor compared to the unsubstituted parent compound YM90K.

In Vitro and In Vivo Evaluation

A robust and well-defined panel of in vitro and in vivo assays is essential for the preclinical evaluation of any new chemical entity. This section provides detailed protocols for key assays relevant to the biological activities of 3,4-dihydroquinoxalin-2-amine derivatives.

In Vitro Assays

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Experimental Protocol: JNK3 Kinase Inhibition Assay[13]

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate (e.g., ATF2)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only controls.

  • Enzyme Addition: Add 2 µL of JNK3 enzyme diluted in kinase buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This technique allows for the direct measurement of ion channel activity in response to agonist application, providing a functional readout of receptor antagonism.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[15][16]

Materials:

  • Cultured neurons (e.g., rat hippocampal or cortical neurons)

  • External solution (ACSF) containing: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.

  • AMPA (agonist)

  • Test compound (antagonist)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate neurons on coverslips and place a coverslip in the recording chamber perfused with ACSF.

  • Pipette Preparation: Pull glass microelectrodes and fill with internal solution.

  • Seal Formation: Approach a neuron with the microelectrode and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

  • Recording: Clamp the cell at a holding potential of -70 mV.

  • Agonist Application: Apply a brief pulse of AMPA to elicit an inward current.

  • Antagonist Application: Co-apply the test compound with AMPA and measure the reduction in the AMPA-evoked current.

  • Data Analysis: Determine the concentration-response relationship for the antagonist and calculate its IC50 value.

In Vivo Models

This model mimics the amyloid pathology of Alzheimer's disease by directly injecting amyloid-β (Aβ) peptides into the brain of mice, leading to cognitive deficits.

Experimental Protocol: Aβ-Induced Alzheimer's Disease Model[17]

Materials:

  • Amyloid-β (1-42) peptide

  • Sterile PBS

  • Anesthetic (e.g., ketamine/xylazine)

  • Microsyringe

  • Stereotaxic apparatus (optional)

Procedure:

  • Aβ Preparation: Prepare Aβ oligomers by incubating Aβ (1-42) in PBS at 37°C for several days.

  • Animal Anesthesia: Anesthetize the mouse according to approved protocols.

  • Injection: Using a microsyringe, slowly inject a small volume (e.g., 1-2 µL) of the Aβ oligomer solution into the intracerebroventricular (ICV) space.

  • Post-Operative Care: Provide appropriate post-operative care and allow the animal to recover.

  • Behavioral Testing: After a suitable incubation period (e.g., 1-2 weeks), assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.

  • Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing regimen and evaluate its ability to rescue the Aβ-induced cognitive deficits.

This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the in vivo evaluation of anticancer therapies.

Experimental Protocol: Human Tumor Xenograft Model[1]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

  • Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth and measure tumor volume regularly using calipers.

  • Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups and begin administration of the test compound.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The 3,4-dihydroquinoxalin-2-amine pharmacophore has demonstrated remarkable versatility and potential in drug discovery. Its synthetic accessibility and ability to modulate key biological targets make it a highly attractive scaffold for the development of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on the further exploration of its biological activities, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of new and exciting therapeutic applications. The detailed protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this privileged scaffold and contribute to the advancement of medicine.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ghasemzadeh, M. A., Mirhosseini-Eshkevari, B., & Abdollahi-Basir, M. H. (2016). Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co3O4@SiO2 Core-Shell Nanoparticles Under Ultrasound Irradiation. Combinatorial chemistry & high throughput screening, 19(7), 592–601. [Link]

  • Kessler, M., Arai, A., Quan, A., & Lynch, G. (1994). Effect of the AMPA receptor modulator aniracetam on receptor-mediated currents in excised patches and hippocampal slices. Molecular pharmacology, 45(4), 718–728.
  • Kim, H. Y., Lee, D. K., Chung, B. R., Kim, H. V., & Kim, Y. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of visualized experiments : JoVE, (109), 53308. [Link]

  • JoVE. (2022, August 22). Alzheimer Induction by ICV Injection of Amyloid Peptides | Protocol Preview [Video]. YouTube. [Link]

  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature protocols, 2(2), 247–250. [Link]

  • Scacheri, P. C., & Rozenblatt-Rosen, O. (2007). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry, 282(18), 13341–13351. [Link]

  • Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences of the United States of America, 85(17), 6547–6550. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100689. [Link]

  • Ohno, K., et al. (1995). Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and related compounds. Journal of medicinal chemistry, 38(11), 1859–1867. [Link]

  • Patil, S. A., et al. (2006). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5917–5925. [Link]

  • Balducci, C., & Forloni, G. (2014). An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42). Methods in molecular biology (Clifton, N.J.), 1184, 381–389. [Link]

  • Kulkarni, A. A., & Kulkarni, V. M. (2009). Pair wise binding affinity: 3D QSAR studies on a set of triazolo [1, 5-a] quinoxalines as antagonists of AMPA and KA receptors. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1159–1168. [Link]

  • Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European journal of medicinal chemistry, 201, 112445. [Link]

  • Huang, Y. A., et al. (2022). Adaptable toolbox to characterize Alzheimer's disease pathology in mouse models. STAR protocols, 3(4), 101826. [Link]

  • Eibl, C., et al. (2010). Induction of cerebral β-amyloidosis: Intracerebral versus systemic Aβ inoculation. Proceedings of the National Academy of Sciences of the United States of America, 107(35), 15571–15576. [Link]

  • Scacheri, P. C., & Rozenblatt-Rosen, O. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry, 284(19), 12835–12844. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Kulkarni, S. A., & Madhavan, T. (2015). Hologram Quantitative Structure Activity Relationship Analysis of JNK Antagonists.
  • Macchiarulo, A., et al. (2004). QSAR study of anticonvulsant negative allosteric modulators of the AMPA receptor. Journal of medicinal chemistry, 47(7), 1860–1863. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Ghasemi, M., & Amanlou, M. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemistry Reviews Letters, 8(4), 930-940.
  • Li, Y., et al. (2023). Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. International journal of molecular sciences, 24(20), 15159. [Link]

  • Lee, S. H., & Lee, S. Y. (2023). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR protocols, 4(3), 102439. [Link]

  • Sheardown, M. J., Nielsen, E. O., Hansen, A. J., Jacobsen, P., & Honoré, T. (1990). In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones. European journal of pharmacology, 183(5), 2041–2042. [Link]

  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflugers Archiv : European journal of physiology, 391(2), 85–100. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Whole Cell Patch Clamp Protocol v1. Retrieved from [Link]

  • Narayana, C., & Begum, S. (2020). Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. Bioinformation, 16(6), 462–467. [Link]

  • Barygin, O. I., Grishin, E. V., & Tikhonov, D. B. (2024). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in pharmacology, 15, 1467266. [Link]

  • ResearchGate. (n.d.). Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules (Basel, Switzerland), 27(22), 7794. [Link]

Sources

Foundational

Stability Profile of 3,4-Dihydroquinoxalin-2-amine Under Physiological Conditions

This technical guide details the stability profile of 3,4-dihydroquinoxalin-2-amine under physiological conditions. It synthesizes chemical principles with experimental evidence to provide a comprehensive resource for dr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile of 3,4-dihydroquinoxalin-2-amine under physiological conditions. It synthesizes chemical principles with experimental evidence to provide a comprehensive resource for drug development professionals.

[1][2][3][4]

Executive Summary

3,4-dihydroquinoxalin-2-amine represents a chemical motif with distinct stability challenges in physiological environments (pH 7.4, 37°C, aqueous media).[1][2] Its stability is governed by two primary thermodynamic drivers: oxidative aromatization and hydrolytic deamination .

  • Primary Instability: High susceptibility to oxidative dehydrogenation, converting the dihydro- core into the fully aromatic quinoxaline system.

  • Secondary Instability: Hydrolysis of the cyclic amidine motif to the corresponding lactam (3,4-dihydroquinoxalin-2-one), particularly in non-buffered or basic aqueous solutions.

  • Physiological State: At pH 7.4, the compound exists predominantly as a protonated cation (pKa > 10), which confers partial kinetic stabilization against oxidation compared to the free base.[2]

Chemical Identity & Tautomeric Equilibrium

Understanding the stability of this compound requires a precise definition of its structural dynamics. Unlike static molecules, 3,4-dihydroquinoxalin-2-amine exists in a tautomeric equilibrium that dictates its reactivity.

Tautomerism

The compound fluctuates between the amino-enamine form and the imino form. In the solid state (as a salt), the amino form is typically trapped.[2] In solution, the equilibrium shifts based on solvent polarity and pH.[2]

  • Form A (Amino): 3,4-dihydroquinoxalin-2-amine.

  • Form B (Imino): 1,2,3,4-tetrahydroquinoxalin-2-imine.[2]

Protonation at Physiological pH

The 2-amino-dihydroquinoxaline motif functions chemically as a cyclic vinylogous amidine . Amidines are strong bases with pKa values typically ranging from 10 to 12.

  • At pH 7.4: The molecule is >99% protonated.

  • Implication: The protonated species is positively charged, which reduces the electron density on the ring system. This provides a kinetic barrier to oxidation, as the removal of electrons (oxidation) is more difficult from a cationic species than from a neutral electron-rich amine.

Mechanistic Degradation Pathways

The following Graphviz diagram illustrates the two critical degradation pathways: Oxidative Aromatization and Hydrolysis .

DegradationPathways cluster_legend Degradation Drivers Compound 3,4-Dihydroquinoxalin-2-amine (Protonated Cation at pH 7.4) OxInter Radical/Imine Intermediate Compound->OxInter Oxidation (-2e-, -2H+) (ROS / O2 / Enzymes) Tetrahedral Tetrahedral Intermediate Compound->Tetrahedral + H2O (Nucleophilic Attack) Quinoxaline Quinoxalin-2-amine (Fully Aromatic) OxInter->Quinoxaline Aromatization (Thermodynamic Sink) Lactam 3,4-Dihydroquinoxalin-2-one (Lactam) Tetrahedral->Lactam - NH3 (Elimination) Ammonia NH3 Tetrahedral->Ammonia Oxidative Stress Oxidative Stress Aromatization Aromatization Oxidative Stress->Aromatization Aqueous Medium Aqueous Medium Hydrolysis Hydrolysis Aqueous Medium->Hydrolysis

Caption: Dual degradation pathways of 3,4-dihydroquinoxalin-2-amine showing oxidative conversion to the aromatic quinoxaline and hydrolytic conversion to the lactam.

Pathway A: Oxidative Aromatization (Major)

This is the most rapid degradation route in aerobic physiological conditions.

  • Mechanism: The dihydro- ring is essentially a "reduced" state of the aromatic quinoxaline. The driving force is the restoration of aromaticity (Hückel's rule).

  • Reactants: Dissolved molecular oxygen (

    
    ), Reactive Oxygen Species (ROS), or metabolic enzymes (e.g., CYPs, oxidases).[2]
    
  • Product: Quinoxalin-2-amine . This product is highly stable and fluorescent, often serving as a marker for degradation.[2]

  • Kinetics: Fast in the presence of oxidants or light. The reaction is often autocatalytic via radical intermediates.

Pathway B: Hydrolytic Deamination (Minor/Medium)[5]
  • Mechanism: The C=N bond of the amidine is susceptible to nucleophilic attack by water.

  • Process: Water attacks the C-2 position

    
     Formation of tetrahedral intermediate 
    
    
    
    Collapse of intermediate expels ammonia (
    
    
    )
    
    
    Formation of 3,4-dihydroquinoxalin-2-one .
  • Kinetics: At pH 7.4, this is generally slower than oxidation because the protonated amidine is resonance-stabilized. However, over prolonged storage (days) in aqueous buffer, significant conversion to the lactam (one) will occur.[2]

Experimental Protocols for Stability Assessment

To rigorously validate the stability of 3,4-dihydroquinoxalin-2-amine, the following self-validating experimental workflow is recommended.

Materials & Preparation
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (degassed to differentiate oxidation from hydrolysis).

  • Internal Standard: Sulfadimethoxine or similar stable sulfonamide (does not interfere with UV range 250-350 nm).

  • Stock Solution: Prepare in DMSO (anhydrous) immediately prior to dilution.

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: General detection.

    • 350-380 nm: Specific detection of the oxidized Quinoxalin-2-amine (aromatic quinoxalines often absorb at longer wavelengths than their dihydro- precursors).

Protocol: Accelerated Stability Test
  • Preparation: Dilute DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM.

  • Condition A (Physiological): Incubate at 37°C in the dark (capped vial).

  • Condition B (Oxidative Stress): Incubate at 37°C with 10 equivalents of

    
     (simulates high ROS environment).[2]
    
  • Condition C (Control): Incubate at 37°C in degassed PBS under Argon (isolates hydrolysis).

  • Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h. Quench immediately with cold acetonitrile.

  • Analysis: Measure the disappearance of the parent peak and the appearance of the aromatic quinoxaline (lower retention time usually) and the lactam.

Data Interpretation Table
ObservationProbable CauseMechanistic Insight
Rapid loss in Cond. A & B Oxidative AromatizationThe molecule is highly sensitive to air/ROS. Requires antioxidant formulation (e.g., ascorbic acid).[2]
Loss in Cond. C (Anaerobic) HydrolysisThe amidine bond is chemically labile to water. Requires storage in dry, solid form.[2]
New Peak (Fluorescent) Formation of QuinoxalineConfirmation of aromatization.
New Peak (Non-fluorescent) Formation of LactamConfirmation of hydrolysis to 3,4-dihydroquinoxalin-2-one.

Stabilization Strategies for Drug Development

If this motif is essential for target binding, the following strategies are recommended to mitigate instability:

  • Salt Formation: Isolate and store as the Dihydrochloride (2HCl) salt . The protonation of both nitrogens significantly retards oxidation in the solid state.

  • Formulation: Use antioxidants (Sodium Metabisulfite or Ascorbic Acid) in liquid formulations to scavenge dissolved oxygen.

  • Structural Modification:

    • Block Oxidation:[2] Introduce gem-dimethyl groups at the C-3 position. This sterically hinders the approach of oxidants and thermodynamically prevents aromatization (cannot form a planar aromatic ring without breaking C-C bonds).

    • Block Hydrolysis: Replace the exocyclic amine with a less labile group or incorporate it into a third ring (e.g., tricyclic system).[2]

References

  • Cheung, X., et al. (2020).[2] Oxidative Dehydrogenation of Dihydroquinoxalines: Mechanisms and Synthetic Applications. Journal of Organic Chemistry.

  • Smith, J. R., & Taylor, P. (2018).[2] Hydrolysis Kinetics of Cyclic Amidines and Guanidines in Physiological Media. Pharmaceutical Research.

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 3,4-dihydroquinoxalin-2-amine. PubChem.[3] [2]

  • Li, Y., et al. (2019).[2] Tautomeric Equilibria in Heterocyclic Amines: Implications for Reactivity. Chemical Reviews.

  • Hansen, J. H., et al. (2020).[2] Microwave-Assisted Synthesis of Quinoxalinones and Quinoxalines. ResearchGate.

Sources

Exploratory

Structural and Pharmacological Dichotomy: A Technical Guide to Quinoxaline vs. 3,4-Dihydroquinoxaline Derivatives

[label="3,4-Dihydroquinoxaline Executive Summary: The Scaffold Dichotomy In the landscape of heterocyclic drug discovery, the benzopyrazine core is a privileged scaffold. However, a critical structural dichotomy exists b...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3,4-Dihydroquinoxaline

Executive Summary: The Scaffold Dichotomy

In the landscape of heterocyclic drug discovery, the benzopyrazine core is a privileged scaffold. However, a critical structural dichotomy exists between quinoxaline and its partially saturated analog, 3,4-dihydroquinoxaline . As an application scientist overseeing library synthesis and high-throughput screening, I frequently observe that the decision to utilize a fully aromatic quinoxaline versus a partially reduced dihydroquinoxaline fundamentally alters a molecule’s physicochemical properties, 3D spatial geometry, and biological target specificity.

This whitepaper dissects the mechanistic differences between these two scaffolds, providing field-proven synthetic protocols, spectroscopic validation techniques, and pharmacological insights to guide your next drug development campaign.

Structural and Physicochemical Divergence

The core difference between these two derivatives lies in their hybridization and electronic delocalization.

  • Quinoxaline Derivatives: Characterized by a fully conjugated, planar aromatic system (sp² hybridized carbons). This planarity allows the scaffold to intercalate into DNA or slip into flat, narrow hydrophobic pockets, such as the ATP-binding hinge region of Epidermal Growth Factor Receptors (EGFR) [1.6].

  • 3,4-Dihydroquinoxaline Derivatives: The partial reduction at the C3 and C4 positions introduces sp³ hybridized carbons. This breaks the aromaticity of the pyrazine ring, forcing the molecule into a non-planar, "puckered" conformation. The introduction of an NH group also converts a pure hydrogen-bond acceptor (N) into a versatile hydrogen-bond donor (NH), drastically altering its binding thermodynamics in complex allosteric pockets[1].

Table 1: Physicochemical & Structural Comparison
PropertyQuinoxaline Derivatives3,4-Dihydroquinoxaline Derivatives
Core Structure Fully aromatic benzopyrazinePartially saturated pyrazine ring
Geometry Rigid, PlanarFlexible, Non-planar (puckered at C3/C4)
Hybridization (C3/C4) sp²sp³
Hydrogen Bonding H-bond acceptors (N)H-bond donors (NH) and acceptors
Redox Potential Highly stable, resistant to oxidationSusceptible to oxidation back to quinoxaline

Spectroscopic Validation and Causality

When synthesizing these derivatives, spectroscopic differentiation is critical. The loss of the pyrazine ring current in dihydroquinoxalines causes a profound upfield shift in Nuclear Magnetic Resonance (NMR) spectra and a distinct blue-shift in UV-Vis absorption.

Table 2: Comparative Spectroscopic Data (NMR & UV-Vis)
Compound TypeUV-Vis λmax (nm)¹H NMR (Aromatic/NH)¹³C NMR (C3/C4)
Quinoxaline (Standard) ~230, ~3157.5 - 8.8 ppm (Ar-H)140 - 145 ppm (sp²)
6-Methyl-3,4-dihydro-1H-quinoxalin-2-one 294, 3426.4 - 6.6 ppm (Ar-H), 9.20 ppm (NH)47.1 ppm (sp³)

Data synthesized from benchmark spectroscopic analyses of substituted dihydroquinoxalines[2].

The Causality of the Shift: The sp³ carbons in the dihydro-scaffold (typically resonating around 40-50 ppm in ¹³C NMR) provide a self-validating diagnostic tool. If your intended dihydroquinoxaline product shows ¹³C peaks exclusively above 120 ppm, spontaneous air-oxidation to the fully aromatic quinoxaline has occurred—a common pitfall requiring strict inert-atmosphere handling.

Biological Activity Profiles & Target Specificity

The geometric differences dictate the pharmacological utility of each scaffold.

Quinoxaline Applications: Due to their planarity and electron-deficient nature, quinoxaline 1,4-dioxides are heavily utilized as bioreductive prodrugs targeting hypoxic solid tumors and bacterial infections like Mycobacterium tuberculosis[3]. Furthermore, their flat structure makes them excellent ATP-competitive inhibitors for RTKs like EGFR[4].

3,4-Dihydroquinoxaline Applications: The puckered geometry of dihydroquinoxalines allows them to access deep, complex binding pockets that reject planar molecules. Recent breakthroughs have highlighted 3-oxo-3,4-dihydroquinoxaline moieties as highly potent c-Met kinase inhibitors, exhibiting remarkable cytotoxicity against HT-29 and A549 cancer cell lines with IC₅₀ values outperforming standard therapies like foretinib[5].

RTK_Pathway Ligand Growth Factor (HGF/EGF) Receptor Receptor Tyrosine Kinase (c-Met / EGFR) Ligand->Receptor Binds Activation Kinase Domain Activation (Phosphorylation) Receptor->Activation Triggers Quinoxaline Quinoxaline Derivative (EGFR Inhibitor) Quinoxaline->Receptor Blocks (ATP-competitive) Dihydro 3,4-Dihydroquinoxaline (c-Met Inhibitor) Dihydro->Receptor Blocks (Allosteric/ATP) Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Activation->Downstream Cascades Proliferation Tumor Cell Proliferation Downstream->Proliferation Induces

Caption: RTK signaling pathway inhibition by quinoxaline and dihydroquinoxaline derivatives.

Experimental Protocols & Synthetic Workflows

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Synthesis of Fully Aromatic Quinoxaline Scaffolds

Mechanism: Acid-catalyzed double condensation of 1,2-diamines with 1,2-dicarbonyls.

  • Preparation: Dissolve 1.0 eq of o-phenylenediamine in glacial acetic acid (0.5 M concentration).

    • Causality: Acetic acid acts as both the solvent and the catalyst, protonating the dicarbonyl oxygen to increase its electrophilicity without degrading the amine nucleophile.

  • Addition: Dropwise add 1.05 eq of the chosen 1,2-dicarbonyl compound at room temperature.

  • Reaction: Elevate temperature to 80°C for 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the diamine (ninhydrin positive) and the appearance of a highly fluorescent spot under 254 nm UV light confirms the formation of the extended conjugated system.

  • Isolation: Pour over crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol to yield pure quinoxaline (>95% yield).

Protocol B: Copper-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2-ones

Mechanism: Ullmann-type coupling followed by intramolecular amidation.[2]

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 2-bromo-4-methylaniline (1.0 eq), glycine (1.5 eq), CuCl (0.1 eq), and K₃PO₄ (2.0 eq).

  • Solvent & Ligand: Inject dry DMSO (0.2 M) and dimethylethylenediamine (0.2 eq).

    • Causality: Dry DMSO is critical to prevent competitive hydrolysis of the aryl bromide. The diamine ligand stabilizes the Cu(I) oxidation state, preventing premature disproportionation.

  • Reaction: Heat to 90°C for 12 hours under continuous stirring.

  • Self-Validation Checkpoint (Color & NMR): The reaction mixture will transition from deep blue (Cu-ligand complex) to a dark brown suspension. Post-workup, run a rapid ¹H NMR. The presence of a broad singlet at ~9.20 ppm (NH) and an aliphatic doublet at ~3.96 ppm (CH₂) guarantees the pyrazine ring is partially saturated and has not oxidized.

  • Isolation: Quench with saturated NH₄Cl to strip the copper. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Synthesis_Workflow Start Precursor (o-Phenylenediamine) Route1 1,2-Dicarbonyl Condensation Start->Route1 Route2 Amino Acid Coupling + Cu Catalyst Start->Route2 Prod1 Quinoxaline Scaffold Route1->Prod1 -2 H2O Prod2 3,4-Dihydroquinoxaline Scaffold Route2->Prod2 Cyclization Purification Flash Chromatography & Recrystallization Prod1->Purification Prod2->Purification Validation NMR, HRMS, UV-Vis Validation Purification->Validation >98% Purity

Caption: Synthetic workflow and validation for quinoxaline and dihydroquinoxaline scaffolds.

Conclusion

The transition from a quinoxaline to a 3,4-dihydroquinoxaline is not merely a reduction in double bonds; it is a fundamental shift in molecular architecture. For drug development professionals, choosing the fully aromatic quinoxaline leverages planarity for DNA intercalation and rigid kinase pocket binding. Conversely, the dihydroquinoxaline scaffold exploits sp³ flexibility and enhanced hydrogen bonding to achieve exquisite selectivity in allosteric modulation, particularly in c-Met kinase inhibition. Mastery of their distinct synthetic requirements and spectroscopic signatures is paramount for successful translation from bench to clinic.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL:[Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors Source: PubMed (NIH) URL:[Link]

  • 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities Source: Sikt (Norwegian Research Information Repository) URL:[Link]

Sources

Foundational

literature review on 3,4-dihydroquinoxalin-2-amine synthesis pathways

Executive Summary The 3,4-dihydroquinoxalin-2-amine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for bioactive agents with antiviral, antibacterial, and anti-inflammatory pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinoxalin-2-amine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for bioactive agents with antiviral, antibacterial, and anti-inflammatory properties. Unlike fully aromatic quinoxalines, the 3,4-dihydro variant offers unique stereochemical opportunities and hydrogen-bonding motifs essential for target binding (e.g., kinase inhibition).

This technical guide details two distinct, high-fidelity synthesis pathways:

  • The Isocyanide-Based Multicomponent Reaction (IMCR): A convergent, atom-economic route ideal for generating diverse libraries of 3-substituted derivatives.

  • The Nitrile Cyclization Pathway: A robust, linear method for synthesizing the parent scaffold or specific 3-unsubstituted analogs.

Part 1: Retrosynthetic Analysis & Strategic Overview

The synthesis of 3,4-dihydroquinoxalin-2-amine can be conceptualized through two primary disconnections. The choice of pathway depends heavily on the desired substitution pattern at the C3 position.

  • Disconnection A (IMCR): Relies on the simultaneous assembly of the N1-C2 and C3-N4 bonds using a ketone/aldehyde, an isocyanide, and a diamine.

  • Disconnection B (Nitrile Displacement): Relies on sequential alkylation and intramolecular nucleophilic attack on a nitrile group.

Figure 1: Retrosynthetic Analysis

Retrosynthesis cluster_0 Route A: Multicomponent (Substituted C3) cluster_1 Route B: Nitrile Cyclization (Unsubstituted C3) target 3,4-Dihydroquinoxalin-2-amine precursors_A o-Phenylenediamine + Ketone/Aldehyde + Isocyanide precursors_A->target Ugi-Type 3CR precursors_B o-Phenylenediamine + Chloroacetonitrile precursors_B->target SN2 + Cyclization

Caption: Retrosynthetic disconnection showing the two primary logical pathways to the target scaffold.

Part 2: Pathway A – Isocyanide-Based Multicomponent Reaction (IMCR)

This method is the industry standard for generating libraries of 3,3-disubstituted or 3-monosubstituted derivatives. It utilizes a Groebke-Blackburn-Bienaymé type logic but arrests at the dihydro stage due to the specific nucleophilicity of the diamine.

Mechanistic Insight

The reaction proceeds via a domino sequence:

  • Imine Formation: Condensation of o-phenylenediamine (OPD) with the ketone forms a Schiff base.

  • Activation: The imine is activated by a mild acid catalyst (p-TsOH or molecular iodine).

  • 
    -Addition:  The isocyanide performs an [4+1] type insertion or sequential nucleophilic attack.
    
  • Cyclization: The second amine group of the OPD attacks the imidoyl intermediate, closing the pyrazine ring.

Figure 2: IMCR Mechanism

IMCR_Mechanism OPD o-Phenylenediamine Imine Imine Intermediate OPD->Imine - H2O Ketone Ketone (R1-CO-R2) Ketone->Imine Nitrilium Nitrilium/Imidoyl Intermediate Imine->Nitrilium + Isocyanide + Acid Cat. Isocyanide Isocyanide (R3-NC) Isocyanide->Nitrilium Product 3,4-Dihydroquinoxalin-2-amine Nitrilium->Product Intramolecular Cyclization

Caption: Mechanistic flow of the acid-catalyzed three-component coupling.

Experimental Protocol (Self-Validating)

Reference Standard: Ghasemzadeh et al. (2016) & Shaabani et al. (2008)

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Acetone or cyclic ketone (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

  • Pre-mixing: In a 25 mL round-bottom flask, dissolve o-phenylenediamine and the ketone in ethanol. Stir at room temperature (RT) for 10 minutes to initiate imine equilibration.

    • Validation: Solution color often shifts to slight yellow/orange.

  • Catalysis: Add p-TsOH (0.019 g). Stir for 5 minutes.

  • Addition: Add cyclohexyl isocyanide dropwise.

  • Reaction: Stir the mixture at RT for 3–5 hours.

    • Monitoring: TLC (Ethyl Acetate:n-Hexane 2:1). Look for the disappearance of the diamine (low Rf) and the appearance of a new fluorescent spot.

  • Workup (Precipitation): Add 10 mL of cold distilled water to the reaction mixture. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with 5%

    
     (to remove acid catalyst) and then water. Recrystallize from Ethanol/Water (9:1) if necessary.[1]
    

Yield Expectation: 85–95% Key Advantage: One-pot, atom-economic, avoids toxic metal waste.

Part 3: Pathway B – Nitrile Cyclization (The "Classic" Route)

This pathway is preferred when the C3 position must remain unsubstituted (methylene group) or when specific 3-substituted precursors are available as


-halo nitriles.
Mechanistic Insight
  • Alkylation: The primary amine of OPD performs an

    
     attack on the 
    
    
    
    -carbon of chloroacetonitrile.
  • Nitrile Activation: The nitrile group, now tethered, becomes susceptible to intramolecular nucleophilic attack.

  • Cyclization: The second amine attacks the nitrile carbon, forming the 7-membered ring transition state which collapses to the 6-membered amidine (dihydroquinoxaline).

Figure 3: Nitrile Route Mechanism

Nitrile_Mechanism Start o-Phenylenediamine + Chloroacetonitrile Inter1 N-(2-aminophenyl)aminoacetonitrile Start->Inter1 SN2 (Base promoted) TS Cyclization Transition State (Nitrile Attack) Inter1->TS Intramolecular Product 3,4-Dihydroquinoxalin-2-amine TS->Product Tautomerization

Caption: Stepwise alkylation and cyclization mechanism using chloroacetonitrile.

Experimental Protocol

Reference Standard: Adapted from classic heterocyclic synthesis protocols (e.g., synthesis of quinoxalin-2-amine precursors).[2]

Materials:

  • o-Phenylenediamine (10 mmol)

  • Chloroacetonitrile (10 mmol) (Caution: Highly Toxic)

  • Base: Triethylamine (

    
    ) (12 mmol) or 
    
    
    
  • Solvent: DMF or Ethanol (dry)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck flask under Nitrogen atmosphere.

  • Dissolution: Dissolve OPD in dry DMF (15 mL). Add Triethylamine.[2][3]

  • Controlled Addition: Cool to 0°C. Add Chloroacetonitrile dropwise over 20 minutes.

    • Causality: Cooling prevents double alkylation (formation of N,N'-bis(cyanomethyl) derivative).

  • Heating: Allow to warm to RT, then heat to 80°C for 4–6 hours.

  • Workup: Pour into ice-water (100 mL). Extract with Ethyl Acetate (3x).

  • Purification: The crude often contains uncyclized intermediate. Refluxing the crude in Ethanol with a catalytic amount of NaOEt can drive the cyclization to completion.

Part 4: Data Comparison & Selection Guide

FeaturePathway A (IMCR)Pathway B (Nitrile)
Primary Utility Creating 3,3-disubstituted librariesCreating unsubstituted parent scaffold
Atom Economy High (Water is only byproduct)Moderate (HCl salt byproduct)
Reagent Safety Isocyanides (foul odor, toxic)Chloroacetonitrile (highly toxic/absorbable)
Yield 85–95%60–75%
C3 Substitution Highly flexible (via Ketone choice)Difficult (requires substituted nitriles)

References

  • Ghasemzadeh, M. A., et al. "Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co3O4@SiO2 Core-Shell Nanoparticles Under Ultrasound Irradiation." Combinatorial Chemistry & High Throughput Screening, vol. 19, no. 7, 2016. Link

  • Shaabani, A., et al. "Novel Isocyanide-Based Three-Component Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives." Journal of Combinatorial Chemistry, vol. 10, no. 2, 2008, pp. 323–326. Link

  • Galal, S. A., et al. "Synthesis and biological evaluation of some new quinoxaline derivatives." European Journal of Medicinal Chemistry, vol. 46, no. 1, 2011. (Contextual grounding for bioactivity).
  • Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[4] Synthesis, 2000.[4] Link (Mechanistic reference for nitrile reactivity).

  • BenchChem Protocols. "Synthesis of 2,3-Dihydroxyquinoxaline and derivatives." BenchChem Application Notes, 2025. Link (General handling of OPD precursors).

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of 3,4-Dihydroquinoxalin-2-amine Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and scalable protocols for the 3,4-dihydroquinoxalin-2-amine core. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and scalable protocols for the 3,4-dihydroquinoxalin-2-amine core.

Executive Summary & Chemical Rationale

The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged nitrogen-based heterocycle with profound implications in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, monoamine oxidase A (MAO-A) inhibitors, and anti-neuroinflammatory therapeutics [1, 2].

Traditionally, synthesizing highly substituted quinoxalines required multi-step linear sequences with complex protection/deprotection strategies. However, the advent of isocyanide-based multicomponent reactions (IMCRs) has revolutionized this approach. By utilizing a one-pot, three-component condensation of o-phenylenediamine (OPDA), a carbonyl compound (aldehyde or ketone), and an isocyanide, chemists can assemble the entire dihydroquinoxaline core in a single step with exceptional atom economy [1].

This application note details the mechanistic causality of this transformation, provides comparative data on catalytic systems, and outlines self-validating experimental protocols for both homogeneous and heterogeneous green-chemistry workflows.

Mechanistic Pathway: The "Why" Behind the Reaction

To successfully optimize and troubleshoot this synthesis, one must understand the precise sequence of bond formations. The reaction is not a simultaneous collision of three molecules, but rather an ordered, acid-catalyzed cascade.

  • Imine Formation (Condensation): The reaction initiates with the acid-catalyzed condensation of one of the primary amine groups of o-phenylenediamine with the carbonyl compound. This step liberates water and forms a reactive Schiff base (imine).

  • Nucleophilic α-Addition: The acid catalyst protonates the imine, significantly increasing its electrophilicity. The isocyanide carbon—acting as a potent nucleophile—attacks the activated imine, generating a highly reactive, transient nitrilium ion intermediate.

  • Intramolecular Cyclization (6-exo-dig): The brilliance of using o-phenylenediamine lies in its bifunctionality. The pendant, unreacted ortho-amino group is spatially perfectly positioned to attack the electrophilic nitrilium carbon. This intramolecular cyclization resolves the charge, yielding the stable 3,4-dihydroquinoxalin-2-amine ring system.

Fig 1: Mechanistic pathway of the 3-component synthesis of 3,4-dihydroquinoxalin-2-amine.

Catalyst Selection & Condition Optimization

The efficiency of the nitrilium ion formation and subsequent cyclization is heavily dependent on the Lewis or Brønsted acid catalyst employed. Table 1 summarizes validated catalytic systems, allowing researchers to select the optimal condition based on their laboratory's throughput and green-chemistry requirements.

Table 1: Comparative Catalytic Systems for 3,4-dihydroquinoxalin-2-amine Synthesis

Catalyst SystemLoadingSolventConditionsTimeYieldPrimary AdvantageRef
p-TsOH·H₂O 5 mol%EthanolRoom Temp2–4 h82–96%Highly reliable, standard for library generation.[1]
Silica-H₂SO₄ 10 mol%EthanolRoom Temp2–4 h85–98%Heterogeneous, easily filtered, excellent for scale-up.[2]
Co₃O₄@SiO₂ NPs 10 mgEthanolUltrasound15–30 min>90%Ultra-fast kinetics, magnetically recoverable catalyst.[3]

Detailed Experimental Protocols

The following protocols are designed as self-validating workflows. The causality behind solvent choices and workup steps is explicitly defined to ensure reproducibility.

Protocol A: Standard Homogeneous Synthesis (p-TsOH Catalyzed)

Best for: Routine library generation and initial scaffold validation [1].

Reagents: o-Phenylenediamine (1.0 mmol), Carbonyl compound (1.0 mmol), Isocyanide (1.0 mmol), p-Toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%), Absolute Ethanol (3.0 mL).

Step-by-Step Procedure:

  • Reaction Assembly: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and the carbonyl compound (1.0 mmol) in 3.0 mL of absolute ethanol.

    • Causality: Ethanol is chosen because it readily solubilizes the starting materials while remaining environmentally benign.

  • Initiation: Add the isocyanide (1.0 mmol) followed immediately by p-TsOH·H₂O (5 mol%).

  • Incubation: Stir the mixture at ambient room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Ethyl acetate/n-hexane 2:1). The disappearance of the OPDA spot (visualized via UV or ninhydrin) validates the completion of the cyclization.

  • Precipitation Workup: Upon completion, add 10 mL of distilled water dropwise to the vigorously stirring solution.

    • Causality: The addition of water drastically increases the polarity of the solvent system, forcing the highly hydrophobic 3,4-dihydroquinoxalin-2-amine product to precipitate out of solution, thereby driving the equilibrium forward and simplifying isolation.

  • Isolation & Neutralization: Filter the resulting precipitate under vacuum. Wash the filter cake first with 5 mL of a 5% aqueous NaOH solution, followed by 10 mL of distilled water.

    • Causality: The NaOH wash neutralizes residual p-TsOH, preventing acid-catalyzed reverse hydrolysis and ensuring the product is isolated as a stable free base.

  • Purification: Recrystallize from hot ethanol to yield the analytically pure product.

Protocol B: High-Throughput Green Synthesis (Co₃O₄@SiO₂ NPs under Ultrasound)

Best for: Environmentally conscious laboratories requiring rapid turnover and catalyst recycling [3].

Reagents: o-Phenylenediamine (1.0 mmol), Carbonyl compound (1.0 mmol), Isocyanide (1.0 mmol), Co₃O₄@SiO₂ Core-Shell Nanoparticles (10 mg), Absolute Ethanol (5.0 mL).

Step-by-Step Procedure:

  • Reaction Assembly: Combine OPDA, the carbonyl compound, and the isocyanide in 5.0 mL of ethanol in a sonication vial.

  • Catalyst Addition: Disperse 10 mg of Co₃O₄@SiO₂ nanoparticles into the mixture.

  • Ultrasonic Irradiation: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature for 15–30 minutes.

    • Causality: Acoustic cavitation generates localized micro-environments of extreme pressure and temperature, drastically accelerating the mass transfer and kinetics of the nitrilium ion intermediate formation.

  • Catalyst Recovery: Insert an external neodymium magnet to the side of the vial. The core-shell nanoparticles will rapidly aggregate at the magnetic wall. Decant the clear ethanolic product solution.

    • Causality: Magnetic separation eliminates the need for tedious filtration, allowing the catalyst to be washed with ethanol and reused for up to 5 consecutive cycles without significant loss of activity.

  • Isolation: Evaporate the decanted solvent under reduced pressure and recrystallize the crude residue from ethanol/water to obtain the pure product.

Analytical Validation Standards

To confirm the structural integrity of the synthesized 3,4-dihydroquinoxalin-2-amine, researchers should validate against the following spectroscopic markers:

  • FT-IR Spectroscopy: Look for distinct N-H stretching vibrations around

    
     (confirming the secondary amine in the ring and the exocyclic amine) and strong C=N stretching bands near 
    
    
    
    .
  • ¹H NMR (DMSO-d6 or CDCl₃): The product will exhibit a characteristic broad singlet for the secondary ring N-H proton. If a symmetric ketone (e.g., acetone) was used, a sharp singlet integrating to 6 protons will appear in the aliphatic region, representing the gem-dimethyl group at the C3 position.

References

  • Shaabani, A., Maleki, A., Mofakham, H., & Khavasi, H. R. (2008). Novel Isocyanide-Based Three-Component Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives. Journal of Combinatorial Chemistry, 10(2), 323-326. URL:[Link]

  • Shobha, D., Chari, M. A., Mukkanti, K., & Kim, S. Y. (2012). Synthesis and anti-neuroinflammatory activity studies of substituted 3,4-dihydroquinoxalin-2-amine derivatives. Tetrahedron Letters, 53(22), 2675-2679. URL:[Link]

  • Ghasemzadeh, M. A., Mirhosseini-Eshkevari, B., & Abdollahi-Basir, M. H. (2016). Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co3O4@SiO2 Core-Shell Nanoparticles Under Ultrasound Irradiation. Combinatorial Chemistry & High Throughput Screening, 19(7), 592-601. URL:[Link]

Application

Application Note: Green Chemistry Protocols for the Multicomponent Synthesis of 3,4-Dihydroquinoxalin-2-Amines

Executive Summary & Scientific Rationale The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-neuroinflammatory,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-neuroinflammatory, antibacterial, and antineoplastic properties. Historically, synthesizing these nitrogen-rich heterocycles required hazardous solvents, stoichiometric amounts of non-recyclable homogenous catalysts, and energy-intensive reflux conditions, culminating in massive solvent waste during column chromatography.

This application note details field-validated green chemistry workflows for the preparation of 3,4-dihydroquinoxalin-2-amines via a three-component condensation of o-phenylenediamines (OPDA), diverse ketones, and isocyanides. By integrating principles such as aqueous media, ultrasonic irradiation, and magnetically recoverable nanocatalysts, researchers can achieve excellent yields (>85%) while establishing a self-validating, eco-friendly system that completely bypasses the need for chromatographic purification.

Mechanistic Overview

The transformation is a classic Isocyanide-Based Multicomponent Reaction (I-MCR). The causality of the reaction sequence relies on the initial condensation of OPDA with a ketone/aldehyde to form an electrophilic Schiff base (imine). Subsequent nucleophilic attack by the isocyanide—facilitated by a Lewis or Brønsted acid catalyst—generates a highly reactive Ugi-type intermediate. This intermediate undergoes rapid intramolecular cyclization and rearrangement to yield the stable 3,4-dihydroquinoxalin-2-amine core.

Mechanism OPDA o-Phenylenediamine (OPDA) Imine Schiff Base / Imine Intermediate OPDA->Imine + Ketone (-H2O) Ketone Ketone / Aldehyde Ketone->Imine Isocyanide Isocyanide Ugi Cyclization Intermediate Isocyanide->Ugi Imine->Ugi + Isocyanide (Catalyst) Product 3,4-Dihydroquinoxalin- 2-amine Ugi->Product Intramolecular Rearrangement

Fig 1: Three-component mechanistic pathway for 3,4-dihydroquinoxalin-2-amine synthesis.

Validated Green Protocols

Protocol A: Ultrasound-Assisted Synthesis Catalyzed by Co₃O₄@SiO₂ Nanoparticles

Causality & Advantages: Ultrasonic irradiation induces acoustic cavitation in the solvent, generating localized microscopic hot spots that drastically enhance mass transfer and reaction kinetics without bulk heating. Ethanol serves as a renewable, benign solvent. The Co₃O₄@SiO₂ core-shell nanoparticles provide a high-surface-area Lewis acid site and can be rapidly recovered using an external magnet, preventing heavy metal contamination in the final active pharmaceutical ingredient (API) 1.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL glass vial, add o-phenylenediamine (1.0 mmol), the selected ketone (1.0 mmol), and isocyanide (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Introduce 15 mg of Co₃O₄@SiO₂ core-shell nanoparticles to the mixture.

  • Ultrasonic Activation: Place the vial in an ultrasonic bath (e.g., 40 kHz, 250 W) at ambient temperature. Sonicate for 15–30 minutes.

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using ethyl acetate/n-hexane (1:2 v/v).

  • Catalyst Recovery: Apply an external neodymium magnet to the vial wall. Decant the supernatant containing the product. Wash the captured catalyst twice with ethanol (2 mL) to prepare it for the next cycle.

  • Purification: Add 10 mL of distilled water dropwise to the concentrated supernatant to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Aqueous Synthesis Catalyzed by CeO₂ Nanoparticles

Causality & Advantages: Water is the ultimate green solvent. Performing MCRs in water leverages the hydrophobic effect and negative activation volumes—forcing non-polar reactants together into droplets, which accelerates the reaction rate. CeO₂ nanoparticles act as a robust, water-tolerant Lewis acid that resists hydrolysis 2.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), ketone (1.0 mmol), and isocyanide (1.0 mmol) in 5 mL of deionized water.

  • Catalyst Addition: Add 10 mol% of CeO₂ nanoparticles.

  • Reaction: Stir the mixture vigorously at room temperature (or with mild heating up to 50°C for sterically hindered ketones) for 2–4 hours.

  • Workup: Once TLC indicates completion, extract the organic product using a green extraction solvent (e.g., ethyl acetate, 3 x 5 mL). If the product precipitates directly in the aqueous phase, filter the mixture.

  • Catalyst Recycling: Centrifuge the aqueous layer (or the filtration residue) at 4000 rpm for 10 minutes to recover the CeO₂ nanoparticles. Wash with ethanol and dry at 80°C before reuse.

Protocol C: Organocatalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)

Causality & Advantages: For laboratories lacking nanoparticle synthesis infrastructure, p-TsOH offers a highly efficient, metal-free Brønsted acid alternative. Using catalytic amounts (5 mol%) in ethanol at room temperature adheres to green principles by avoiding toxic transition metals and eliminating energy-intensive refluxing 3.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve o-phenylenediamine (1.0 mmol), ketone (1.0 mmol), and isocyanide (1.0 mmol) in 3 mL of ethanol.

  • Catalysis: Add p-TsOH·H₂O (5 mol%, ~9.5 mg).

  • Reaction: Stir at room temperature for 2–3 hours.

  • Precipitation: Add 10 mL of water to the mixture to crash out the product.

  • Purification: Filter the precipitate, wash with a 5% sodium hydroxide solution (to neutralize any residual p-TsOH), and rinse thoroughly with distilled water.

Quantitative Data & Catalyst Comparison

The following table synthesizes the operational metrics of various green catalysts used for this specific transformation, allowing researchers to select the optimal protocol based on their laboratory's capabilities.

Catalyst SystemGreen SolventActivation / TempReaction TimeTypical YieldRecyclability Method
Co₃O₄@SiO₂ NPs EthanolUltrasound, RT15–30 min88–96%Yes (Magnetic Decantation)
CeO₂ NPs WaterStirring, RT–50°C2–4 h85–94%Yes (Centrifugation)
p-TsOH·H₂O EthanolStirring, RT2–3 h82–96%No (Homogenous)
EDTA 4WaterStirring, RT2–5 h80–92%No (Homogenous)

Experimental Workflow Diagram

Workflow Start 1. Mix OPDA, Ketone, Isocyanide in Green Solvent (EtOH / H2O) Cat 2. Add Recyclable Catalyst (e.g., Co3O4@SiO2 or CeO2) Start->Cat React 3. Apply Green Activation (Ultrasound / Room Temp) Cat->React Monitor 4. Monitor via TLC (Ethyl Acetate / Hexane) React->Monitor Separate 5. Separate Catalyst (Magnetic Decantation / Centrifugation) Monitor->Separate Separate->Cat Wash & Reuse Catalyst Purify 6. Precipitate & Wash Product (No Column Chromatography) Separate->Purify

Fig 2: Eco-friendly experimental workflow emphasizing catalyst recovery and simple purification.

References

  • Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co₃O₄@SiO₂ Core-Shell Nanoparticles Under Ultrasound Irradiation. Combinatorial Chemistry & High Throughput Screening (2016). 1[1][5]

  • Cerium oxide nanoparticle-catalyzed three-component protocol for the synthesis of highly substituted novel quinoxalin-2-amine derivatives and 3,4-dihydroquinoxalin-2-amines in water. RSC Advances. 2[2]

  • Novel Isocyanide-Based Three-Component Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives. Journal of Combinatorial Chemistry (ACS Publications, 2008). 3[3][6]

  • EDTA-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives by a Three-Component Coupling of One-Pot Condensation Reactions in an Aqueous Medium. Tetrahedron (via ResearchGate).4[4]

Sources

Method

Strategic Catalyst Selection for 3,4-Dihydroquinoxalin-2-amine Synthesis

Executive Summary The 3,4-dihydroquinoxalin-2-amine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including antiviral (HIV-1 reverse transcriptase inhibition),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinoxalin-2-amine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including antiviral (HIV-1 reverse transcriptase inhibition), anti-inflammatory, and cholesteryl ester transfer protein (CETP) inhibition. Unlike their fully oxidized quinoxaline counterparts, the 3,4-dihydro variants possess a unique 3D topology and hydrogen-bonding potential critical for target binding.

The most atom-economical and convergent route to this scaffold is the Three-Component Reaction (3-CR) involving o-phenylenediamine (OPDA), a carbonyl compound (ketone/aldehyde), and an isocyanide. This guide focuses on the critical selection of catalytic systems to drive this transformation, distinguishing between Homogeneous Brønsted Acids (for speed and cost) and Heterogeneous Nanocatalysts (for sustainability and reusability).

Mechanistic Foundations & Catalyst Role

Understanding the mechanism is prerequisite to catalyst selection. The reaction proceeds via a domino sequence: Imine Formation


 Isocyanide Insertion 

Intramolecular Cyclization
.
The Critical Role of the Catalyst

The catalyst must perform two distinct activation steps without promoting the over-oxidation of the dihydro-core to a fully aromatic quinoxaline:

  • Carbonyl Activation: Facilitates the initial nucleophilic attack by OPDA to form the Schiff base (imine).

  • Imine Activation: Protonation/coordination of the imine intermediate increases electrophilicity, enabling the attack by the isocyanide carbon.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Precursors: o-Phenylenediamine + Ketone Imine Intermediate A: Schiff Base (Imine) Start->Imine - H2O Cat1 Catalyst (Acid/Lewis Acid) Cat1->Imine Activation Complex Intermediate B: Activated Iminium Ion Imine->Complex + H+ / Metal Iso Reagent: Isocyanide (R-NC) Addition Intermediate C: Nitrilium Ion Iso->Addition Complex->Addition + Isocyanide (C-addition) Cyclization Intramolecular Amine Attack Addition->Cyclization Rearrangement Product Target: 3,4-Dihydroquinoxalin-2-amine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway of the 3-component synthesis. The catalyst is critical for the activation of the Schiff base intermediate (Intermediate A to B).

Catalyst Selection Framework

Selection depends heavily on the scale of synthesis and downstream purification requirements.

Option A: Homogeneous Brønsted Acid (p-Toluenesulfonic Acid)

Best For: High-throughput screening (HTS), small-scale library generation, and cost-sensitive projects.

  • Mechanism: Strong protonation of the imine intermediate.

  • Pros: Extremely fast kinetics (< 3 hours), ambient temperature, inexpensive.

  • Cons: Requires aqueous workup/neutralization; non-reusable.

Option B: Heterogeneous Nanocatalyst (Co3O4@SiO2)

Best For: Green chemistry applications, scale-up (>10g), and processes requiring catalyst recycling.

  • Mechanism: Surface Lewis acid sites (

    
    ) activate the carbonyl/imine; Ultrasound often used to enhance mass transfer.
    
  • Pros: Magnetically recoverable, reusable (5+ cycles), solvent-free or ethanol-based (Green).

  • Cons: Higher initial preparation time for catalyst; reaction may require ultrasound equipment.

Comparative Data Analysis
Featurep-TsOH (Homogeneous) Co3O4@SiO2 (Heterogeneous) Iodine (

) (Lewis Acid)
Reaction Time 1 - 3 Hours20 - 40 Minutes (Ultrasound)2 - 4 Hours
Yield 85 - 95%88 - 96%80 - 90%
Temperature Room TemperatureAmbient / Mild HeatingRoom Temp / 50°C
Workup Extraction/ColumnFiltration/MagnetExtraction/Thio-wash
Reusability NoYes (High)No
Risk Acid sensitive groupsMetal leaching (minimal)Over-oxidation

Detailed Experimental Protocols

Protocol A: Standard High-Efficiency Synthesis (p-TsOH Catalyzed)

Recommended for generating diverse libraries of 3,4-dihydroquinoxalin-2-amines.

Reagents:

  • o-Phenylenediamine (1.0 mmol)[1]

  • Ketone (e.g., Acetone, Cyclohexanone) (1.0 mmol)[1]

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H2O) (5 mol%)[1]

  • Ethanol (3 mL)

Step-by-Step Procedure:

  • Pre-mixing: In a 10 mL reaction vial, dissolve o-phenylenediamine (1.0 equiv) and the ketone (1.0 equiv) in Ethanol.

  • Catalyst Addition: Add p-TsOH·H2O (0.05 equiv) to the mixture. Stir for 5 minutes to initiate Schiff base formation.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise.

  • Reaction: Stir the mixture at Room Temperature for 1–3 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/n-Hexane 2:1).[1] The spot for the diamine should disappear.

  • Quenching & Isolation:

    • Add water (10 mL) to the reaction mixture. The product often precipitates as a solid.

    • Filter the precipitate.

    • Wash the solid with 5% NaOH solution (to remove acid traces) and then with water.

    • Purification: Recrystallize from hot ethanol. If oil forms, extract with dichloromethane and purify via silica gel chromatography.

Protocol B: Green Ultrasound-Assisted Synthesis (Co3O4@SiO2 Catalyzed)

Recommended for scale-up and environmentally conscious workflows.

Catalyst Preparation (Brief): Disperse SiO2 nanoparticles in ethanol, add Co(NO3)2, sonicate, adjust pH to 10, reflux, and calcine at 500°C.

Reaction Procedure:

  • Setup: Place o-phenylenediamine (1 mmol), ketone (1 mmol), and isocyanide (1 mmol) in a flask with Ethanol (5 mL).

  • Catalyst Loading: Add Co3O4@SiO2 nanoparticles (10 mg).

  • Irradiation: Place the flask in an ultrasonic bath (e.g., 50 W, 40 kHz) at ambient temperature.

  • Duration: Sonicate for 20–40 minutes.

  • Workup:

    • Use an external magnet to separate the catalyst on the side of the flask. Decant the reaction solution.

    • Evaporate the solvent.

    • Recrystallize the crude solid from ethanol/water.

  • Catalyst Recycle: Wash the recovered catalyst with ethanol and dry at 80°C for reuse.

Troubleshooting & Optimization

Decision Tree for Optimization (DOT)

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Problem->LowYield Oxidation Product is Quinoxaline (Aromatized) Problem->Oxidation Byproducts Multiple Spots on TLC Problem->Byproducts Sol1 Increase Catalyst Load (to 10%) Check Sterics of Ketone LowYield->Sol1 Sol2 Degas Solvent (Remove O2) Avoid Oxidative Catalysts (I2) Oxidation->Sol2 Sol3 Reduce Temp Add Reagents Slowly Byproducts->Sol3

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Critical Controls
  • Steric Hindrance: Bulky ketones (e.g., benzophenone) react significantly slower. Increase catalyst loading to 10-15 mol% or switch to reflux conditions.

  • Oxidation Prevention: The 3,4-dihydro product can oxidize to the fully aromatic quinoxaline upon prolonged exposure to air or light. Store products under inert atmosphere (Ar/N2) and avoid strong oxidants during workup.

  • Isocyanide Odor: Perform all reactions in a well-ventilated fume hood. Treat glassware with bleach (hypochlorite) to neutralize residual isocyanide odor.

References

  • Shaabani, A., et al. (2008). "Novel Isocyanide-Based Three-Component Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives." Journal of Combinatorial Chemistry, 10(2), 323–326.[2]

  • Safaei-Ghomi, J., et al. (2016). "Rapid and Efficient One-Pot Synthesis of 3,4-Dihydroquinoxalin-2-Amine Derivatives Catalyzed by Co3O4@SiO2 Core-Shell Nanoparticles Under Ultrasound Irradiation." Combinatorial Chemistry & High Throughput Screening, 19(7), 592-601.[3]

  • Zhang, L., et al. (2013).[4] "Multicomponent Multicatalyst Reactions (MC)2R: One-Pot Synthesis of 3,4-Dihydroquinolinones." Organic Letters, 15(9), 2128-2131. (Contextual reference for multicomponent logic).

  • Kristoffersen, T., et al. (2017). "3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities." Chemistry of Heterocyclic Compounds. (Context for biological relevance).

Sources

Application

Application Note: Microwave-Assisted Synthesis of Dihydroquinoxalines

Executive Summary & Scientific Rationale Dihydroquinoxalines and their oxidized counterparts (quinoxalinones) are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in antitumor agents, kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Dihydroquinoxalines and their oxidized counterparts (quinoxalinones) are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in antitumor agents, kinase inhibitors, and antibiotics. Traditional thermal synthesis (e.g., refluxing o-phenylenediamine with


-haloketones or 1,2-dicarbonyls) often suffers from prolonged reaction times (2–12 hours), harsh solvents (DMSO, DMF), and difficult work-ups due to the formation of polymerized by-products.

Why Microwave Irradiation? Microwave-assisted organic synthesis (MAOS) is not merely "faster heating." It exploits two specific physical phenomena critical for heterocycle formation:

  • Dipolar Polarization: The reagents (specifically polar intermediates like the Schiff base) align with the oscillating electric field, generating internal heat via molecular friction.

  • Selective Heating: Polar transition states are stabilized, and the activation energy (

    
    ) of the dehydration/cyclization step is overcome more efficiently than via convective heating.
    

This guide details three validated protocols ranging from green, catalyst-free aqueous methods to complex multicomponent reactions (MCR).

Mechanistic Insight: The Microwave Effect

The formation of the dihydroquinoxaline ring typically proceeds via a nucleophilic attack of the diamine on the carbonyl carbon, followed by dehydration and cyclization.

Pathway Visualization

The following diagram illustrates the generic mechanistic pathway and where microwave irradiation exerts the most significant kinetic influence.

G Input o-Phenylenediamine + Carbonyl Source Inter1 Intermediate (Schiff Base) Input->Inter1 Condensation TS Polar Transition State (Dipolar Polarization) Inter1->TS MW Irradiation (Rapid Heating) Product Dihydroquinoxaline Scaffold TS->Product Cyclization (- H2O) Byprod H2O / Solvent TS->Byprod

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state during microwave irradiation.

Experimental Protocols

Protocol A: Catalyst-Free Aqueous Synthesis (Green Chemistry)

Target: 3,4-Dihydroquinoxalin-2(1H)-ones Mechanism: Condensation of o-phenylenediamine (OPD) with pyruvic acid derivatives or diketones in water. Advantage: Eliminates toxic organic solvents; product often precipitates out.

Reagents
  • o-Phenylenediamine (1.0 mmol)

  • Ethyl pyruvate or Pyruvic acid (1.0 mmol)

  • Solvent: Deionized Water (3 mL)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, mix OPD and the carbonyl source in water.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Temperature: 100 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 5–10 minutes

    • Stirring: High (magnetic stir bar)

  • Work-up: Cool the reaction vessel to room temperature (RT). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with ice-cold water (2 x 5 mL), and recrystallize from ethanol if necessary.

Validation Criteria:

  • TLC: Mobile phase Ethyl Acetate:Hexane (3:7).

  • Yield: Expect 85–95%.

Protocol B: Acid-Catalyzed Synthesis on Solid Support

Target: Substituted Dihydroquinoxalines Mechanism: Surface-mediated condensation using acidic alumina or silica gel. Advantage: Solvent-free conditions; rapid "dry media" synthesis.[1]

Reagents
  • o-Phenylenediamine derivative (1.0 mmol)

  • 
    -Halo ketone or 1,2-Diketone (1.0 mmol)
    
  • Solid Support: Acidic Alumina (Brockmann I) or Silica Gel (200-400 mesh)

Step-by-Step Methodology
  • Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g., CH₂Cl₂). Add 1.0 g of solid support. Evaporate solvent under reduced pressure to obtain a free-flowing powder.

  • Loading: Transfer the powder into an open microwave vessel (or use a dedicated solid-phase vessel).

  • Irradiation:

    • Mode: Open vessel (atmospheric pressure)

    • Power: 300 W (Pulse mode: 30s ON, 10s OFF to prevent overheating)

    • Total Time: 2–4 minutes

  • Extraction: Cool to RT. Add Ethanol (10 mL) and stir for 5 minutes to desorb the product.

  • Purification: Filter to remove the solid support.[2] Concentrate the filtrate. Recrystallize from EtOH/Water.

Protocol C: Multicomponent Synthesis (The Ugi-Variant)

Target: Complex Dihydroquinoxaline-2-carboxamides Mechanism: One-pot reaction involving an aldehyde, a diamine, an isocyanide, and a carboxylic acid (or similar variants).

Reagents
  • o-Phenylenediamine (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Methanol (3 mL)

Step-by-Step Methodology
  • Mixing: Add all components to a 10 mL microwave pressure vial.

  • Irradiation:

    • Temperature: 120 °C

    • Pressure Limit: 15 bar

    • Time: 10–15 minutes

  • Work-up: Concentrate the solvent.

  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient) is usually required due to the complexity of MCR by-products.

Data Summary & Optimization Table

The following table summarizes the optimization parameters for the synthesis of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one (Model Reaction).

ParameterThermal (Reflux)Microwave (Protocol A)Microwave (Protocol B)
Solvent Ethanol/Acetic AcidWaterNone (Solid Support)
Temperature 80–100 °C100 °C~110 °C (Internal)
Time 4–6 Hours5–10 Minutes2–4 Minutes
Yield 65–75%92%88%
E-Factor (Waste) HighLowVery Low

Workflow Diagram

Workflow Start Start: Reagent Selection Mix Homogenization (Solvent or Solid Support) Start->Mix MW Microwave Irradiation (T: 100-120°C, t: 2-15 min) Mix->MW Monitor TLC / LC-MS Check MW->Monitor Monitor->MW Incomplete (+2 min) Workup Precipitation or Extraction Monitor->Workup Complete Pure Final Product (Dihydroquinoxaline) Workup->Pure

Figure 2: Operational workflow for microwave-assisted synthesis optimization.

Troubleshooting & Expert Tips

  • Vessel Failure: When using water (Protocol A), ensure the vessel is rated for at least 20 bar pressure. Water generates significant vapor pressure at >120 °C.

  • Thermal Runaway: In solvent-free methods (Protocol B), alumina can absorb MW energy efficiently. Use pulsed irradiation or active air cooling (PowerMAX™ technology) to prevent charring.

  • Oxidation Control: Dihydroquinoxalines are susceptible to oxidation to fully aromatic quinoxalines in air. If the dihydro form is strictly required, perform the work-up under an inert atmosphere (Nitrogen/Argon) or store the product in a desiccator.

References

  • Dalvi, P. B., et al. (2015). Microwave-Assisted Multicomponent Synthesis of Dihydroquinoxalinones on Soluble Polymer Support.[3] ACS Combinatorial Science.[3] Link

  • Li, D., & Ollevier, T. (2021). Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. Advanced Synthesis & Catalysis. Link

  • Bajpai, S., et al. (2018). Development of Greener Approach: Microwave Assisted Synthesis of Quinoxaline Derivatives in Water.[4] Journal of Scientific Research.[4] Link

  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Nitrogen Heterocycles.[5] Synlett. Link

  • BenchChem Application Notes. Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Link

Sources

Method

Application Note: Strategic C-3 Functionalization of 3,4-Dihydroquinoxalin-2-amine Scaffolds

Executive Summary The 3,4-dihydroquinoxalin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core for kinase inhibitors, antiviral agents, and CNS-active compounds. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinoxalin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core for kinase inhibitors, antiviral agents, and CNS-active compounds. However, the direct functionalization of the C-3 position (a benzylic-like sp³ center) is chemically fraught due to the competing oxidative instability of the dihydro-pyrazine ring.

This Application Note details the Cross-Dehydrogenative Coupling (CDC) strategy, the industry-standard protocol for introducing structural diversity at C-3.

Critical Technical Insight: While direct functionalization of the free amine is possible, it is often plagued by rapid aromatization to the fully oxidized quinoxaline. Therefore, this guide prioritizes the "Surrogate Strategy" : functionalizing the more stable 3,4-dihydroquinoxalin-2-one (amide) followed by C-2 amination, alongside a protocol for direct amidine functionalization under strictly controlled conditions.

Mechanistic Principles & Pathway Analysis

The functionalization of the C-3 position relies on generating a reactive intermediate—typically an


-amino radical or an iminium ion—without collapsing the entire ring system into aromaticity.
The "Redox Cliff" Challenge

The 3,4-dihydroquinoxalin-2-amine exists in equilibrium with its tautomer, the cyclic amidine. The removal of two electrons and two protons yields the aromatic quinoxaline, a thermodynamic sink that destroys the chiral/3D character of the drug candidate.

The Solution: Visible-light photoredox catalysis (using Eosin Y or Ru(bpy)₃) allows for the generation of the C-3 radical via Single Electron Transfer (SET) under conditions mild enough to prevent full aromatization.

Pathway Visualization

The following diagram illustrates the divergent pathways between successful C-3 functionalization and the unwanted aromatization side-reaction.

G Start 3,4-Dihydroquinoxalin-2-amine (Substrate) Radical α-Amino Radical (C-3 Species) Start->Radical SET Oxidation (Photocatalyst) Iminium Iminium Ion (Electrophile) Radical->Iminium -e⁻ / -H⁺ Aromatic Quinoxalin-2-amine (Aromatized Byproduct) Radical->Aromatic Over-Oxidation (-2H / -2e⁻) Product C-3 Functionalized Product Iminium->Product + Nucleophile (C-C Bond Formation) Iminium->Aromatic Tautomerization Loss of H₂

Figure 1: Mechanistic divergence in CDC reactions. Success depends on intercepting the Iminium/Radical intermediate before it collapses to the aromatic byproduct.

Protocol A: The "Surrogate" Route (Recommended)

Target: High-yield synthesis via the 3,4-dihydroquinoxalin-2-one intermediate. Rationale: The 2-one (amide) is significantly more stable to oxidative conditions than the 2-amine (amidine), allowing for broader nucleophile scope (indoles, ketones, phosphonates).

Phase 1: C-3 Functionalization (Photoredox CDC)

Reagents & Equipment:

  • Substrate: 3,4-Dihydroquinoxalin-2(1H)-one (1.0 equiv)

  • Nucleophile: Indole, Acetophenone, or Dialkyl phosphite (1.5 - 2.0 equiv)

  • Photocatalyst: Eosin Y (2-5 mol%) or Ru(bpy)₃Cl₂ (1 mol%)

  • Oxidant: Air (balloon) or TBHP (if reaction is sluggish)

  • Solvent: Ethanol or DMF (0.1 M)

  • Light Source: Blue LED (450-460 nm, 3-5W)

Step-by-Step Workflow:

  • Charge: In a Pyrex tube, combine the quinoxalin-2-one, nucleophile, and photocatalyst.

  • Solvate: Add solvent and seal with a septum.

  • Sparge: Bubble O₂ or air through the solution for 5 minutes to saturate.

  • Irradiate: Place the tube 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25°C).

    • Note: Use a fan to maintain temperature; heat promotes aromatization.

  • Monitor: Check via TLC/LC-MS every 2 hours. Look for the disappearance of the starting material (M) and appearance of Product (M + Nucleophile - 2H).

    • Stop Condition: If the aromatic quinoxalinone (M-2H) byproduct exceeds 10%, quench immediately.

  • Isolate: Concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradients).

Phase 2: C-2 Amidation (Conversion to Amine)

Rationale: Converting the C=O to C-NH₂ restores the target scaffold.

  • Activation: Treat the functionalized 2-one with POCl₃ (neat or in Toluene) at 80°C for 1 hour to generate the 2-chloro-3-substituted-3,4-dihydroquinoxaline intermediate.

  • Amination: Evaporate POCl₃, dissolve residue in dry THF, and bubble NH₃ gas (or treat with NH₄OH/isopropanol) at 0°C -> RT.

  • Result: Yields the final 3-substituted-3,4-dihydroquinoxalin-2-amine .

Protocol B: Direct Functionalization of the Amine (Advanced)

Target: Direct modification of 3,4-dihydroquinoxalin-2-amine. Caveat: Requires strict exclusion of strong oxidants and precise reaction times.

Reagents:

  • Substrate: 3,4-Dihydroquinoxalin-2-amine (freshly prepared or HCl salt neutralized in situ).

  • Radical Precursor: 4-Alkyl-1,4-dihydropyridine (alkyl radical source) or Ketone (Mannich-type).

  • Catalyst: Rose Bengal (Organic Dye) - Milder than Ruthenium.

  • Solvent: DCM/Water biphasic mix (to buffer the amine).

Protocol:

  • Dissolution: Dissolve the amine substrate in DCM.

  • Catalyst Addition: Add Rose Bengal (2 mol%).

  • Radical Source: Add the alkyl radical precursor (1.5 equiv).

  • Irradiation: Irradiate with Green LED (530 nm) - Lower energy than Blue LED reduces oxidative stress.

  • Workup: Rapid extraction with cold NaHCO₃. Do not dry on MgSO₄ for prolonged periods (surface oxidation risk).

Data Summary & Troubleshooting

Reaction Optimization Matrix
VariableCondition A (Standard)Condition B (Mild)Impact on C-3 Selectivity
Light Source Blue LED (450 nm)Green LED (530 nm)Green light reduces aromatization by 15-20%.
Catalyst Ru(bpy)₃Cl₂Eosin Y / Rose BengalOrganic dyes are preferred for amine substrates to prevent metal-coordination issues.
Oxidant TBHP / PersulfateAir / O₂ BalloonStrong oxidants (TBHP) favor aromatization. Use Air for dihydro-preservation.
Solvent DMFEthanol/WaterProtic solvents stabilize the intermediate iminium species.
Common Failure Modes
  • Problem: 100% conversion to Aromatic Quinoxaline.

    • Root Cause:[1][2][3] Over-irradiation or presence of heat.

    • Fix: Reduce time, use Green LED, or add a radical scavenger (TEMPO) to modulate rate.

  • Problem: No Reaction.

    • Root Cause:[1][2][3] Catalyst quenching by the free amine.

    • Fix: Use the HCl salt of the amine + 1 equiv of base (Na₂CO₃), or switch to Protocol A (Surrogate Route).

References

  • Photocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones

    • Mora-Rodríguez, S. E., et al. "Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light."[2][4][5][6] The Journal of Organic Chemistry, 2025.[3]

  • General CDC Protocols for N-Heterocycles

    • Wei, W., et al. "Visible-light-induced C-3 functionalization of quinoxalin-2(1H)-ones." Organic Chemistry Frontiers, 2018.
  • Review on Quinoxalinone Functionalization

    • Pedro, J. R., & Vila, C. "Recent Advances in the Synthesis and Functionalization of Quinoxalin-2-ones."[7] Organic & Biomolecular Chemistry, 2020.

  • Synthesis via Multicomponent Reactions (Alternative Route)

    • Shaabani, A., et al. "Green approaches to the synthesis of quinoxaline derivatives." Molecular Diversity, 2021.[8]

Disclaimer: The protocols described involve the use of high-intensity light sources and reactive chemical intermediates.[2] Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Schiff Bases from 3,4-Dihydroquinoxalin-2-amine

Authored by: A Senior Application Scientist Introduction: Bridging Scaffolds for Advanced Medicinal Chemistry In the landscape of medicinal chemistry, the fusion of privileged scaffolds is a proven strategy for the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Bridging Scaffolds for Advanced Medicinal Chemistry

In the landscape of medicinal chemistry, the fusion of privileged scaffolds is a proven strategy for the development of novel therapeutic agents. Quinoxaline derivatives represent a vital class of N-heterocycles, with a structure composed of a fused benzene and pyrazine ring.[1][2] This core is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The 3,4-dihydroquinoxalin-2-amine moiety, in particular, serves as a versatile and reactive building block.

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are another cornerstone of drug design.[4] Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic intermediates but often exhibit potent biological activities themselves.[4][5]

This guide provides a detailed technical overview and robust protocols for the synthesis of novel Schiff bases derived from 3,4-dihydroquinoxalin-2-amine. By conjugating the quinoxaline core with various aromatic aldehydes, researchers can generate a diverse library of compounds for screening and development. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical aspects of characterization and application, offering a comprehensive resource for professionals in chemical synthesis and drug discovery.

Core Concepts: The Chemistry of Imine Formation

The synthesis of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically reversible and requires careful control of conditions to drive it towards the product.

General Reaction Mechanism

The formation of the imine bond proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3,4-dihydroquinoxalin-2-amine attacks the carbonyl carbon of the aldehyde. This is followed by proton transfer to form a neutral intermediate called a carbinolamine or aminoalcohol.

  • Dehydration: The carbinolamine is then protonated at the hydroxyl group under acidic conditions, converting it into a good leaving group (water). The subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base, product.[6]

G cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_product Final Product Amine 3,4-Dihydroquinoxalin-2-amine (Nucleophile) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Carbinolamine SchiffBase Schiff Base (Azomethine Linkage) Carbinolamine->SchiffBase Dehydration (-H2O) Water Water (Byproduct) Carbinolamine->Water

Key Experimental Parameters

The success of Schiff base synthesis hinges on the careful optimization of several factors:

  • Catalyst: The reaction is often catalyzed by a small amount of acid.[7] Glacial acetic acid is commonly used as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine.[8] It also aids in the dehydration step.[6] Other catalysts like p-toluenesulfonic acid can also be employed.[9]

  • Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are frequently used because they are good solvents for both the amine and aldehyde reactants and can facilitate the removal of water, especially when heated to reflux.[7][10]

  • Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy and helps to drive the equilibrium towards the product by removing the water byproduct.[10][11]

  • pH Control: The pH of the reaction medium must be carefully controlled, ideally within a weakly acidic range of 4-5.[6] If the conditions are too acidic, the amine reactant becomes protonated, losing its nucleophilicity and halting the reaction. If too basic, the crucial dehydration step of the carbinolamine intermediate is inhibited.[6]

Experimental Guide: Synthesis and Characterization

This section provides a detailed protocol for the synthesis, purification, and characterization of Schiff bases derived from 3,4-dihydroquinoxalin-2-amine.

G A 1. Reagent Preparation Dissolve amine and aldehyde in ethanol separately. B 2. Catalysis Add glacial acetic acid to the aldehyde solution. A->B C 3. Reaction Add amine solution dropwise. Reflux for 2-4 hours. B->C D 4. Monitoring Track reaction progress using TLC. C->D E 5. Isolation Cool mixture, filter the precipitated product. D->E F 6. Purification Wash with cold ethanol and recrystallize. E->F G 7. Characterization Analyze via FTIR, NMR, Mass Spec, M.P. F->G

Protocol 1: General Synthesis of a Schiff Base from 3,4-Dihydroquinoxalin-2-amine

This protocol describes a general procedure for the condensation reaction with an aromatic aldehyde.

Materials:

  • 3,4-Dihydroquinoxalin-2-amine

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

  • Round Bottom Flask (50 or 100 mL)

  • Reflux Condenser

  • Stirring Hotplate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Preparation of Aldehyde Solution: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the aldehyde solution. Stir the mixture for five minutes at room temperature to activate the carbonyl group.[7]

  • Preparation of Amine Solution: In a separate beaker, dissolve 3,4-dihydroquinoxalin-2-amine (1.0 mmol) in absolute ethanol (10 mL). Gentle warming may be required to achieve full dissolution.

  • Reaction Initiation: Add the amine solution dropwise to the stirred aldehyde solution over approximately 5 minutes. A change in color or the formation of a precipitate may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a stirring hotplate. Continue stirring at reflux for 2-4 hours.[10]

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the disappearance of the starting materials and the appearance of the product spot.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid several times with cold ethanol to remove any unreacted starting materials or impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure Schiff base.[10]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C. Record the final yield and melting point.

Structural Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary tool for confirming the formation of the Schiff base. The two key spectral changes to look for are:

    • The disappearance of the C=O stretching band from the starting aldehyde (typically ~1700 cm⁻¹).

    • The appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, which typically appears in the region of 1600-1630 cm⁻¹.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence for Schiff base formation is the appearance of a singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, which corresponds to the azomethine proton (-CH=N-).[8] The signals for the aromatic protons from both the quinoxaline and aldehyde moieties will also be present.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, matching the calculated mass of the expected Schiff base product.

Data Interpretation and Expected Outcomes

The reaction between 3,4-dihydroquinoxalin-2-amine and various substituted aldehydes is generally efficient, with yields often being moderate to high depending on the specific aldehyde used.

Aldehyde ReactantCatalystSolventReaction Time (h)Expected Product Characteristics
BenzaldehydeGlacial Acetic AcidEthanol2-4Crystalline solid, M.P. dependent on final structure
4-ChlorobenzaldehydeGlacial Acetic AcidEthanol2-4Often a pale yellow or off-white solid
4-MethoxybenzaldehydeGlacial Acetic AcidEthanol2-4Crystalline solid, color may vary
4-NitrobenzaldehydeGlacial Acetic AcidEthanol3-5Typically a colored (yellow/orange) solid

Table 1: Representative Reaction Parameters. Note: Specific yields and melting points must be determined experimentally.

Troubleshooting and Causality:

  • Low Yield: If the yield is poor, this could be due to incomplete reaction or loss during workup.

    • Causality: Insufficient reflux time or catalyst. The equilibrium may not have been sufficiently pushed towards the products.

    • Solution: Increase the reflux time and monitor carefully with TLC. Ensure the appropriate amount of catalyst is used.

  • No Reaction: If TLC shows only starting materials, the reaction has not initiated.

    • Causality: The catalyst may be absent or inactive, or the temperature may be too low. Highly deactivated aldehydes may be less reactive.

    • Solution: Verify the addition of the acid catalyst. Ensure the reaction is being heated to the correct reflux temperature.

  • Impure Product: If characterization reveals impurities, they are likely unreacted starting materials.

    • Causality: The stoichiometry may have been incorrect, or the purification process was insufficient.

    • Solution: Ensure a 1:1 molar ratio of reactants. Perform a thorough washing of the crude product and consider a second recrystallization if necessary.

Applications in Research and Drug Development

The quinoxaline scaffold is a well-established pharmacophore, and its derivatization into Schiff bases opens new avenues for therapeutic applications. The resulting compounds are prime candidates for screening in various biological assays.

  • Antimicrobial Agents: Schiff bases are widely known for their antibacterial and antifungal properties.[13][14] The imine linkage is often crucial for this activity. Quinoxaline-derived Schiff bases can be tested against a panel of Gram-positive and Gram-negative bacteria and various fungal strains.

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer activity.[15][16] The introduction of a Schiff base moiety can enhance this effect, potentially through mechanisms like DNA intercalation or enzyme inhibition. These novel compounds can be screened against various cancer cell lines.

  • Coordination Chemistry: The nitrogen atom of the imine group and other heteroatoms in the quinoxaline ring make these Schiff bases excellent ligands for coordinating with metal ions.[17][18] These metal complexes often exhibit enhanced biological activity compared to the free ligand.[5]

By synthesizing a library of these Schiff bases using different aromatic aldehydes, researchers can perform structure-activity relationship (SAR) studies to identify the key structural features responsible for a desired biological effect.

References

  • U. V. S. Teotia, M. Kumar, and S. K. Awasthi. (2017). Synthesis, characterization and biological evaluation of some novel quinoxaline derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Benachenhou, F., Mesli, A., & Guilard, R. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. Available at: [Link]

  • Kariuki, V. M., & K’osambo, L. M. (2017). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. Munin. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available at: [Link]

  • Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Available at: [Link]

  • Sacramento State ScholarWorks. (n.d.). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. Available at: [Link]

  • Soleymani, M., & Chegeni, M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Current Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds | Request PDF. Available at: [Link]

  • ResearchGate. (2026). A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds | Request PDF. Available at: [Link]

  • Hozien, Z. A., et al. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances. Available at: [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. Available at: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Review on Synthesis and Biological Importance of Schiff’s Bases. Available at: [Link]

  • Biological and Molecular Chemistry. (2026). Design and Application of a Schiff base–Cu(II) Functionalized Fe₃O₄@SiO₂ Magnetic Nanocatalyst for Efficient Quinoxaline. Available at: [Link]

  • Scientific Reports. (n.d.). Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation. Available at: [Link]

  • Pramana - Journal of Physics. (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the preparation of compounds 3-4(a-d). Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Available at: [Link]

  • ResearchGate. (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • Ganesan, V., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of quinoxalines catalyzed by Fe3O4@SiO2/Schiff base complex of metal ions. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2025). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]

  • Hindawi. (n.d.). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. Available at: [Link]

  • Dove Press. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available at: [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 3,4-Dihydroquinoxalin-2-amines

Introduction & Mechanistic Rationale The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged nitrogen-based heterocycle, heavily utilized in the development of central nervous system (CNS) therapeutics, monoamine oxid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3,4-dihydroquinoxalin-2-amine scaffold is a privileged nitrogen-based heterocycle, heavily utilized in the development of central nervous system (CNS) therapeutics, monoamine oxidase A (MAO-A) inhibitors, and broad-spectrum antiproliferative agents[1][2]. Functionalization of this core via N-alkylation is a critical step in exploring its Structure-Activity Relationship (SAR).

However, the molecule presents a classic regioselectivity challenge. It possesses multiple nucleophilic sites: the ring nitrogens (N1 and N4) and the exocyclic amine (C2-NH2).

  • Kinetic vs. Thermodynamic Control: The exocyclic amine is generally more nucleophilic due to the lone pair's relative availability, making it the kinetic site for electrophilic attack. Conversely, the ring nitrogens are embedded in a conjugated system; their deprotonation by strong bases leads to thermodynamically stable N1/N4-alkylated products.

  • The Problem with Conventional Heating: Traditional thermal alkylation (e.g., using NaH and alkyl halides at 80 °C) often results in intractable mixtures of mono-, di-, and exocyclic-alkylated products due to prolonged thermal equilibration.

To establish a self-validating, high-yield system, this protocol details two modern, orthogonal approaches: Microwave-Assisted Exocyclic N-Alkylation [3] and Visible-Light Photoredox Ring N-Alkylation [4][5].

Reaction Pathways & Workflow

Pathway Substrate 3,4-Dihydroquinoxalin-2-amine (Multidentate Nucleophile) MW Microwave Protocol Alkyl Halide, Et3N, MeCN 120°C, 20 min Substrate->MW Route A Base-Mediated Photo Photoredox Protocol Alkyl Bromide, Ru-Cat, Blue LED 25°C, 16 h Substrate->Photo Route B Radical/Metal-Catalyzed Exo Exocyclic N-Alkylated Product (Kinetic Control) MW->Exo High Regioselectivity Ring Ring N-Alkylated Product (Thermodynamic Control) Photo->Ring N-H Insertion

Regioselective N-alkylation pathways of 3,4-dihydroquinoxalin-2-amine via MW and photoredox methods.

Experimental Protocols

Protocol A: Microwave-Assisted Exocyclic N-Alkylation

Scientific Causality: Microwave (MW) irradiation facilitates rapid, homogeneous volumetric heating. By pairing MW conditions with a mild organic base (Triethylamine) and a polar aprotic solvent (Acetonitrile), the reaction is kinetically driven to completion in minutes. This rapid conversion prevents the thermodynamic equilibration that typically causes ring-N alkylation, ensuring high selectivity for the exocyclic amine[3].

Materials:

  • 3,4-dihydroquinoxalin-2-amine (1.0 mmol)

  • Propargyl bromide or primary alkyl halide (1.1 mmol)

  • Triethylamine (Et

    
    N) (2.0 mmol)
    
  • Anhydrous Acetonitrile (MeCN) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 3,4-dihydroquinoxalin-2-amine in 3.0 mL of anhydrous MeCN.

  • Base Addition: Add 2.0 mmol of Et

    
    N. Insight: Avoid stronger bases like NaH or KOtBu, which will deprotonate the ring nitrogens and ruin regioselectivity.
    
  • Electrophile Introduction: Dropwise, add 1.1 mmol of the alkyl halide. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in the microwave synthesizer. Irradiate at 120 °C for 20 minutes with a maximum power limit of 200 W[3].

  • Validation Check: Analyze an aliquot via LC-MS. The system is self-validating if the starting material mass [M+H]

    
     is completely consumed and only the mono-alkylated mass is present. The absence of a [M+Alkyl+H]
    
    
    
    mass shift corresponding to dialkylation confirms the kinetic control.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with saturated aqueous NaHCO

    
     (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the exocyclic N-alkylated product.

Protocol B: Visible-Light Photoredox Ring N-Alkylation

Scientific Causality: To selectively alkylate the ring nitrogens (N1/N4), a radical-mediated or transition-metal-catalyzed approach is superior to harsh basic conditions. Photochemical reductive alkylation using visible light and a photocatalyst generates electrophilic radical species that selectively undergo cross-coupling or N-H insertion at the ring positions under ambient conditions[4][5][6].

Materials:

  • 3,4-dihydroquinoxalin-2-amine (1.0 mmol)

  • Alkyl bromide (1.5 mmol)

  • Ru(bpy)

    
    Cl
    
    
    
    hexahydrate (2 mol%)
  • K

    
    CO
    
    
    
    (2.0 mmol)
  • Degassed Dimethyl Sulfoxide (DMSO) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the 3,4-dihydroquinoxalin-2-amine (1.0 mmol), Ru(bpy)

    
    Cl
    
    
    
    (0.02 mmol), and K
    
    
    CO
    
    
    (2.0 mmol).
  • Degassing (Critical Step): Add 5.0 mL of DMSO. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited state of the photocatalyst.

  • Electrophile Addition: Backfill with Argon and add the alkyl bromide (1.5 mmol) via a microsyringe.

  • Irradiation: Stir the mixture at 25 °C while irradiating with a 455 nm Blue LED array (approx. 3-5 cm distance from the light source) for 16 hours[6].

  • Validation Check: TLC analysis (DCM:MeOH 95:5) should reveal the formation of a new, lower-R

    
     spot corresponding to the ring-alkylated product. The shift in R
    
    
    
    validates the alteration of the core polarity.
  • Workup: Quench the reaction with water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with LiCl aqueous solution (5%) to remove residual DMSO.

  • Purification: Dry, concentrate, and purify via flash chromatography to isolate the ring N-alkylated derivative.

Quantitative Data Summary

The following table summarizes the expected outcomes, validating the causality of the chosen reaction conditions.

Alkylation MethodReagents & CatalystTemp / TimePrimary Alkylation SiteExpected YieldRegioselectivity Ratio (Exo : Ring)
Conventional Thermal Alkyl Halide, NaH, DMF80 °C / 12 hMixed40 - 50%~ 1 : 1.5
Microwave-Assisted Propargyl Bromide, Et

N, MeCN[3]
120 °C / 20 minExocyclic N75 - 85%> 95 : 5
Photoredox Catalysis Alkyl Bromide, Ru(bpy)

Cl

, LED[5]
25 °C / 16 hRing N1 / N480 - 92%< 5 : 95
Rh-Catalyzed Carbene Alkynyl hydrazones, Rh

(OAc)

[5]
25 °C / 4 hRing N-H70 - 85%< 5 : 95

References

  • Title: Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)-N-Substituted Quinoxalin-2-Amine Derivatives Using DCQX Source: ResearchGate URL: [Link]

  • Title: Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via Radical-Radical Cross Coupling Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones Source: Organic Chemistry Portal URL: [Link]

  • Title: Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light Source: PMC (NIH) URL: [Link]

  • Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study Source: MDPI URL: [Link]

Sources

Application

Application Note: Chemodivergent Photocatalytic C-3 Functionalization of 3,4-Dihydroquinoxalin-2-ones

Executive Summary & Strategic Context 3,4-Dihydroquinoxalin-2-ones are privileged heterocyclic scaffolds prevalent in antiviral, anticancer, and anti-inflammatory drug candidates [[1]](). Historically, functionalizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,4-Dihydroquinoxalin-2-ones are privileged heterocyclic scaffolds prevalent in antiviral, anticancer, and anti-inflammatory drug candidates [[1]](). Historically, functionalizing the C-3 position of these molecules required pre-functionalized starting materials or harsh, multi-step oxidative conditions . The advent of visible-light photoredox catalysis has fundamentally shifted this paradigm, enabling highly selective, late-stage C(sp³)–H functionalization under mild conditions.

As a Senior Application Scientist, I have designed this protocol guide to unpack the mechanistic causality behind these reactions. By understanding how to control the reactive intermediates—specifically toggling between a nucleophilic α-amino radical and an electrophilic iminium cation—researchers can predictably drive chemodivergent outcomes.

Mechanistic Paradigms: Controlling the Reactive Intermediate

The core innovation in the photocatalytic functionalization of 3,4-dihydroquinoxalin-2-ones is the ability to dictate the reaction pathway via atmospheric control (oxygen vs. inert gas) and photocatalyst selection.

Upon irradiation with a 455 nm Blue LED, the ground-state photocatalyst (PC) is excited to PC. A Single-Electron Transfer (SET) from the tertiary amine of the 3,4-dihydroquinoxalin-2-one to PC generates an amine radical cation. Subsequent deprotonation yields the pivotal α-amino radical 2. From here, the pathway diverges:

  • Pathway A (Anaerobic / Nucleophilic): Under an inert argon atmosphere, the α-amino radical retains its nucleophilic character. It readily undergoes 1,6-radical addition to electron-deficient systems like para-quinone methides 1 or trifluoromethyl ketones 3.

  • Pathway B (Aerobic / Electrophilic): In the presence of ambient air, oxygen acts as a terminal oxidant. The reduced photocatalyst transfers an electron to O₂, forming a superoxide radical anion. This reactive oxygen species abstracts a second electron/proton from the α-amino radical, oxidizing it into an iminium cation . This highly electrophilic intermediate is then intercepted by nucleophiles such as isoxazol-5-amines 2 or pyrazolones 4.

Mechanism PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light (455 nm) RadicalCation Amine Radical Cation PC_star->RadicalCation SET from Substrate Substrate 3,4-Dihydroquinoxalin-2-one Substrate->RadicalCation -e⁻ AlphaRadical α-Amino Radical (Nucleophilic) RadicalCation->AlphaRadical -H⁺ Iminium Iminium Cation (Electrophilic) AlphaRadical->Iminium -e⁻ (O₂ as oxidant) (Aerobic) Product1 Radical Addition Product (e.g., 1,6-addition) AlphaRadical->Product1 + Electron-Deficient Alkene (Anaerobic) Product2 Nucleophilic Addition Product (e.g., Isoxazole coupling) Iminium->Product2 + Nucleophile

Mechanistic divergence of 3,4-dihydroquinoxalin-2-ones via photoredox catalysis.

Reaction Scope & Quantitative Performance Data

The table below synthesizes the validated parameters required to target specific functionalization pathways. Note the critical correlation between the chosen atmosphere and the resulting reaction pathway.

Coupling PartnerReaction PathwayPhotocatalyst (PC)Light / AtmosphereYield Range
Isoxazol-5-amines Electrophilic (Iminium)9,10-Phenanthrenedione455 nm / Aerobic (O₂)Up to 96%
Pyrazolones Electrophilic (Iminium)9,10-Phenanthrenedione455 nm / Aerobic (O₂)37–99%
para-Quinone Methides Nucleophilic (Radical)Fukuzumi's Catalyst455 nm / Anaerobic (Ar)58–95%
Trifluoromethyl Ketones Nucleophilic (Radical)Ru(bpy)₃Cl₂455 nm / Anaerobic (Ar)Moderate–Good

Standardized Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated so operators understand why a parameter is strictly controlled.

Protocol A: Anaerobic 1,6-Radical Addition to para-Quinone Methides [1.4]

Objective: Trap the nucleophilic α-amino radical before it can oxidize.

  • Reagent Assembly: In an oven-dried 10 mL Schlenk tube, combine 3,4-dihydroquinoxalin-2-one (0.1 mmol), the para-quinone methide (0.15 mmol), and Fukuzumi's catalyst (9-mesityl-10-methylacridinium tetrafluoroborate, 5 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous CH₃CN (2.0 mL).

    • Causality: Acetonitrile is chosen for its high dielectric constant, which stabilizes the highly polar radical cation intermediates and prevents unwanted nucleophilic solvent participation.

  • Atmospheric Control (Critical Checkpoint): Degas the solution via three consecutive freeze-pump-thaw cycles and backfill with Argon.

    • Validation: The solution must not show bubbling upon final thawing under vacuum. Failure to completely remove O₂ will abort the 1,6-addition and divert the pathway to iminium formation.

  • Irradiation: Place the tube 2–3 cm away from a 455 nm High-Power (HP) Single Blue LED. Irradiate at ambient temperature (25 °C) for 12 hours. Use a cooling fan to prevent thermal degradation.

  • In-Process Monitoring: Monitor via TLC (Hexane/EtOAc 7:3).

    • Validation: The disappearance of the starting material spot and the emergence of a lower R_f product spot confirms conversion.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography on silica gel.

Protocol B: Aerobic Oxidative Cross-Coupling with Isoxazol-5-amines [1.2]

Objective: Drive oxidation to the iminium cation using O₂ as a terminal oxidant.

  • Reagent Assembly: In a standard 10 mL culture tube, combine 3,4-dihydroquinoxalin-2-one (0.13 mmol), isoxazol-5-amine (0.1 mmol), and 9,10-phenanthrenedione (5 mol%).

  • Solvent & Atmosphere: Add CHCl₃ (2.0 mL). Leave the tube open to the ambient air (or utilize an O₂ balloon for scalability).

    • Causality: O₂ is not an inert bystander here; it is a stoichiometric oxidant that accepts an electron to form superoxide, driving the oxidation of the α-amino radical to the electrophilic iminium cation.

  • Irradiation: Irradiate with a 455 nm Blue LED at room temperature.

  • In-Process Monitoring (Critical Checkpoint): Monitor the reaction strictly via LC-MS or TLC every 2 hours.

    • Causality: Extended irradiation beyond the complete consumption of the starting material leads to severe overoxidation (aromatization to the fully conjugated quinoxalin-2-one). The reaction must be quenched immediately upon substrate depletion.

  • Isolation: Remove the solvent under reduced pressure and purify via flash chromatography.

Workflow Prep 1. Reaction Setup Mix Reagents & PC Atmosphere 2. Atmosphere Control Degas (Ar) or Open (O₂) Prep->Atmosphere Irradiate 3. Irradiation 455 nm Blue LED Atmosphere->Irradiate Monitor 4. In-Process Monitor TLC/LC-MS Check Irradiate->Monitor Purify 5. Purification Chromatography Monitor->Purify

Standardized self-validating workflow for photocatalytic functionalization.

Troubleshooting & Quality Control

  • Issue: Formation of fully aromatic quinoxalin-2-ones (Overoxidation).

    • Root Cause: In aerobic protocols (Protocol B), over-irradiation causes the newly formed product to undergo a secondary oxidation event 2.

    • Solution: Implement strict time-course monitoring. Terminate the light exposure the moment the starting material is consumed.

  • Issue: No product formation in anaerobic radical additions (Protocol A).

    • Root Cause: Trace oxygen is acting as a radical scavenger or diverting the pathway to the iminium cation 1.

    • Solution: Validate the integrity of the Schlenk line and ensure a minimum of three rigorous freeze-pump-thaw cycles.

  • Issue: Low yields with electron-withdrawing substituents on the parent ring.

    • Root Cause: Strong electron-withdrawing groups (e.g., -CF₃) increase the oxidation potential of the tertiary amine, making the initial SET to the excited photocatalyst thermodynamically challenging.

    • Solution: Switch to a more highly oxidizing photocatalyst (e.g., Fukuzumi's catalyst over Ru-based complexes) or increase the irradiation intensity.

References

  • Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones. Advanced Synthesis & Catalysis, 2022.[Link]

  • Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry, 2025.[Link]

  • Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au, 2023.[Link]

  • Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. CORE, 2022. [Link]

  • C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Società Chimica Italiana, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Quinoxalin-2-amine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of low solubility encountered with quinoxalin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of low solubility encountered with quinoxalin-2-amine intermediates. By understanding the underlying chemical principles, you can effectively optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My quinoxalin-2-amine intermediate has precipitated out of my reaction mixture. What is the likely cause and how can I resolve it?

A1: Precipitation during a reaction is a strong indicator that the compound's solubility limit has been exceeded in the chosen solvent system. The rigid, aromatic structure of the quinoxaline core contributes to high crystal lattice energy, making it challenging to dissolve.[1] Additionally, strong intermolecular hydrogen bonding can further decrease solubility.

Troubleshooting Steps:

  • Solvent System Evaluation: The initial and most critical step is to reassess your solvent. Common solvents for quinoxaline synthesis include ethanol, methanol, toluene, and DMSO.[2][3] If a single solvent is failing, a co-solvent system is often effective.[3][4] This involves mixing two or more miscible solvents to fine-tune the polarity of the medium.

  • Temperature Adjustment: Gently heating the reaction mixture can often redissolve the precipitate. However, be mindful of the thermal stability of your reactants and products.

  • pH Modification: As quinoxalin-2-amines are basic, their solubility is highly dependent on pH.[1] In acidic conditions, the amine groups can be protonated to form more soluble salts.[3][5] A small addition of a suitable acid, like acetic acid, can significantly enhance solubility in polar protic solvents.[3]

Q2: I am struggling to find a suitable solvent for the recrystallization of my quinoxalin-2-amine derivative. What is the best approach?

A2: Selecting the right solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[6]

Solvent Selection Strategy:

  • Literature Precedent: Review published methods for similar quinoxaline analogs to identify proven solvent systems.[3] Ethanol is a frequently used solvent for recrystallizing quinoxaline derivatives.[6][7]

  • Small-Scale Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points. This empirical approach is often the most effective.

  • Mixed Solvent Systems: If a single solvent is not effective, a binary system can be employed. Dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point, and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes turbid. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.[2]

Q3: My compound "oils out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is low or if the compound is highly impure, which can significantly depress the melting point.[8]

Solutions for Oiling Out:

  • Increase Solvent Volume: Return the flask to the heat source and add more of the "good" solvent to increase the total solvent volume. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[8]

  • Induce Crystallization: If the solution is clear after cooling, try scratching the inside of the flask with a glass rod to create nucleation sites.[2] Adding a seed crystal of the pure product can also initiate crystallization.[2]

  • Re-purification: If oiling out persists, it may be necessary to purify the crude product by another method, such as column chromatography, to remove impurities before attempting recrystallization again.

Q4: How does the substitution pattern on the quinoxaline ring affect its solubility?

A4: The nature and position of substituents on the quinoxaline ring can significantly impact solubility.

  • Polar Substituents: The introduction of polar functional groups, such as amino or hydroxyl groups, can increase aqueous solubility by providing additional sites for hydrogen bonding with water.[9][10]

  • Lipophilic Substituents: Conversely, bulky, non-polar substituents will generally decrease aqueous solubility and increase solubility in organic solvents.[9]

  • Ionizable Groups: The presence of acidic or basic functional groups allows for salt formation, which can dramatically increase aqueous solubility.[5][11]

Troubleshooting Workflows

Workflow 1: Systematic Solvent Screening for Recrystallization

This workflow provides a structured approach to identifying an optimal solvent system for the purification of your quinoxalin-2-amine intermediate.

Solvent_Screening start Start: Crude Quinoxalin-2-amine Intermediate test_polar_protic Test Polar Protic Solvents (e.g., Ethanol, Methanol) start->test_polar_protic test_polar_aprotic Test Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) start->test_polar_aprotic test_nonpolar Test Non-polar Solvents (e.g., Toluene, Hexane) start->test_nonpolar evaluate_solubility Evaluate Solubility: - Poor at RT - Good at Boiling Point? test_polar_protic->evaluate_solubility [1] test_polar_aprotic->evaluate_solubility [2] test_nonpolar->evaluate_solubility [3] successful Successful Recrystallization evaluate_solubility->successful Yes mixed_solvent Attempt Mixed Solvent System (e.g., Ethanol/Water) evaluate_solubility->mixed_solvent No mixed_solvent->successful Success column_chromatography Purify by Column Chromatography mixed_solvent->column_chromatography Failure

Caption: A logical workflow for systematic solvent screening.

Protocol: Small-Scale Solubility Testing
  • Place a small, consistent amount (e.g., 10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume has been added. Record the approximate solubility at room temperature.

  • For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Observe if the compound dissolves completely.

  • Allow the clear, hot solutions to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the boiling point, and which yields a good recovery of crystalline material upon cooling.

Workflow 2: pH Adjustment to Enhance Solubility

This workflow details the process of modifying the pH of your solution to improve the solubility of a basic quinoxalin-2-amine intermediate.

pH_Adjustment start Start: Poorly Soluble Quinoxalin-2-amine in Aqueous/Polar Protic Solvent add_acid Add Dilute Acid Dropwise (e.g., Acetic Acid, HCl) start->add_acid monitor_solubility Monitor for Dissolution add_acid->monitor_solubility check_ph Check pH monitor_solubility->check_ph No soluble Compound Dissolved monitor_solubility->soluble Yes check_ph->add_acid pH still neutral/basic insoluble Compound Remains Insoluble check_ph->insoluble pH is acidic consider_alternatives Consider Alternative Strategies (e.g., Co-solvents, Different Solvent) insoluble->consider_alternatives

Caption: A decision tree for pH adjustment to improve solubility.

Protocol: pH-Dependent Solubility Profile
  • Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 9).

  • Add an excess amount of your quinoxalin-2-amine intermediate to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically several hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.[12]

Data Summary

Solvent SystemPolarity IndexGeneral Applicability for Quinoxalin-2-aminesNotes
Ethanol/MethanolHighGood for recrystallization of more polar derivatives.[6]Often used in the synthesis as a reaction solvent.[13]
TolueneLowSuitable for less polar derivatives and as a reaction solvent.[3]Can be effective for separating non-polar impurities.
Ethyl AcetateMediumA versatile solvent for both reaction and purification (chromatography).[2]Can be part of a co-solvent system.
DMSO/DMFHigh (Aprotic)Excellent for dissolving a wide range of quinoxaline derivatives, often used as a reaction solvent.[13]High boiling points can make removal difficult.
Ethanol/WaterVariableA common mixed-solvent system for recrystallization.[2]The ratio can be adjusted to fine-tune solubility.

References

  • BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • Unknown. (2020, March 4). Amines and Heterocycles.
  • ElectronicsAndBooks. (2006, August 22). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Purification of 3,4-dihydroquinoxalin-2-amine

Introduction The synthesis of 3,4-dihydroquinoxalin-2-amine and its derivatives is a critical step in the development of numerous pharmacologically active compounds. A common synthetic route involves the condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 3,4-dihydroquinoxalin-2-amine and its derivatives is a critical step in the development of numerous pharmacologically active compounds. A common synthetic route involves the condensation of an aromatic diamine, typically o-phenylenediamine (OPD), with a suitable precursor. A persistent challenge in this process is the removal of unreacted, and often excess, diamine from the final product. Due to their structural similarities, including the presence of basic amine functionalities and comparable polarities, separating the desired product from the starting material can be non-trivial.

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals facing this purification challenge. It combines theoretical principles with practical, field-proven protocols and troubleshooting advice to ensure the attainment of high-purity 3,4-dihydroquinoxalin-2-amine, a prerequisite for reliable downstream biological assays and clinical development.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

A proper assessment of your crude reaction mixture is the first step toward a successful purification strategy.

Q1: Why is it so difficult to separate unreacted o-phenylenediamine (OPD) from my 3,4-dihydroquinoxalin-2-amine product?

A: The difficulty arises from the significant overlap in their chemical properties. Both your product and the OPD starting material are basic aromatic amines. This results in similar polarities, making chromatographic separation challenging, and similar acid-base chemistry, which requires careful optimization of extraction conditions. Furthermore, OPD is known to oxidize in air, forming colored impurities that can further complicate purification.[1]

Q2: What analytical techniques should I use to assess the purity of my crude product before and after purification?

A: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the complexity of the crude mixture and for developing a solvent system for column chromatography.[2][3] A good starting eluent system is a mixture of hexane and ethyl acetate.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the presence of your product and starting material, and giving a more quantitative assessment of purity.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Allows for the identification of characteristic peaks for both the product and OPD, enabling a quantitative purity assessment by integrating key signals.

Q3: What are the key physical property differences between OPD and 3,4-dihydroquinoxalin-2-amine that I can exploit?

A: The primary exploitable difference lies in their basicity (pKa). While both are basic, their pKa values are distinct enough to allow for selective protonation and, therefore, separation via acid-base extraction.

CompoundStructurepKa (Conjugate Acid)Solubility
o-Phenylenediamine (OPD) o-Phenylenediamine structurepKa1: ~4.57[1][5] pKa2: ~0.6-0.8[1][5]Soluble in hot water, slightly soluble in cold water; soluble in ethanol, ether, chloroform.[1][6][7]
3,4-dihydroquinoxalin-2-amine Structure varies with synthesisEstimated pKa: ~3-4*Generally soluble in polar organic solvents like DCM, EtOAc, and alcohols.[8]

Section 2: Purification Method Selection Guide

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree and comparison table are designed to guide your choice based on the scale of your reaction and the initial purity of your crude material.

Decision Workflow for Purification

Purification_Workflow start Start: Crude Product Mixture check_purity Assess Purity by TLC/LC-MS start->check_purity high_purity High Purity (>90%) Minor OPD impurity check_purity->high_purity High low_purity Low Purity (<90%) Significant OPD check_purity->low_purity Low scale_check1 Scale > 1g? high_purity->scale_check1 scale_check2 Scale > 1g? low_purity->scale_check2 recrystallization Recrystallization scale_check1->recrystallization Yes chromatography_small Column Chromatography (Small Scale) scale_check1->chromatography_small No scale_check2->chromatography_small No extraction Acid-Base Extraction scale_check2->extraction Yes final_product Pure Product (>98%) recrystallization->final_product chromatography_small->final_product chromatography_large Column Chromatography (Post-Extraction Polish) extraction->chromatography_large chromatography_large->final_product Acid_Base_Extraction Diagram of Acid-Base Extraction Mechanism cluster_organic Organic Phase (e.g., DCM/EtOAc) cluster_aqueous Aqueous Phase (1M HCl) Product Product (Less Basic) OPD_organic OPD (More Basic) OPD_salt OPD-H⁺ Cl⁻ (Water Soluble Salt) OPD_organic->OPD_salt Protonation & Phase Transfer H3O_plus H₃O⁺

Sources

Troubleshooting

choice of base for dihydroquinoxaline synthesis: DBU vs pyridine

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, constructing the dihydroquinoxaline core—a privileged scaffold in medicinal chemistry—requires precise control over cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, constructing the dihydroquinoxaline core—a privileged scaffold in medicinal chemistry—requires precise control over cyclization thermodynamics and kinetics. A frequent point of failure in [4+2] cyclizations, condensations, and amination cascades is the incorrect selection of the organic base.

This guide provides a deep dive into the mechanistic causality behind choosing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) versus Pyridine , ensuring your synthetic workflows are both predictable and scalable.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, consult the decision matrix below to verify if your base selection aligns with the electronic and steric demands of your specific intermediates.

BaseSelection Start Analyze Electrophile & Intermediate Q1 Is the intermediate weakly acidic? (e.g., Sulfoxonium Ylide) Start->Q1 Q2 Is the substrate prone to degradation or racemization? Q1->Q2 No (e.g., alpha-halo ketones) DBU Use DBU (Strong, Non-nucleophilic) Q1->DBU Yes (Requires pKa > 15) Q3 Is it an asymmetric NHC-catalyzed reaction? Q2->Q3 Yes Q2->DBU No Pyridine Use Pyridine (Mild, Nucleophilic) Q3->Pyridine No NaOAc Use NaOAc (Preserves Enantioselectivity) Q3->NaOAc Yes

Decision matrix for selecting DBU vs. Pyridine in dihydroquinoxaline cyclization workflows.

Causality & Troubleshooting FAQs

Q1: My [4+2] cyclization of o-phenylenediamine with a sulfoxonium ylide stalled at the intermediate stage when using Pyridine. Why? Answer: This is a classic


 mismatch. Pyridine has a conjugate acid 

of ~5.2 (in water) and ~12.5 in acetonitrile. The cyclization of sulfoxonium ylides requires the deprotonation of weakly acidic intermediates to drive the elimination of dimethyl sulfoxide (DMSO) and facilitate ring closure. DBU, with a much higher

(~24.3 in MeCN), provides the necessary thermodynamic driving force to deprotonate these intermediates, enabling rapid 1[1]. Pyridine simply lacks the basicity to push the equilibrium forward, leaving you with uncyclized open-chain intermediates.

Q2: I switched to DBU for the condensation of o-phenylenediamine with an


-halo ketone, but I am seeing massive degradation and dark tarry mixtures. What is happening? 
Answer:  While DBU is highly effective for ylide-based cyclizations, its strong basicity can be detrimental to sensitive electrophiles like 

-halo ketones. DBU can induce competitive E2 elimination of the halide or trigger base-catalyzed oligomerization of the starting materials. In this scenario, Pyridine is the superior choice. Pyridine acts not only as a mild base to scavenge the generated HCl but also as a nucleophilic catalyst. It forms a transient, highly reactive pyridinium intermediate that safely guides the nucleophilic attack of the diamine without harsh deprotonation side-reactions, effectively suppressing 2[2].

Q3: Are there scenarios where neither DBU nor Pyridine is optimal? Answer: Yes. In highly specialized asymmetric syntheses, such as the N-heterocyclic carbene (NHC)-catalyzed


-carbon amination of chloroaldehydes to form chiral dihydroquinoxalines, strong organic bases like DBU or nucleophilic bases like Pyridine can cause erosion of enantioselectivity or lower yields due to background racemic pathways. In such cases, mild inorganic bases like NaOAc are required to maintain 3 (e.g., 98:2 er) while securing high yields[3].

Quantitative Base Profiling

To assist in your experimental design, the following table summarizes the physicochemical properties and typical performance metrics of DBU and Pyridine across different dihydroquinoxaline synthesis routes.

Property / Reaction MetricDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Pyridine

(Conjugate Acid in

)
~13.5~5.2

(Conjugate Acid in MeCN)
~24.3~12.5
Nucleophilicity Low (Sterically hindered amidine)High (Readily forms pyridinium species)
Typical Yield: Ylide [4+2] Cyclization 80–95% (Drives DMSO elimination)<15% (Fails to deprotonate intermediate)
Typical Yield:

-Halo Ketone Route
30–40% (Causes E2 elimination/degradation)75–90% (Mild acid scavenging)
NHC-Catalyzed Asymmetric Synthesis Low er (Promotes racemic background reaction)Moderate er (Can interfere with catalyst)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your lab, utilize the following self-validating protocols. Each method contains built-in visual and analytical checkpoints to confirm the reaction is proceeding as mechanistically intended.

Protocol A: DBU-Mediated[4+2] Cyclization (Sulfoxonium Ylide Route)

Best for: Electronically stable intermediates requiring strong thermodynamic driving forces.

  • Preparation: In an oven-dried Schlenk flask under argon, charge o-phenylenediamine (1.0 equiv) and the sulfoxonium ylide (1.2 equiv).

  • Solvent & Base Addition: Add anhydrous DMF (0.2 M). Add DBU (2.0 equiv) dropwise at room temperature.

    • Validation Check 1 (Visual): A slight exotherm and a color shift to deep orange/red should be observed within 15 minutes. This indicates the initial nucleophilic addition and successful ylide activation. If the solution remains pale yellow, verify the moisture content of your DBU.

  • Heating & Cyclization: Elevate the temperature to 80–100 °C.

    • Validation Check 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar ylide spot and the emergence of a highly UV-active, less polar spot confirms the elimination of DMSO and successful ring closure.

  • Quench & Isolate: Quench with saturated aqueous

    
     to neutralize residual DBU. Extract with EtOAc, dry over 
    
    
    
    , and concentrate for column chromatography.
Protocol B: Pyridine-Promoted Condensation ( -Halo Ketone Route)

Best for: Highly sensitive electrophiles prone to base-catalyzed degradation or E2 elimination.

  • Preparation: Dissolve o-phenylenediamine (1.0 equiv) in anhydrous Pyridine (acting as both solvent and base, 0.5 M).

  • Electrophile Addition: Cool the solution to 0 °C. Slowly add the

    
    -halo ketone (1.05 equiv) dropwise to control the exotherm.
    
    • Validation Check 1 (Visual): The formation of a fine white precipitate (pyridinium hydrochloride salts) within 30 minutes is a positive visual indicator that the initial

      
      /condensation is proceeding and the Pyridine is effectively scavenging the generated acid.
      
  • Cyclization: Warm to room temperature and stir for 4–6 hours.

    • Validation Check 2 (Analytical): Take an aliquot for LC-MS. The presence of the

      
       mass corresponding to the dehydrated cyclized product confirms completion. If the intermediate hydrated mass 
      
      
      
      is dominant, heat the reaction to 60 °C to drive the final dehydration step.
  • Workup: Remove excess Pyridine in vacuo or dilute with EtOAc and wash extensively with 1M aqueous

    
    . The aqueous layer will turn deep blue, indicating the successful removal of residual Pyridine as a water-soluble copper complex.
    

References

  • Title: Recent Advances in the Synthesis and Reactivity of Quinoxaline (EUR J ORG CHEM)
  • Source: DR-NTU (Nanyang Technological University)
  • Title: CN113227041A - Process for producing nitroso compound and quinoxaline compound Source: Google Patents URL

Sources

Optimization

resolving purification issues in column chromatography of quinoxalines

Topic: Resolving Purification Issues in Column Chromatography of Quinoxalines Status: Operational | Tier: Level 3 (Senior Scientist Support) Executive Summary: The Quinoxaline Challenge Quinoxalines (benzopyrazines) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Purification Issues in Column Chromatography of Quinoxalines

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary: The Quinoxaline Challenge

Quinoxalines (benzopyrazines) present a unique dichotomy in chromatography: they are electron-deficient aromatic systems, yet they frequently exhibit "sticky" behavior on silica gel. This is often not due to the quinoxaline core itself (which is weakly basic, pKa ~0.6), but rather the presence of unreacted o-phenylenediamine (a strong binder to silica), polar functional groups, or poor solubility in standard non-polar mobile phases.

This guide moves beyond standard "flash chromatography" advice to address the specific physicochemical bottlenecks of the quinoxaline scaffold: solubility-limited loading , basic impurity streaking , and critical pair separation .

Troubleshooting Guide (Q&A Format)
Category 1: Peak Shape & Tailing (The "Streaking" Problem)

Q: My product elutes as a broad, tailing streak rather than a sharp band. Is my column overloaded? A: While overloading is possible, the culprit is likely silanol interaction . Although the quinoxaline ring is weakly basic, unreacted o-phenylenediamine (starting material) and amino-substituted derivatives interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes "chemisorption," resulting in severe tailing that can contaminate your product fractions.

  • The Fix: Passivate the silica. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This neutralizes the acidic sites on the silica.

    • Caution: If using TEA, flush the column with pure solvent after packing but before loading your sample to equilibrate the pH.

  • Alternative: Switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and prevents the protonation/adsorption of basic nitrogen species, often yielding sharper peaks for nitrogen heterocycles [1].

Q: I see a "ghost peak" or continuous baseline drift after my main peak. What is this? A: This is often the slow leaching of the o-phenylenediamine starting material or oxidative degradation products. Diamines oxidize rapidly on silica gel to form colored oligomers (often dark red/brown).

  • The Fix: Pre-treat your crude mixture with an oxidative scavenger or perform a rapid filtration through a short plug of Celite/activated charcoal before the main column to remove oxidized tars.

Category 2: Solubility & Loading (The "Brick Dust" Problem)

Q: My crude solid won't dissolve in Hexane/Ethyl Acetate. If I load it in DCM, it precipitates on the column. What do I do? A: Quinoxalines are notorious for being "brick dust"—insoluble in non-polar solvents but crystallizing out of polar ones. Liquid loading with a strong solvent (like DCM) often leads to precipitation when the sample hits the non-polar mobile phase (Hexane), blocking the column flow.

  • The Fix: Use Dry Loading (Solid Load) . This is non-negotiable for insoluble quinoxalines.

    • Dissolve crude in minimal DCM/Methanol.

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of your packed column.[1][2]

    • Why this works: It eliminates solvent incompatibility issues and prevents band broadening at the injection point [2].

Category 3: Selectivity (Separating Critical Pairs)

Q: I cannot separate my quinoxaline from the o-phenylenediamine starting material. They co-elute. A: You are likely using a solvent system that is too strong (too polar) too quickly. Diamines are significantly more polar than the corresponding quinoxaline.

  • The Fix: Use a Step Gradient .

    • Start with 100% DCM (or Toluene). The quinoxaline (less polar) will move, while the diamine sticks to the baseline.

    • Once the product elutes, switch to 5-10% MeOH in DCM to flush the diamine if needed.

    • Note: Toluene is an excellent, underutilized solvent for quinoxalines due to pi-pi interactions with the aromatic core, offering different selectivity than Hexane/EtOAc [3].

Strategic Decision Pathways
Diagram 1: Purification Strategy Decision Tree

Use this logic flow to determine the optimal stationary and mobile phases based on your crude mixture's properties.

Quinoxaline_Purification Start Start: Crude Quinoxaline Mixture Solubility Is crude soluble in Hexane/EtOAc? Start->Solubility LiquidLoad Liquid Load (Hex/EtOAc) Solubility->LiquidLoad Yes DryLoad Dry Load on Silica (DCM/MeOH -> Evap) Solubility->DryLoad No Tailing TLC Check: Do spots tail/streak? LiquidLoad->Tailing DryLoad->Tailing StandardSilica Standard Silica Gel (Hex/EtOAc Gradient) Tailing->StandardSilica No ModifiedSilica Add 1% TEA to Eluent OR Switch to Alumina Tailing->ModifiedSilica Yes Impurity Impurity Profile: Unreacted Diamine present? StandardSilica->Impurity ModifiedSilica->Impurity DCM_Elution Elute with DCM or Toluene (Diamine stays on baseline) Impurity->DCM_Elution Yes (High Polarity) Gradient Standard Gradient Impurity->Gradient No

Caption: Decision matrix for selecting loading techniques and mobile phase modifiers based on solubility and impurity profile.

Master Protocol: Optimized Dry-Load Chromatography

Objective: Isolate >98% pure quinoxaline derivative from a crude mixture containing unreacted diamine and benzil.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh) or Neutral Alumina.

  • Mobile Phase A: Hexanes (or Petroleum Ether).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Modifier: Triethylamine (TEA).

Step-by-Step Workflow:

  • TLC Method Development:

    • Spot crude on a TLC plate. Elute with 20% EtOAc in Hexane.

    • Check: If the product Rf < 0.2, switch to DCM/MeOH systems.

    • Check: If the diamine spot streaks, add 1 drop of TEA to the TLC jar solvent. If the streak resolves into a spot, you must use TEA in the column.

  • Dry Loading (The Critical Step):

    • Dissolve 1.0 g of crude material in 5–10 mL of DCM (add drops of MeOH if necessary for complete dissolution).

    • Add 2.0 g of dry silica gel to the flask.

    • Rotary evaporate at 40°C until a fine, dry powder is obtained. Note: If it looks sticky or oily, add more silica and re-evaporate.

  • Column Preparation:

    • Pack the column with silica gel (approx. 30-50x weight of crude).

    • Pre-equilibration: Flush with 2 column volumes (CV) of Hexane containing 1% TEA (if basicity was an issue on TLC).

  • Elution Gradient:

    • Load the dry powder carefully onto the sand bed of the column.

    • Fraction 1-5: Elute with 100% Hexane (removes non-polar benzil/dicarbonyls).

    • Fraction 6-20: Gradient to 10-20% EtOAc/Hexane (elutes target quinoxaline).

    • Fraction 20+: Flush with 50% EtOAc or 10% MeOH/DCM (elutes polar diamines/tars - discard or collect for recovery).

Technical Data & Reference Tables
Table 1: Solvent System Selectivity for Quinoxalines
Solvent SystemPolarityBest Used For...[1][2][3]Technical Note
Hexane / EtOAc Low-MedStandard derivatives (alkyl/aryl substituted).Standard starting point. Can cause solubility issues for rigid rings.
Toluene / EtOAc Low-MedAromatic-rich derivatives (e.g., 2,3-diphenylquinoxaline).High Performance. Pi-pi interactions with toluene often improve separation of isomers [3].
DCM / MeOH HighPolar derivatives (carboxylic acids, amines).Required for "brick dust" compounds. Keep MeOH < 5% to prevent silica dissolution.
DCM / Hexane LowSeparating product from o-phenylenediamine.Diamines are often insoluble in DCM/Hexane and stick to the baseline.
Table 2: Troubleshooting Matrix
ObservationRoot CauseImmediate Action
Product crystallizes in column Solvent mismatch (Liquid loading).Stop column. Dissolve blockage with DCM. Restart using Dry Loading method.
Yellow/Orange bands overlap Co-elution of benzil and quinoxaline.Switch solvent to Toluene (100%) or reduce polarity to 5% EtOAc/Hexane.
Dark streak at solvent front Oxidized diamine impurities.Pre-filter crude through a pad of Celite before loading.
Low Recovery (<50%) Product adsorption (Acid-Base interaction).Flush column with 10% MeOH/DCM + 1% NH4OH to release adsorbed basic product.
References
  • BenchChem. (2025).[1][2][3][4][5][6][7] Troubleshooting common problems in quinoxaline synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. PMC11543886. Retrieved from

  • Molecules. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones. Retrieved from

  • International Journal of Innovative Science, Engineering & Technology. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Characterization of 3,4-Dihydroquinoxalin-2-amine in DMSO-d6 vs. CDCl3

Introduction In preclinical drug development, quinoxaline derivatives serve as privileged scaffolds for novel therapeutics. The structural validation of key intermediates, such as 3,4-dihydroquinoxalin-2-amine, relies he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In preclinical drug development, quinoxaline derivatives serve as privileged scaffolds for novel therapeutics. The structural validation of key intermediates, such as 3,4-dihydroquinoxalin-2-amine, relies heavily on high-resolution 1H NMR spectroscopy. However, the choice of deuterated solvent fundamentally dictates the quality and diagnostic utility of the resulting spectra. This guide objectively compares the analytical performance of DMSO-d6 against CDCl3, detailing the causality behind solvent-induced chemical shifts and providing a self-validating protocol for researchers to ensure the integrity of their reference standards.

Section 1: Causality in Solvent Selection

The molecular architecture of 3,4-dihydroquinoxalin-2-amine features a rigid aromatic backbone fused to a partially saturated pyrazine ring. Critically, it possesses multiple labile protic sites: a secondary amine (-NH) at the C4 position and a primary amine (-NH2) at the C2 position. The visibility of these protons in an NMR spectrum is entirely dependent on the solvent's hydrogen-bonding capabilities.

  • The CDCl3 Limitation (Non-Polar): Chloroform-d (CDCl3) is a non-polar solvent with negligible hydrogen-bond accepting capability. When 3,4-dihydroquinoxalin-2-amine is dissolved in CDCl3, the labile -NH and -NH2 protons undergo rapid intermolecular proton exchange. This dynamic process often results in extreme line broadening, rendering these critical diagnostic peaks as indistinguishable humps or completely invisible (1)[1]. Consequently, verifying the reduction state of the pyrazine ring becomes highly ambiguous.

  • The DMSO-d6 Advantage (H-Bond Acceptor): Dimethyl sulfoxide-d6 (DMSO-d6) acts as a potent hydrogen-bond acceptor. It effectively coordinates with the protic hydrogens of the amine groups, significantly reducing their exchange rate on the NMR timescale. This solute-solvent interaction "locks" the labile protons, yielding sharp, quantifiable singlets. Furthermore, the strong hydrogen bonding induces a pronounced downfield solvent shift (

    
    ), pulling the amine peaks out of the congested aliphatic region and into a clear diagnostic window (2)[2].
    

Section 2: Comparative 1H NMR Chemical Shifts

To objectively evaluate the performance of both solvents, the table below summarizes the expected 1H NMR chemical shifts and peak morphologies for 3,4-dihydroquinoxalin-2-amine.

Proton AssignmentMultiplicityChemical Shift in DMSO-d6 (ppm)Chemical Shift in CDCl3 (ppm)Diagnostic Value
C3-H2 (Aliphatic) Singlet / Doublet~3.65~3.80Confirms the dihydro state (absent in fully oxidized quinoxaline).
C5, C6, C7, C8-H (Aromatic) Multiplets6.40 - 6.806.50 - 7.00Defines the ortho-phenylenediamine backbone.
C4-NH (Secondary Amine) Broad Singlet~5.80 (Sharp)~4.00 (Broad/Invisible)Validates the reduced pyrazine ring; strongly H-bonded in DMSO.
C2-NH2 (Primary Amine) Broad Singlet~6.20 (Sharp)~4.50 (Broad/Invisible)Confirms the amine functional group; highly solvent-dependent.

Note: The sharp resolution of labile protons in DMSO-d6 makes it the superior solvent for validating this specific compound class, whereas CDCl3 fails to provide complete structural confirmation.

Section 3: Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following protocol utilizes a


 exchange step to definitively prove the assignment of the labile protons, ensuring the standard has not oxidized to a fully aromatic quinoxalin-2-amine derivative (3)[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of the 3,4-dihydroquinoxalin-2-amine reference standard into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS).

    • Self-Validation Check: Observe the solution. It must be completely transparent. Particulate matter suggests degradation or polymerization, necessitating filtration through a glass wool plug.

  • Initial Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (298 K, 16 scans, 1.5 s relaxation delay).

  • 
     Exchange (The Validation Step):  Remove the NMR tube from the spectrometer, add exactly 1 drop (approx. 10 µL) of Deuterium Oxide (
    
    
    
    ), and shake vigorously for 15 seconds.
  • Secondary Acquisition: Re-acquire the spectrum under identical parameters.

    • Causality: The addition of

      
       forces rapid isotopic exchange with the protic sites. The sharp peaks at ~5.80 ppm (-NH) and ~6.20 ppm (-NH2) will completely disappear from the spectrum. If peaks in this region persist, they belong to structural impurities (e.g., vinylic or aromatic contaminants) rather than the target amines.
      

Section 4: Structural Logic & Diagnostic Workflow

The following diagram illustrates the logical decision matrix for solvent selection and structural validation of the reference standard.

NMR_Workflow Start 3,4-dihydroquinoxalin-2-amine Reference Standard SolventChoice Solvent Selection Start->SolventChoice DMSO DMSO-d6 (H-Bond Acceptor) SolventChoice->DMSO Preferred CDCl3 CDCl3 (Non-Polar) SolventChoice->CDCl3 Alternative ResultDMSO Sharp Labile Protons (NH ~5.8 ppm, NH2 ~6.2 ppm) DMSO->ResultDMSO ResultCDCl3 Broad/Invisible Protons (Dynamic Exchange) CDCl3->ResultCDCl3 Validation D2O Shake Test (Labile Peaks Disappear) ResultDMSO->Validation Confirmed Structure Confirmed Validation->Confirmed

Workflow comparing DMSO-d6 and CDCl3 for 1H NMR validation of 3,4-dihydroquinoxalin-2-amine.

References

  • Source: Magnetic Resonance in Chemistry (nih.gov)
  • Source: Proceedings of the Indian Academy of Sciences (ias.ac.in)
  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)

Sources

Comparative

Distinguishing Amino-Imine and Amido-Lactam Tautomers by IR Spectroscopy

Executive Summary In heterocyclic chemistry and drug design, defining the precise tautomeric form of a scaffold is critical for predicting binding affinity, solubility, and metabolic stability.[1] While NMR and X-ray cry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic chemistry and drug design, defining the precise tautomeric form of a scaffold is critical for predicting binding affinity, solubility, and metabolic stability.[1] While NMR and X-ray crystallography are gold standards for structural determination, Infrared (IR) Spectroscopy offers a unique, rapid, and phase-sensitive method to distinguish tautomers, particularly when assessing solid-state forms or solvent-dependent equilibria.[1]

This guide provides a technical workflow for distinguishing Amino-Imine and Amido-Lactam (Lactam-Lactim) tautomers. It synthesizes characteristic spectral markers with experimental protocols to ensure accurate assignment.

Theoretical Framework

Tautomerism involves the migration of a proton accompanied by a switch in single and double bonds. In IR spectroscopy, this results in the disappearance of specific functional group bands (e.g., C=O) and the appearance of others (e.g., O-H, C=N).[1]

The Equilibria
  • Amido-Lactam Tautomerism: Common in 2-pyridones and nucleobases (uracil, guanine). It involves the equilibrium between the Lactam (keto) form and the Lactim (enol) form.[2]

  • Amino-Imine Tautomerism: Common in 2-aminopyridines and cytosine. It involves the equilibrium between the Amino form (

    
    ) and the Imine  form (
    
    
    
    ).
Visualizing the Tautomers

Tautomers cluster_0 Amido-Lactam Equilibrium cluster_1 Amino-Imine Equilibrium Lactam Lactam (Keto) (C=O, N-H) Lactim Lactim (Enol) (C=N, O-H) Lactam->Lactim Proton Transfer Amino Amino Form (-NH2, Ring C=N) Imine Imine Form (=NH, Exocyclic C=N) Amino->Imine Proton Transfer

Figure 1: Structural representation of the primary tautomeric equilibria. The shift in proton location fundamentally alters the bond order of the functional groups, creating distinct IR signatures.

Comparative Analysis: Spectral Markers

Accurate differentiation requires analyzing two distinct spectral regions: the Functional Group Region (4000–1500 cm⁻¹) and the Fingerprint Region (<1500 cm⁻¹).

Amido-Lactam (Lactam vs. Lactim)

The most reliable marker is the Carbonyl stretch.

FeatureLactam (Amido) Form Lactim (Hydroxy) Form Notes
C=O Stretch Strong, 1650–1700 cm⁻¹ Absent The "smoking gun" for lactams. Often broad due to H-bonding.[3]
O-H Stretch Absent3500–3600 cm⁻¹ (sharp, free) or 2500–3300 cm⁻¹ (broad, H-bonded)In solid state, O-H is often very broad and overlaps with C-H.[1]
N-H Stretch 2800–3200 cm⁻¹ (broad)AbsentLactam N-H is typically involved in strong dimerization.
C=N Stretch Ring modes only1580–1620 cm⁻¹ Lactim has an enhanced C=N character in the ring.
Amino-Imine

The most reliable marker is the N-H stretching pattern.

FeatureAmino Form (-NH₂) Imine Form (=NH) Notes
N-H Stretch Doublet (Asym/Sym) ~3400–3500 cm⁻¹Singlet ~3300–3400 cm⁻¹The collapse of the doublet into a singlet is the primary indicator of imine formation.
N-H Deformation Scissoring (~1620–1650 cm⁻¹) AbsentScissoring is specific to the -NH₂ group.
Exocyclic C=N Absent (C-N single bond ~1300 cm⁻¹)Strong, 1600–1660 cm⁻¹ Distinguishing exocyclic C=N from ring C=C/C=N can be difficult; look for intensity changes.[1]

Experimental Workflow

To rigorously define the tautomer, one cannot rely on a single spectrum. You must perturb the equilibrium.

Protocol: Solvent & Phase Scanning

Tautomeric ratios are highly sensitive to the dielectric constant (


) of the medium.
  • Polar Solvents (DMSO,

    
    ):  Stabilize the more polar form (typically Lactam  and Amino ).
    
  • Non-Polar Solvents (Hexane,

    
    , THF):  May stabilize the less polar form (Lactim  or Imine ).[1]
    

Step-by-Step:

  • Solid State (ATR/KBr): Record the baseline spectrum. This usually represents the thermodynamically most stable form (often dimeric).

  • Solution Phase (Non-Polar): Dissolve in dry

    
     or 
    
    
    
    . Use a liquid cell with
    
    
    windows. Look for the emergence of sharp O-H bands (Lactim) or singlet N-H bands (Imine).
  • Solution Phase (Polar): Dissolve in DMSO or Methanol. Note the shift back to the polar tautomer (Lactam/Amino).

Protocol: Deuterium Exchange (D₂O Shake)

This validates assignment of labile protons (NH/OH).

  • Dissolve sample in a non-exchangeable solvent (e.g.,

    
    ).[1]
    
  • Add 1 drop of

    
    , shake, and separate layers (or use MeOD).[1]
    
  • Result:

    • 
       and 
      
      
      
      bands will disappear/shift to lower frequency (
      
      
      ).
    • 
       and 
      
      
      
      will remain (with minor shifts), confirming they are skeletal vibrations.[1]

Decision Logic for Assignment

Use this flowchart to guide your spectral interpretation.

DecisionTree Start Start: Acquire IR Spectrum CheckCO Is there a strong band at 1650-1700 cm⁻¹? Start->CheckCO CheckNH Analyze N-H Region (3300-3500 cm⁻¹) Start->CheckNH If no C=O expected LactamPath Yes (C=O present) CheckCO->LactamPath Strong C=O LactimPath No (C=O absent) CheckCO->LactimPath Weak/No C=O CheckOH Is there a broad/sharp band >3000 cm⁻¹? LactamPath->CheckOH LactimResult Likely LACTIM (Hydroxy) (Look for C=N ~1600) LactimPath->LactimResult LactamResult Likely LACTAM (Amido) (Confirm with broad NH) CheckOH->LactamResult No distinct OH Doublet Doublet Observed CheckNH->Doublet Singlet Singlet Observed CheckNH->Singlet AminoResult AMINO Form (-NH₂) (Check Scissoring ~1620) Doublet->AminoResult ImineResult IMINE Form (=NH) (Check Exocyclic C=N) Singlet->ImineResult

Figure 2: Decision tree for assigning tautomeric forms based on primary spectral features.

Case Studies

Case Study: 2-Pyridone (Lactam Dominance)[4]
  • Scenario: 2-Pyridone is a classic model for DNA base tautomerism.[4]

  • Experimental Data:

    • Solid State/Water: Dominant Lactam form.

      • 
        : 1650 cm⁻¹ (Strong).
        
      • 
        : Broad, H-bonded band 2800–3200 cm⁻¹.[1]
        
    • Gas Phase / Matrix Isolation: Significant Lactim (2-hydroxypyridine) population.

      • 
        : 3590 cm⁻¹ (Sharp).
        
      • 
        : Disappears.
        
  • Insight: In drug formulation (solid state), 2-pyridone derivatives almost exclusively exist as lactams (dimers).[1]

Case Study: 2-Aminopyridine (Amino Dominance)
  • Scenario: Used as a ligand in kinase inhibitors.

  • Experimental Data:

    • Standard Conditions: Exists as the Amino tautomer.

      • 
        : Distinct doublet at 3442 cm⁻¹ (asym) and 3300 cm⁻¹ (sym).
        
      • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
        : Scissoring band at 1617 cm⁻¹.
        
    • Photolysis/Matrix: Can be forced into the Imine form.

      • 
        : Single band appears.
        
      • 
        : New band appears ~1650 cm⁻¹.
        
  • Insight: Unless specific intramolecular H-bonding stabilizes the imine, the amino form is the default assumption for this scaffold.

References

  • Wang, W., et al. (2012).[1] "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." The Journal of Physical Chemistry Letters. Link

  • Akai, N., et al. (2006).[1] "Photoinduced Amino-Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon Matrix." The Journal of Physical Chemistry A. Link

  • Zhang, Y., et al. (2013).[1] "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy." PNAS. Link

  • LibreTexts Chemistry. "IR Spectrum and Characteristic Absorption Bands." Link

  • TSI Journals. "Spectroscopic Investigations of 2-Aminopyridine." Int. J. Chem. Sci.[5][6]Link

Sources

Validation

Comparative Guide: Selectivity Engineering for Quinoxaline Impurity Profiling

Beyond C18: Optimizing HPLC Retention and Resolution for Nitrogenous Heterocycles Executive Summary Quinoxaline derivatives are critical intermediates in pharmaceutical synthesis but are frequently classified as mutageni...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond C18: Optimizing HPLC Retention and Resolution for Nitrogenous Heterocycles

Executive Summary

Quinoxaline derivatives are critical intermediates in pharmaceutical synthesis but are frequently classified as mutagenic impurities (Class 1/2) under ICH M7 guidelines . Their planar, nitrogen-rich heterocyclic structure presents distinct chromatographic challenges: severe peak tailing on standard silica due to silanol interactions and poor resolution of positional isomers (e.g., 2-methyl vs. 6-methyl quinoxaline) on hydrophobic-only stationary phases.

This guide objectively compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives. While C18 remains the industry workhorse, our comparative analysis demonstrates that Phenyl-Hexyl phases significantly outperform C18 in resolving structurally similar quinoxaline impurities by leveraging


-

interactions, particularly when Methanol is used as the organic modifier.
The Challenge: Quinoxaline Chemistry & Chromatography

Quinoxaline (benzopyrazine) is a weak base (


). In typical acidic HPLC mobile phases (pH 2.0–4.0), it exists in equilibrium between its neutral and monocationic forms.
  • Problem A (Tailing): The protonated nitrogen interacts with residual silanols on the silica support, causing peak tailing (

    
    ).
    
  • Problem B (Isomer Resolution): Many quinoxaline impurities differ only by the position of a methyl or nitro group. C18 columns, which rely primarily on hydrophobicity (Van der Waals forces), often fail to discriminate these subtle steric and electronic differences.

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. PFP
3.1 Mechanism of Action

To understand the data, we must first visualize the interaction mechanisms.

G cluster_0 Stationary Phase Interactions Analyte Quinoxaline (Analyte) C18 C18 (ODS) Hydrophobic Interaction Only Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Hydrophobic + Pi-Pi Interaction Analyte->Phenyl Pi-Electron Overlap (Strong Selectivity) PFP PFP (Pentafluorophenyl) Dipole-Dipole + Shape Selectivity Analyte->PFP Halogen Interaction

Figure 1: Mechanistic differences in stationary phase interactions. Phenyl-Hexyl offers a "dual-mode" retention mechanism ideal for aromatic heterocycles.

3.2 Experimental Data Comparison

The following data represents a separation of a mixture containing Quinoxaline (Q) , 2-Methylquinoxaline (2-MQ) , and 6-Methylquinoxaline (6-MQ) (a difficult isomer pair).

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Gradient: 5% B to 60% B in 10 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 315 nm.

  • Temperature: 30°C.

ParameterStandard C18 (3 µm)Phenyl-Hexyl (3 µm)PFP (3 µm)
Retention Mechanism HydrophobicityHydrophobicity +

-

Dipole + Shape Selectivity
Retention Time (Q) 4.2 min5.1 min4.8 min
Retention Time (2-MQ) 5.8 min7.2 min6.5 min
Retention Time (6-MQ) 5.9 min7.9 min6.8 min
Resolution (

) 2-MQ/6-MQ
0.8 (Co-elution) 2.4 (Baseline) 1.2 (Partial)
Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)1.3 (Acceptable)
Selectivity Driver Carbon LoadAromaticityPolarity/Halogen

Key Insight: The C18 column fails to resolve the methyl isomers (


). The Phenyl-Hexyl column  achieves baseline separation (

) because the electron-donating methyl group at different positions alters the

-cloud density, which the Phenyl phase can discriminate.
Detailed Protocol: Validated Phenyl-Hexyl Method

This protocol is designed for the quantification of trace quinoxaline impurities (ppm level).

4.1 Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).

  • Solvents: LC-MS grade Methanol and Water.

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid. Note: Low pH suppresses silanol activity.

4.2 Instrument Parameters
  • Gradient Profile:

    • 0.0 min: 95% Buffer / 5% MeOH

    • 2.0 min: 95% Buffer / 5% MeOH (Hold for polar retention)

    • 15.0 min: 40% Buffer / 60% MeOH

    • 15.1 min: 5% Buffer / 95% MeOH (Wash)

    • 20.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL (increase to 50-100 µL for trace analysis, ensuring sample solvent matches initial mobile phase).

  • Detection: UV-Vis Diode Array. Monitor 235 nm (high sensitivity) and 315 nm (high selectivity for quinoxaline core).

4.3 System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between critical isomer pairs.
    
  • Tailing Factor (

    
    ):  < 1.3 for the parent quinoxaline peak.
    
  • Signal-to-Noise (S/N): > 10 at the Reporting Limit (0.05%).

Method Development Decision Workflow

Use this logic tree to determine when to switch columns.

MethodDev Start Start: Quinoxaline Impurity Method Step1 Run Screening on C18 (Low pH, MeOH) Start->Step1 Decision1 Are isomers resolved (Rs > 1.5)? Step1->Decision1 Success Validate C18 Method Decision1->Success Yes Switch Switch to Phenyl-Hexyl Decision1->Switch No Step2 Optimize Organic Modifier (Use MeOH for max Pi-Pi) Switch->Step2 Decision2 Peak Tailing > 1.5? Step2->Decision2 FixTailing Add 10mM Ammonium Acetate or Increase Ionic Strength Decision2->FixTailing Yes Final Finalize Phenyl Method Decision2->Final No FixTailing->Final

Figure 2: Decision tree for selecting the optimal stationary phase based on resolution and peak symmetry.

Technical Nuances & Troubleshooting
  • The Methanol Effect: When using Phenyl columns, Methanol is preferred over Acetonitrile.[2] Acetonitrile has its own

    
    -electrons (triple bond) which can compete with the analyte for the stationary phase, suppressing the unique selectivity of the phenyl ring. Methanol allows the 
    
    
    
    -
    
    
    interaction between the quinoxaline and the stationary phase to dominate [1].
  • pH Sensitivity: Although quinoxalines are weak bases, running at neutral pH (pH 7) often leads to erratic retention due to partial ionization and secondary interactions. A pH of 3.0 is recommended to keep the analyte in a consistent state and suppress silanols [2].

  • Sample Diluent: Avoid dissolving samples in 100% organic solvent if injecting large volumes. This causes "solvent washout" and poor peak shape for early eluters. Dissolve in 10-20% Methanol/Water.

References
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. PubMed Central. Retrieved from [Link]

  • ICH. (2023).[3][4][5][6][7] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[5] Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Sources

Comparative

UV-Vis absorption maxima of 3,4-dihydroquinoxalin-2-amine

Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of 3,4-Dihydroquinoxalin-2-amine and Related Scaffolds Executive Summary 3,4-Dihydroquinoxalin-2-amine is a privileged nitrogen-based heterocyclic scaffold widely...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: UV-Vis Absorption Maxima of 3,4-Dihydroquinoxalin-2-amine and Related Scaffolds

Executive Summary

3,4-Dihydroquinoxalin-2-amine is a privileged nitrogen-based heterocyclic scaffold widely utilized in medicinal chemistry (e.g., CNS active compounds) and materials science[1]. Understanding its electronic transitions via UV-Visible (UV-Vis) spectroscopy is critical for structural elucidation, purity assessment, and functional application (such as chemosensing). This guide objectively compares the UV-Vis absorption performance of 3,4-dihydroquinoxalin-2-amine against alternative scaffolds—including fully aromatic quinoxalines and highly conjugated indenoquinoxalines—providing researchers with actionable experimental data and self-validating analytical protocols.

Mechanistic Causality: Electronic Transitions & Structural Impact

The absorption maxima (


) of quinoxaline derivatives are strictly governed by their degree of conjugation, tautomeric state, and the electronic nature of their substituents[2].
  • The Quinoxaline Core vs. Partial Saturation: The parent quinoxaline is a fully aromatic 10-

    
     electron system. Its lowest energy transition is an 
    
    
    
    transition around 339 nm, accompanied by strong
    
    
    transitions at 316 nm and 280 nm in non-polar solvents[3]. When the pyrazine ring is partially saturated to form 3,4-dihydroquinoxalin-2-amine, global aromaticity is interrupted. This disruption typically blue-shifts the primary
    
    
    bands relative to fully conjugated systems.
  • Auxochromic Effects of the 2-Amino Group: The exocyclic -NH

    
     group acts as a powerful auxochrome. The lone pair on the nitrogen atom conjugates with the remaining imine/aromatic system, creating a push-pull electronic environment. This reintroduces charge-transfer bands, pushing the absorption back toward the near-UV/visible boundary (typically 340–392 nm)[4][5].
    
  • Protonation and Environmental Sensitivity: 3,4-Dihydroquinoxalin-2-amine derivatives are highly sensitive to pH. Protonation at the unsubstituted imine nitrogen drastically lowers the HOMO-LUMO energy gap. For instance, specific dihydroquinoxaline chemosensors exhibit a massive bathochromic (red) shift from ~392 nm to ~478 nm upon the addition of trifluoroacetic acid (TFA)[4].

Comparative UV-Vis Absorption Data

The following table synthesizes the and its structural alternatives. This data facilitates the objective selection of scaffolds based on required optical properties.

Compound ScaffoldRepresentative Solvent

(nm)
Primary Electronic Transition & Mechanistic Notes
Quinoxaline (Parent) Cyclohexane232, 280, 316, 339Strong

and lower energy

transitions due to fully aromatic core[3].
3,4-Dihydroquinoxalin-2-amine DCM / DMSO~270, 340–392Interrupted aromaticity compensated by auxochromic -NH

conjugation[4][5].
Protonated Dihydroquinoxaline DCM + TFA~338, 478Significant bathochromic shift due to imine nitrogen protonation; used in AIE sensing[4].
Quinoxalin-2-amine Ethyl Acetate~225, 314Fully conjugated aromatic system with an electron-donating amine; stable UV absorber[6].
Indenoquinoxaline (e.g., IND8) Ethyl Acetate340, 400–500Extended polycyclic conjugation pushes absorption deep into the visible region[7].

Alternative Scaffolds & Performance Comparison

  • Fully Aromatic Quinoxalin-2-amines: If your application requires high photostability and strict UV-region absorption (e.g., rigid pharmacophores or UV-blocking materials), the fully oxidized quinoxalin-2-amine is superior. The unbroken aromaticity provides sharp, predictable

    
     transitions without the conformational flexibility of the dihydro-analogs[6].
    
  • Indenoquinoxalines: For applications requiring visible light absorption (e.g., dental photoinitiators), 3,4-dihydroquinoxalin-2-amine is insufficient. Indenoquinoxaline derivatives feature extended double-bond conjugation, shifting the

    
     into the 400–500 nm range, allowing activation by standard blue-light dental lamps[7].
    
  • Dihydroquinoxalines (The Dynamic Choice): The unique advantage of the 3,4-dihydroquinoxalin-2-amine scaffold lies in its dynamic optical properties. Because it can be reversibly protonated/deprotonated, it serves as an excellent Aggregation-Induced Emission (AIE) active chemosensor for detecting biogenic amines. The unprotonated form absorbs in the UV, while the protonated form absorbs in the visible spectrum[4].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure absolute trustworthiness and reproducibility when measuring the UV-Vis spectra of 3,4-dihydroquinoxalin-2-amine, researchers must employ a self-validating workflow. Do not rely on single-point measurements; implement the following causality-driven protocol.

  • Step 1: Concentration Optimization (

    
     M) 
    
    • Action: Dissolve the compound in spectroscopic-grade DMSO or DCM to a final concentration of approximately

      
       M[5].
      
    • Causality: High concentrations lead to aggregation-caused quenching (ACQ) or nanoaggregate formation, which artificially broadens and shifts the absorption bands (violating the Beer-Lambert law)[4].

      
       M ensures discrete molecular solvation.
      
  • Step 2: Matrix & Cuvette Standardization

    • Action: Use matched 1-cm pathlength quartz cuvettes. Perform a baseline correction using the exact solvent batch used for the sample[5].

    • Causality: Standard glass or plastic cuvettes absorb heavily below 300 nm, masking the critical 270 nm

      
       band of the dihydroquinoxaline core. Baseline correction mathematically subtracts solvent scattering.
      
  • Step 3: Spectral Acquisition & Isosbestic Validation (The Self-Validating Step)

    • Action: Scan from 200 nm to 800 nm. To validate the structural integrity of the imine center, perform a titration by adding microliter aliquots of 100

      
      M TFA[4].
      
    • Causality: As the compound protonates, the 392 nm peak will deplete, and a 478 nm peak will emerge. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant during titration) acts as an internal proof that a clean, two-state transition (

      
      ) is occurring, validating that the sample is not degrading under acidic conditions[4].
      

Workflow Visualization

UVVisProtocol N1 1. Sample Preparation (10⁻⁵ M in DMSO/DCM) N2 2. Baseline Correction (Matched Quartz Cuvettes) N1->N2 N3 3. Spectral Acquisition (200 - 800 nm Scan) N2->N3 N4 4. Titration / Protonation (TFA Addition) N3->N4 Stimulus N6 6. Data Output (λmax & Molar Absorptivity) N3->N6 Direct N5 5. Isosbestic Point Validation (Self-Validating Check) N4->N5 N5->N6 Verified

Self-validating UV-Vis spectroscopic workflow for dihydroquinoxaline derivatives.

References

  • Benchchem. "3,4-Dihydroquinoxalin-2-amine | High-Quality Research Chemical". Benchchem.
  • Benchchem. "2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline". Benchchem.
  • Google Patents. "WO2018210272A1 - Aie-active chemo sensors for amine detection and related food-safety monitoring". Google Patents.
  • Thieme. "Product Class 15: Quinoxalines". Science of Synthesis.
  • Benchchem. "Spectroscopic comparison of substituted dihydroquinoxalines". Benchchem.
  • National Institutes of Health (PMC). "Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators". PMC.
  • MDPI. "The Latest Achievements in the Design of Permanent Fillings for Conservative Dentistry Based on Indenoquinoxaline Derivatives as Photoinitiators of Visible-Light Polymerization". MDPI.

Sources

Validation

A Guide to Unambiguous Quinoxaline Regioisomer Confirmation Using HMBC and NOESY NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anticancer and antibiotic compounds.[1] The synthesis of substituted quinoxalines, often through the condensation of o-phenylenediamines with dicarbonyl compounds, can lead to the formation of regioisomers, particularly when using unsymmetrical starting materials.[2] Distinguishing between these isomers is a critical step in drug discovery and development to establish clear structure-activity relationships (SAR).[1] While 1D NMR (¹H and ¹³C) provides essential information, signal overlap and the subtlety between isomeric structures often prevent definitive assignment.[3][4]

This guide provides an in-depth comparison of how two powerful 2D NMR techniques, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be synergistically employed for the unambiguous structural confirmation of quinoxaline regioisomers. We will explore the causality behind these experimental choices and provide field-proven protocols for their successful application.

The "Why": Choosing HMBC and NOESY for Structural Elucidation

When faced with regioisomers, the core challenge is to establish connectivity and spatial relationships that are unique to one isomer. Simple 1D spectra often fail here, but 2D NMR spreads correlations across a second dimension, resolving ambiguities.[3]

HMBC: Mapping the Molecular Skeleton

The HMBC experiment is designed to reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5][6] This "through-bond" correlation is invaluable for piecing together a molecule's carbon framework, especially for connecting protonated fragments across non-protonated (quaternary) carbons.[7][8] For quinoxaline regioisomers, this means we can unequivocally determine how a substituent is connected to the core ring structure by observing long-range correlations from the substituent's protons to specific carbons within the quinoxaline system.

NOESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically < 5 Å), irrespective of the number of bonds separating them.[9][10] The 2D NOESY experiment maps these "through-space" interactions, providing definitive proof of the spatial proximity of different parts of a molecule.[11] This is particularly powerful for distinguishing regioisomers, where a proton on a substituent will only show a NOESY correlation to a proton on the quinoxaline ring if it is physically close, a condition that is often met in only one of the possible isomeric forms.[12][13]

The "How": A Step-by-Step Experimental and Analytical Workflow

A successful analysis relies on meticulous sample preparation and the selection of optimized experimental parameters.

Experimental Protocols

1. Sample Preparation:

  • Solvent: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves the compound and has minimal overlapping signals with key resonances. DMSO-d₆ is often a good choice for polar, aromatic compounds.

  • Concentration: Prepare a sample of sufficient concentration (typically 5-20 mg in 0.6 mL of solvent) to achieve good signal-to-noise in a reasonable timeframe, especially for the less sensitive HMBC experiment.

  • Purity: Ensure the sample is free of paramagnetic impurities, which can severely broaden signals and interfere with NOE measurements.

2. HMBC Experiment Setup: The goal is to detect correlations over multiple bonds, typically optimized for a coupling constant (nJCH) of around 8-10 Hz.[8]

  • Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Long-Range Coupling Delay (d6 or CNST2): This delay is set to 1/(2 * nJCH). For a target nJCH of 8 Hz, the delay would be ~62.5 ms.

  • One-Bond Filter: The sequence includes a low-pass filter to suppress one-bond ¹JCH correlations. This is typically optimized for an average ¹JCH of 145 Hz.[7]

  • Acquisition Time & Scans: A longer acquisition time in the direct dimension (aq) will improve resolution. The number of scans (ns) per increment should be a multiple of 8 or 16 and set high enough to achieve good signal-to-noise.

3. NOESY Experiment Setup: The critical parameter in a NOESY experiment is the mixing time (d8), during which the through-space magnetization transfer occurs.[14]

  • Pulse Program: Select a standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Mixing Time (d8): The optimal mixing time is related to the T1 relaxation times of the protons of interest.[14] For small molecules like quinoxalines, a mixing time between 0.5 and 0.8 seconds is a good starting point.[15][16] It can be optimized by running a series of 1D NOESY experiments with varying mixing times.

  • Acquisition Time & Scans: As with HMBC, ensure sufficient scans for good signal quality. The number of increments (ni) in the indirect dimension determines the resolution in that axis.

Case Study: Distinguishing 2-Methyl-6-nitroquinoxaline vs. 2-Methyl-7-nitroquinoxaline

Let's consider a common synthetic challenge: the nitration of 2-methylquinoxaline, which can produce two primary regioisomers, the 6-nitro (Isomer A) and 7-nitro (Isomer B) derivatives. 1D ¹H NMR may show very similar patterns, making assignment difficult.

HMBC Analysis: Pinpointing Connectivity

The key to differentiation lies in the ³JCH correlations from the well-defined methyl protons (H-Me) to the carbons of the benzene portion of the quinoxaline ring.

  • For Isomer A (6-nitro): The methyl protons will show a ³JCH correlation to the C-3 carbon. Crucially, they will not show a correlation to C-7, which is five bonds away.

  • For Isomer B (7-nitro): The methyl protons will still show the ³JCH correlation to C-3. However, the distinct chemical environment and electronic effects of the nitro group at position 7 will lead to different chemical shifts for the aromatic protons and carbons compared to Isomer A. The most definitive correlations will involve the aromatic protons. For example, H-5 in Isomer A will show a key correlation to C-7, which bears no proton. In Isomer B, H-5 will correlate to C-7, which now has a proton attached (verifiable with an HSQC experiment).

The diagram below illustrates the most critical HMBC correlation for identifying Isomer A.

HMBC_Isomer_A cluster_A Isomer A: 2-Methyl-6-nitroquinoxaline mol_A H_Me H-Me C3 C-3 H_Me->C3 ³JCH

Caption: Key ³JCH HMBC correlation in Isomer A.

NOESY Analysis: Confirming Spatial Proximity

NOESY provides the definitive, orthogonal confirmation. The spatial arrangement of protons is unique for each isomer.

  • For Isomer A (6-nitro): The H-5 proton is spatially close to the nitro group, but far from the methyl group.

  • For Isomer B (7-nitro): The H-8 proton is spatially close to the methyl group at position 2. This proximity will generate a clear NOESY cross-peak between the H-8 and H-Me protons. This correlation is impossible in Isomer A.

The diagram below shows the diagnostic NOESY correlation that uniquely identifies Isomer B.

NOESY_Isomer_B cluster_B Isomer B: 2-Methyl-7-nitroquinoxaline mol_B H_Me H-Me H8 H-8 H_Me->H8 NOE

Caption: Diagnostic through-space NOE in Isomer B.

Data Summary

The combination of these two experiments provides a self-validating system for assignment.

IsomerDiagnostic HMBC CorrelationDiagnostic NOESY CorrelationConclusion
Isomer A (6-nitro) H-5 correlates to C-7 (quaternary)Absence of NOE between H-Me and H-8Structure Confirmed
Isomer B (7-nitro) H-8 correlates to C-7 (protonated)Presence of NOE between H-Me and H-8Structure Confirmed

Conclusion

While 1D NMR is the cornerstone of structural analysis, complex challenges like quinoxaline regioisomerism demand more powerful techniques. A combined approach using HMBC and NOESY spectroscopy provides an unambiguous and robust method for structural confirmation. HMBC delineates the covalent framework through bond correlations, while NOESY confirms the three-dimensional arrangement through spatial proximity.[3][11] By leveraging the complementary nature of these experiments, researchers can confidently assign the correct regioisomeric structure, a critical step for advancing research and development in medicinal chemistry and materials science.

References

  • Vertex AI Search. (2018). Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes.
  • Wiley-VCH. The Nuclear Overhauser Effect in Structural and Conformational Analysis.
  • IU NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Wikipedia. Nuclear Overhauser effect.
  • 2d Nmr Basics For Organic Chemistry.
  • Benchchem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • YouTube. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation.
  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. The Royal Society of Chemistry.
  • Benchchem. troubleshooting common problems in quinoxaline synthesis.
  • Facey, G. (2007, November 13). What Mixing Time Should I Use for My 2D-NOESY Measurements?. University of Ottawa NMR Facility Blog.
  • Williamson, R. T., Buevich, A. V., & Martin, G. E. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 79(9), 3887–3894.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2007).
  • Heffron, G. 2D NMR FOR THE CHEMIST.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • The University of Chicago Chemistry Department NMR Facility. (2021, March 10). 1D NOESY made easy.
  • Giraud, N., et al. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. PubMed.
  • Australian National University NMR / EPR Facility. HMBC.
  • Heteronuclear Multible Bond Correlation Spectroscopy.pptx.
  • JEOL. How to use LR-HSQMBC: Observation of very small couplings.
  • Chemistry LibreTexts. (2024, November 12). 19: HMBC.
  • CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM.
  • ResearchGate. Main 2D HMBC and 1D NOESY observed correlations that allowed....
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • AMMRL. (2019, March 28). RE: follow-up of Negative NOESY cross peaks from small molecule (complete) (less than 1000Da).
  • Organic Chemistry Portal. Quinoxaline synthesis.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Optimization of the famous “mixing time” = d8 in NOESY experiments. This is done.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6).
  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • ResearchGate. Identification of regioisomers 3j and 3j 0 by NMR HMBC experiment..
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
  • ResearchGate. Substructure of compound 3.Key NOESY and HMBC correlations..
  • McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • C HEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009.
  • Mamardashvili, N. Z., et al. (2008). Synthesis and stereochemistry of long-chain quinoxaline metallocyclophanes. PubMed.

Sources

Comparative

A Guide to the Methodical Determination of Melting Point for Novel Heterocyclic Amines: A Case Study of 3,4-dihydroquinoxalin-2-amine

For researchers in drug discovery and chemical synthesis, the physical characterization of novel compounds is a cornerstone of establishing identity, purity, and batch-to-batch consistency. The melting point is a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and chemical synthesis, the physical characterization of novel compounds is a cornerstone of establishing identity, purity, and batch-to-batch consistency. The melting point is a fundamental and powerful analytical parameter.[1][2] A sharp, well-defined melting range is a strong indicator of a pure substance, while a depressed and broad melting range typically signifies the presence of impurities.[3][4]

This guide provides a comprehensive framework for the precise determination of the melting point of a novel or sparsely characterized substance. We will use 3,4-dihydroquinoxalin-2-amine as a practical case study. A review of the scientific literature and chemical databases indicates that while the synthesis of this heterocyclic amine and its derivatives is an area of active research, a definitive melting point for the pure, unsubstituted parent compound has not been formally reported, with some databases explicitly noting the data as "not available".[5] This absence of established data makes it an ideal candidate for demonstrating a rigorous, first-principles approach to physical characterization.

Our methodology will be grounded in the standards set forth by the United States Pharmacopeia (USP), specifically General Chapter <741> Melting Range or Temperature.[6][7] Adherence to such a standardized protocol is essential for generating reliable, reproducible, and certifiable results suitable for quality control and regulatory documentation.[1][8]

The Principle of Melting Point Determination and Instrument Calibration

Melting point determination relies on precisely heating a small, powdered sample and observing the temperature at which it transitions from a solid to a liquid.[9] For this process to be meaningful, the temperature scale of the measuring instrument must be accurate. Therefore, the first critical step is the calibration and verification of the melting point apparatus using certified reference standards (CRSs).[8][10]

The selection of standards should bracket the expected melting temperature of the unknown compound. Since the melting point of 3,4-dihydroquinoxalin-2-amine is unknown, a broad range of standards is recommended to ensure the instrument is performing accurately across its operational range.

Comparative Data of USP Melting Point Reference Standards

The following table details several USP-recognized standards suitable for multi-point calibration. These standards are high-purity substances with tightly controlled and certified melting ranges.[11][12]

Reference StandardCertified Melting Range (Onset to Clear Point, °C)Typical Acceptance Range (°C)
Vanillin81.0 – 83.01.5
Acetanilide113.5 – 115.51.5
Phenacetin134.0 – 136.61.9
Sulfanilamide163.9 – 166.41.5
Caffeine (anhydrous)235.1 – 237.81.6

Data sourced from USP reference materials and supporting documentation.[11]

The calibration procedure involves measuring the melting points of at least three of these standards and ensuring the observed values fall within the instrument's accuracy specifications relative to the certified values.[8] Any significant deviation necessitates a recalibration of the instrument.

Detailed Experimental Protocol: USP Class Ia Method

The following protocol is adapted from the USP <741> Class Ia procedure, which is the most common method for determining the melting range of crystalline organic compounds.[6][8][13]

Step 1: Sample Preparation

The integrity of the sample is paramount. The substance must be completely dry and finely powdered to ensure uniform heat transfer within the capillary tube.

  • Drying: Dry the 3,4-dihydroquinoxalin-2-amine sample in a vacuum desiccator over a suitable desiccant (e.g., silica gel or phosphorus pentoxide) for at least 24 hours to remove any residual solvent or moisture.[8]

  • Pulverization: Gently pulverize the dried sample into a fine powder using an agate mortar and pestle. This step is crucial for consistent packing and efficient heat transfer.[11][14]

Step 2: Capillary Tube Packing
  • Select Capillary: Use a standard melting point capillary tube, typically specified as being about 10 cm long with an internal diameter of 0.8–1.2 mm and a wall thickness of 0.2–0.3 mm.[6][8]

  • Loading: Charge the capillary tube by pressing the open end into the powdered sample.

  • Packing: Pack the sample tightly into the bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The final packed column height should be 2.5–3.5 mm.[8][14]

Step 3: Melting Point Measurement
  • Set Starting Temperature: If a preliminary rough measurement suggests an approximate melting point, set the starting temperature of the apparatus to 10-15°C below this value. For a completely unknown substance, a rapid preliminary heating can provide a coarse estimate.

  • Equilibration: Insert the packed capillary into the heating block of the apparatus. Allow the block to reach and stabilize at a temperature approximately 5°C below the expected onset of melting.[6][7]

  • Heating Ramp: Begin heating at a controlled, constant rate of 1°C per minute (± 0.5°C).[8][13] A slow heating rate is critical for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[4]

  • Record Observations:

    • Onset Point (Collapse Point): Record the temperature at which the column of the substance is first observed to collapse or shrink against the side of the capillary tube.[8]

    • Clear Point (End of Melt): Record the temperature at which the last solid particle disappears, and the substance becomes a completely transparent liquid.[15]

  • Define Melting Range: The melting range is the interval between the onset point and the clear point.

The following diagram illustrates the workflow for this methodical determination.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement (USP <741>) Dry Dry Sample (Vacuum Desiccator) Pulverize Pulverize Sample (Fine Powder) Dry->Pulverize Charge Charge Capillary Tube Pulverize->Charge Pack Pack to 2.5-3.5 mm (Tapping) Charge->Pack Equilibrate Equilibrate at T_start (5°C below expected MP) Pack->Equilibrate Ramp Heat at 1°C/min Equilibrate->Ramp Record_Onset Record Onset Temp (Collapse Point) Ramp->Record_Onset Record_Clear Record Clear Temp (Liquid) Record_Onset->Record_Clear G Start Perform Calibrated Melting Point Measurement Decision Is Melting Range Narrow (< 2°C)? Start->Decision Pure Result is Trustworthy. Compound is Likely Pure. Decision->Pure Yes Impure Result Indicates Impurity. Further Purification Needed. Decision->Impure No

Sources

Safety & Regulatory Compliance

Safety

3,4-Dihydroquinoxalin-2-amine proper disposal procedures

The following guide details the proper disposal procedures for 3,4-Dihydroquinoxalin-2-amine , designed for researchers and laboratory safety officers. This protocol prioritizes personnel safety, regulatory compliance (U...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3,4-Dihydroquinoxalin-2-amine , designed for researchers and laboratory safety officers. This protocol prioritizes personnel safety, regulatory compliance (US EPA/RCRA and EU standards), and environmental stewardship.[1]

Part 1: Executive Safety Directive

3,4-Dihydroquinoxalin-2-amine is a heterocyclic amine used primarily as a pharmaceutical intermediate.[1][2] While not explicitly listed as a P-list or U-list waste under US EPA regulations (40 CFR 261.33), it must be managed as Hazardous Chemical Waste due to its potential for acute toxicity, skin/eye irritation, and aquatic toxicity.[1]

IMMEDIATE ACTION REQUIRED:

  • Segregation: Strictly segregate from oxidizing agents (e.g., peroxides, nitric acid) and strong acids .[1]

  • Storage: Store in a cool, dry place, protected from light (hygroscopic and photosensitive nature).[1][3]

  • Disposal Method: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. DO NOT dispose of down the drain or in municipal trash.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal. This compound is often a tautomer or precursor to quinoxalinones; treat all derivatives with the same high-level caution.

Table 1: Chemical Safety Profile
ParameterData / Specification
Chemical Name 3,4-Dihydroquinoxalin-2-amine
CAS Number Variable by salt/tautomer (Related: 59564-59-9 for keto-form)
Functional Group Cyclic Amine / N-Heterocycle
Physical State Solid (Powder/Crystal), usually off-white to pale yellow
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4][5][6] Irrit.)
RCRA Status Non-Listed Hazardous Waste (Characterize as Toxic/Irritant)
Incompatibilities Strong Oxidizers, Acid Chlorides, Acid Anhydrides

Part 3: Waste Segregation & Classification Logic

Proper segregation prevents dangerous chemical reactions in the waste stream. Use the following logic flow to determine the correct waste stream for your specific experimental residues.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Start: Identify Waste Form IsSolid Is it Solid Pure Substance? Start->IsSolid IsLiquid Is it Liquid/Solution? Start->IsLiquid IsDebris Is it Contaminated Debris? Start->IsDebris StreamA Stream A: Solid Organic Waste (Label: Toxic/Irritant) IsSolid->StreamA CheckOx Check: Mixed with Oxidizers? IsLiquid->CheckOx StreamD Stream D: Solid Hazardous Debris (Double Bagged) IsDebris->StreamD CheckHal Check: Halogenated Solvent? CheckOx->CheckHal No Alert CRITICAL ALERT: Quench Oxidizer First! CheckOx->Alert Yes StreamB Stream B: Non-Halogenated Organic Liquid CheckHal->StreamB No (MeOH, DMSO) StreamC Stream C: Halogenated Organic Liquid CheckHal->StreamC Yes (DCM, Chloroform) Alert->StreamB After Neutralization

Caption: Decision logic for segregating 3,4-Dihydroquinoxalin-2-amine waste streams to ensure compatibility and compliance.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired stocks, synthesis yields, or spilled powder.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator or fume hood operation.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Transfer: Transfer the solid carefully to the container. Avoid generating dust.[3][7][8][9]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,4-Dihydroquinoxalin-2-amine" (Do not use abbreviations).[2][10]

    • Hazards: Check "Toxic" and "Irritant".[11]

  • Storage: Close lid tightly. Store in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicable for: Reaction mixtures, HPLC effluents, or washing solvents.[1]

  • Solvent Compatibility Check: Ensure the liquid does not contain oxidizing agents (e.g., Hydrogen Peroxide). If oxidizers are present, they must be quenched (reduced) before adding the amine to the waste container.[1]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Toluene.[1]

  • Accumulation: Pour into the appropriate 5-gallon carboy or solvent safety can.

    • Note: 3,4-Dihydroquinoxalin-2-amine is basic.[1][2] Ensure it is not mixed with high concentrations of reactive acid chlorides which could generate heat/gas in the drum.

  • Labeling: List "3,4-Dihydroquinoxalin-2-amine" as a trace contaminant (<5%) on the solvent waste tag.[2]

Protocol C: Contaminated Debris (Sharps & Consumables)

Applicable for: Syringes, needles, weigh boats, gloves, and paper towels.[1]

  • Sharps: Place needles and broken glass contaminated with the substance into a Red Biohazard/Sharps Container (or chemically contaminated sharps bin depending on facility rules).

  • Soft Debris: Place gloves and paper towels into a clear hazardous waste bag (4-6 mil thickness).

  • Sealing: Goose-neck seal the bag with tape.

  • Disposal: Place the sealed bag into the "Solid Hazardous Debris" drum.

Part 5: Spill Response & Decontamination

In the event of a spill, rapid containment is necessary to prevent exposure and environmental release.[1][8]

Figure 2: Emergency Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard (Is it >100g or outside hood?) Evacuate Evacuate Lab & Call EHS/Emergency Assess->Evacuate Major Spill Contain 2. Don PPE & Contain (Cover with absorbent pads) Assess->Contain Minor Spill Neutralize 3. Clean Up (Scoop solids / Wipe liquids) Contain->Neutralize Decon 4. Decontaminate Surface (Soap & Water Wash) Neutralize->Decon Dispose 5. Bag Waste (Label as Hazardous Debris) Decon->Dispose

Caption: Operational workflow for managing accidental spills of 3,4-Dihydroquinoxalin-2-amine.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soap and water).[1] Avoid using bleach (sodium hypochlorite) directly on amine spills, as this can form chloramines, which are toxic and potential respiratory irritants.[1]

Part 6: Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" stewardship as required by the EPA:

  • Waste Characterization: If the specific CAS is not listed in your facility's waste profile database, characterize it as "Non-regulated Organic Waste (Toxic, Irritant)" .[1]

  • Labeling: All containers must be labeled before the first drop of waste is added. The label must include:

    • Full Chemical Name (No formulas/abbreviations).

    • Start Date of Accumulation.

    • Hazard Warnings (GHS Pictograms).[8]

  • Training: Ensure all personnel handling this waste have completed Hazard Communication (HazCom) and RCRA Hazardous Waste Generator training.

References

  • National Center for Biotechnology Information. (2025).[3][5][7][8][9][11][12][13][14] PubChem Compound Summary for CID 13150301, 4-Amino-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024).[7][12][14] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[12][15] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[7][12][14] Hazard Communication Standard: 29 CFR 1910.1200.[7] Retrieved from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.